molecular formula C32H64NO8P B033377 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 18194-25-7

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Numéro de catalogue: B033377
Numéro CAS: 18194-25-7
Poids moléculaire: 621.8 g/mol
Clé InChI: IJFVSSZAOYLHEE-SSEXGKCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,2-dilauroyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 24:0 in which the acyl groups at positions 1 and 2 are specified as lauroyl (dodecanoyl). It has a role as a LRH-1 agonist. It is a phosphatidylcholine 24:0 and a dodecanoate ester. It is a conjugate base of a this compound(1+).

Propriétés

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
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Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
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Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
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Record name Dilauroyl phosphatidylcholine
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Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phospholipid that plays a crucial role in various biochemical and pharmaceutical applications.[1][2] Its structure consists of a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[3][4] This amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows DLPC to self-assemble into stable lipid bilayers in aqueous environments, making it an invaluable tool for creating model cell membranes and liposomal drug delivery systems.[1][2]

Due to the relatively short length of its 12-carbon fatty acid chains, DLPC forms thinner and more fluid lipid bilayers compared to phospholipids with longer acyl chains.[3][4] This property is particularly advantageous for studying membrane dynamics, protein-lipid interactions, and for the formulation of specialized nanocarriers that can enhance the bioavailability and targeted delivery of therapeutic agents.[1][2] This guide provides a comprehensive overview of the structure, physicochemical properties, and experimental applications of DLPC.

Structure and Physicochemical Properties

DLPC is characterized by its well-defined chemical structure, which imparts consistent and reproducible physicochemical properties. It is a phosphatidylcholine 24:0, where the acyl groups at the sn-1 and sn-2 positions are specified as lauroyl (dodecanoyl).[4][5]

Figure 1: 2D Chemical Structure of DLPC.

Quantitative Data Summary

The key physicochemical properties of DLPC are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name [(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[5]
Synonyms DLPC, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, PC(12:0/12:0)[5][6][7]
Molecular Formula C₃₂H₆₄NO₈P[1][6][7]
Molecular Weight 621.8 g/mol [5][6][7]
CAS Number 18194-25-7[1][6][7]
Appearance White to off-white crystalline solid/powder[1][4]
Purity ≥98%[1][6][7]
Main Phase Transition (Tm) -1°C to -0.4°C (Metastable ripple gel to liquid crystalline)[8][9]
Solubility Ethanol (~25 mg/ml)[6][10]
Storage Temperature -20°C[10]
Hydrophobic Thickness (DHH) 29.6 Å (at 50°C)[11]

Experimental Protocols

DLPC is widely used in the formation of liposomes and model membranes. The following sections detail standardized protocols for their preparation and characterization.

Liposome Preparation: Thin-Film Hydration and Extrusion

This method is a common and effective technique for producing unilamellar vesicles with a controlled size distribution.[12]

Methodology:

  • Lipid Film Formation:

    • Dissolve a predetermined amount of DLPC powder (and other lipids or lipophilic drugs, if applicable) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[12]

    • Attach the flask to a rotary evaporator. The water bath should be set to a temperature well above the lipid's phase transition temperature (Tm); for DLPC, room temperature is sufficient.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will result in a thin, uniform lipid film on the inner surface of the flask.[12]

    • To ensure complete removal of residual solvent, which can affect membrane properties, place the flask under a high vacuum for at least 2 hours or overnight.[12]

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the flask containing the dry lipid film.[12] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by vortexing or gentle shaking. The lipid film will gradually peel off the glass and hydrate to form multilamellar vesicles (MLVs). This process can take 30-60 minutes.[12]

  • Vesicle Sizing (Extrusion):

    • To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extrusion device.[12]

    • The MLV suspension is loaded into a gas-tight syringe and forced through the membrane into a second syringe. This process is typically repeated an odd number of times (e.g., 21 times) to ensure the final collection is in the second syringe and the sample is homogenized.[12][13]

    • The resulting suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.[12]

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration cluster_1 Extrusion dissolve 1. Dissolve DLPC in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under High Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrude MLV Suspension through Membrane mlv->extrude Size Homogenization suv Final Unilamellar Vesicles (SUVs/LUVs) extrude->suv

Figure 2: Experimental workflow for DLPC liposome preparation.

Vesicle Characterization: Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension.[14] It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.[14] Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion.

Methodology (DLS):

  • Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[15] The sample should be free of dust and aggregates, which can be ensured by filtering the buffer and centrifuging the sample at low speed before measurement.[13]

  • Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Set the temperature, solvent viscosity, and refractive index parameters according to the experimental conditions.

  • Measurement: The instrument illuminates the sample with a laser and a detector measures the scattered light intensity fluctuations over time.

  • Data Analysis: A correlation function is generated from the intensity data. From this, the diffusion coefficient of the particles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic radius (particle size). The polydispersity index (PDI) is also calculated, which indicates the breadth of the size distribution.[15]

Determination of Phase Transition Temperature (Tm)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When a lipid bilayer undergoes a phase transition (e.g., from a gel state to a liquid-crystalline state), it absorbs heat, which is detected as an endothermic peak on the DSC thermogram.[8]

Methodology:

  • Sample Preparation: A precise amount of the hydrated DLPC liposome suspension (typically 1-5 mg/mL) is hermetically sealed in an aluminum DSC pan.[16]

  • Reference Preparation: An equal volume of the hydration buffer is sealed in a reference pan.[16]

  • DSC Analysis: Both pans are placed in the DSC instrument and heated (and/or cooled) at a constant rate over a defined temperature range that encompasses the expected Tm of DLPC.

  • Data Analysis: The heat flow difference between the sample and reference is plotted against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). For DLPC, a heating scan starting from -10°C shows a single endothermic peak at approximately -0.4°C, which is assigned as the main transition between the metastable ripple gel (P'β) and the liquid crystalline (Lα) phases.[8]

Determination of Critical Micelle Concentration (CMC)

Principle: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[17] Below the CMC, surfactant molecules exist as monomers in the solution. At and above the CMC, additional surfactant molecules aggregate to form micelles.[17] This transition is accompanied by abrupt changes in the physical properties of the solution, which can be monitored.[18] The fluorescence probe method, often using pyrene, is a highly sensitive technique.

Methodology (Fluorescence Probe Method):

  • Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below CMC), the ratio of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a significant decrease in the I₁/I₃ ratio.[19]

  • Sample Preparation: Prepare a series of DLPC solutions of varying concentrations in an aqueous buffer. A small, constant amount of pyrene is added to each solution.

  • Fluorescence Measurement: The fluorescence emission spectra of pyrene are recorded for each sample using a spectrofluorometer (excitation ~335 nm). The intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) emission peaks are measured.

  • Data Analysis: The I₁/I₃ ratio is plotted as a function of the logarithm of the DLPC concentration. The resulting plot is typically a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, where the ratio changes most sharply.[19]

Applications in Research and Drug Development

Model Cell Membranes

DLPC's ability to form stable, thin lipid bilayers makes it an excellent component for creating artificial membranes.[1] These model systems are crucial for:

  • Studying Membrane Dynamics: Investigating lipid lateral diffusion, phase behavior, and the formation of lipid domains.[20]

  • Protein-Lipid Interactions: Understanding how membrane proteins insert into, and function within, a lipid bilayer.

  • Membrane Permeability: Assessing the passive diffusion of small molecules across a lipid barrier.

Drug Delivery Systems

DLPC is extensively used in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[2] Its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs are key advantages.[2]

  • Enhanced Bioavailability: Encapsulating poorly soluble drugs within DLPC liposomes can improve their stability and solubility in physiological environments.

  • Targeted Delivery: The surface of DLPC liposomes can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[2]

Drug_Delivery_Concept l hydrophilic Hydrophilic Drug (Aqueous Core) hydrophobic Hydrophobic Drug (Lipid Bilayer)

Figure 3: Encapsulation of drugs within a DLPC liposome.

Role in Signaling Pathways

While intact DLPC is not a direct signaling molecule, its metabolic products are crucial second messengers in cellular signaling. Phospholipases, such as Phospholipase A₂, C, and D, can hydrolyze phosphatidylcholines like DLPC to generate bioactive lipids.

  • Phospholipase C (PLC): Cleaves the phosphodiester bond to produce diacylglycerol (DAG) and phosphocholine. DAG is a key activator of Protein Kinase C (PKC).

  • Phospholipase D (PLD): Hydrolyzes the terminal phosphodiester bond to yield phosphatidic acid (PA) and choline.

  • Phospholipase A₂ (PLA₂): Removes the fatty acid at the sn-2 position, generating lysophosphatidylcholine (LPC) and a free fatty acid (lauric acid in this case). LPC has its own signaling roles and can influence membrane properties.

Signaling_Pathway cluster_products Bioactive Lipid Products cluster_enzymes Enzymes PC Phosphatidylcholine (e.g., DLPC) DAG Diacylglycerol (DAG) PC->DAG + Phosphocholine LPC Lysophosphatidylcholine (LPC) PC->LPC + Lauric Acid PA Phosphatidic Acid (PA) PC->PA + Choline node_PKC Activates PKC DAG->node_PKC PLC PLC PLC->PC PLA2 PLA₂ PLA2->PC PLD PLD PLD->PC

Figure 4: Metabolic pathways of phosphatidylcholine.

References

A Comprehensive Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18194-25-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phospholipid featuring two 12-carbon lauroyl chains.[1][2][3] Its well-defined chemical structure and distinct physicochemical properties make it a valuable tool in membrane biology, biochemistry, and pharmaceutical sciences.[4] This guide provides an in-depth overview of DLPC, including its physical and chemical characteristics, key applications with detailed experimental protocols, and its role in cellular signaling.

Physicochemical Properties

DLPC is a white, crystalline solid at room temperature.[1] Its amphiphilic nature, arising from a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, allows it to self-assemble into various structures in aqueous environments, such as micelles and liposomes.[2][3][5]

Table 1: Physicochemical Data for DLPC

PropertyValueSource
CAS Number 18194-25-7[1][6]
Molecular Formula C32H64NO8P[1][6]
Molecular Weight 621.83 g/mol
Physical Form White to off-white solid[1][3]
Purity ≥98%[1]
Transition Temperature (Tm) -2°C[7][8]
Solubility Soluble in ethanol (up to 100 mM), chloroform.[1] Sparingly soluble in aqueous solutions.[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Core Applications and Experimental Protocols

DLPC's medium-length saturated acyl chains give it a low phase transition temperature, making it ideal for creating fluid model membranes at or below room temperature. This property is particularly advantageous for studying membrane dynamics and the function of reconstituted membrane proteins.

Liposome Formulation

DLPC is extensively used in the creation of liposomes for research and as drug delivery vehicles.[4][9][10] The fluidity of DLPC-based liposomes can be modulated by temperature and the inclusion of other lipids.

Experimental Protocol: Preparation of DLPC Unilamellar Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • This compound (DLPC) powder

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chloroform or a chloroform/methanol mixture

  • Rotary evaporator

  • Bath sonicator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve a known amount of DLPC in chloroform in a round-bottom flask. Create a thin lipid film by removing the organic solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To break down the large MLVs, sonicate the suspension in a bath sonicator until the solution becomes translucent.

  • Extrusion: For a uniform size distribution, pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. Repeat this process 10-20 times to ensure homogeneity.

  • Storage: Store the resulting unilamellar liposome suspension at 4°C. Due to the potential for hydrolysis, it is recommended to use the liposomes within a few days.

Workflow for DLPC Liposome Preparation

Membrane Protein Reconstitution in Nanodiscs

DLPC is also a key component in the formation of nanodiscs, which are nanoscale lipid bilayers stabilized by a surrounding belt of scaffold proteins.[11][12] These structures provide a more native-like environment for studying membrane proteins compared to detergents.

Experimental Protocol: Reconstitution of a Membrane Protein into DLPC Nanodiscs

This protocol outlines a general procedure for reconstituting a membrane protein into nanodiscs.

Materials:

  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., sodium cholate)

  • DLPC

  • Membrane Scaffold Protein (MSP)

  • Detergent-removal beads (e.g., Bio-Beads)

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.5)

Procedure:

  • Component Mixture: In a microcentrifuge tube, combine the detergent-solubilized membrane protein, DLPC, and MSP in a specific molar ratio (e.g., 1:76 protein:lipid for DLPC nanodiscs) in the reconstitution buffer.[13] The mixture should also contain detergent at a concentration above its critical micelle concentration.

  • Incubation: Incubate the mixture at a temperature above the phase transition of DLPC (e.g., 25°C) for 1-2 hours with gentle agitation to allow for the components to equilibrate.[14]

  • Detergent Removal: Add detergent-removal beads to the mixture to initiate the self-assembly of the nanodiscs. The slow removal of detergent drives the formation of the lipid bilayer within the scaffold protein belt.

  • Incubation for Assembly: Continue to incubate the mixture with the beads for several hours or overnight at the appropriate temperature.

  • Purification: Remove the beads and purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.

  • Characterization: Characterize the resulting nanodiscs for size, homogeneity, and protein incorporation.

G A Mix detergent-solubilized membrane protein, DLPC, and MSP B Incubate for component equilibration A->B C Add detergent-removal beads B->C D Incubate for self-assembly C->D E Purify assembled nanodiscs (Size-Exclusion Chromatography) D->E F Characterize final nanodiscs E->F

Membrane Protein Reconstitution into Nanodiscs

Role in Signaling Pathways

DLPC is not a direct signaling molecule in the way that second messengers are. Instead, its primary role in signaling is structural, influencing the physical properties of the cell membrane, which in turn can modulate the function of membrane-associated signaling proteins.

The incorporation of DLPC into a lipid bilayer can:

  • Increase Membrane Fluidity: Due to its low phase transition temperature, DLPC can increase the overall fluidity of a membrane. This can affect the lateral diffusion of membrane receptors and other signaling proteins, potentially influencing their interactions and activation.

  • Alter Bilayer Thickness: The shorter acyl chains of DLPC result in a thinner bilayer compared to phospholipids with longer chains.[2][3] This can impact the transmembrane domains of proteins, affecting their conformation and activity.

DLPC is also a selective agonist for the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro.[15] Activation of LRH-1 by DLPC can induce the expression of enzymes involved in bile acid biosynthesis, leading to increased bile acid levels and a reduction in hepatic triglycerides and serum glucose.[15][16] This suggests a potential therapeutic role for DLPC in metabolic diseases.[15]

G DLPC This compound (DLPC) Membrane Alters Membrane Properties DLPC->Membrane LRH1 Activates LRH-1 Nuclear Receptor DLPC->LRH1 Fluidity Increased Fluidity Membrane->Fluidity Thickness Decreased Thickness Membrane->Thickness Gene Gene Expression (Bile Acid Synthesis) LRH1->Gene

Conceptual Overview of DLPC's Signaling Roles

Safety and Handling

DLPC should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of the powder by working in a well-ventilated area.[1] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable phospholipid for researchers in the life sciences and drug development. Its well-defined properties and ease of use in forming model membrane systems make it an essential tool for studying membrane structure and function, as well as for the formulation of lipid-based drug delivery systems. A thorough understanding of its characteristics and appropriate handling are crucial for its effective application in research and development.

References

An In-depth Technical Guide to the Phase Transition of DLPC Phospholipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a crucial parameter in the fields of membrane biophysics and drug delivery. Understanding the thermal behavior of DLPC is essential for the rational design of lipid-based formulations and for fundamental studies of biological membranes.

Core Concepts of Phospholipid Phase Transition

Phospholipids, the primary components of biological membranes, can exist in different physical states, or phases, depending on the temperature. The transition from a well-ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) is a key characteristic of lipid bilayers. This phase transition is defined by the melting temperature (Tm), at which the hydrocarbon chains of the phospholipids change from a tightly packed, all-trans conformation to a disordered, fluid state with rotational gauche isomers.[1][2]

The phase transition temperature is influenced by several factors, including the length of the hydrocarbon chains, the degree of unsaturation, the nature of the headgroup, and the presence of other molecules such as cholesterol. Longer saturated acyl chains lead to higher Tm values due to increased van der Waals interactions.

Quantitative Data on DLPC Phase Transition Temperature

The phase transition temperature of DLPC has been determined by various techniques, with Differential Scanning Calorimetry (DSC) being the most common. The Tm of DLPC is notably low, making it a lipid that exists in a fluid state at physiological temperatures. The exact value can vary depending on the experimental conditions, particularly the solvent and the lamellarity of the lipid assembly.

MethodSolvent/ConditionsMain Transition Temperature (Tm) (°C)Other Transitions (°C)Reference(s)
Differential Scanning Calorimetry (DSC)50 wt.% aqueous ethylene glycol-0.4 (metastable ripple gel to liquid crystalline)1.7 (lamellar crystalline to intermediate liquid crystalline)4.5 (intermediate liquid crystalline to liquid crystalline)[3]
Differential Scanning Calorimetry (DSC)Multilamellar aqueous suspension-1.8-[2]
Not SpecifiedNot Specified-2-
Force SpectroscopySupported lipid bilayer-1-

Experimental Methodologies for Determining Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of phospholipids. Below are detailed overviews of the most common methods used for DLPC.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] During a phase transition, the sample absorbs or releases heat, resulting in a detectable peak in the DSC thermogram.[5]

Experimental Protocol for DSC Analysis of DLPC Liposomes:

  • Liposome Preparation:

    • Thin-Film Hydration Method: A known amount of DLPC is dissolved in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum to remove any residual solvent.[3] The lipid film is then hydrated with a buffer solution by vortexing or gentle agitation above the Tm of the lipid to form multilamellar vesicles (MLVs).[6]

    • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using an extruder.[6] This is typically done at a temperature above the lipid's Tm.[6]

  • Sample Preparation for DSC:

    • A specific concentration of the liposome suspension (e.g., 1 mg/mL of lipid) is prepared.[3]

    • The sample and a reference (the same buffer used for hydration) are degassed under vacuum to prevent bubble formation during the scan.[3]

    • The sample and reference are carefully loaded into the respective cells of the DSC instrument.[3]

  • DSC Measurement:

    • An excess pressure (e.g., 3 atmospheres) is applied to the cells to prevent boiling at higher temperatures.[3][7]

    • The samples are subjected to a controlled heating and cooling program. A typical scan rate for lipid vesicles is 1°C/min.[3]

    • Multiple heating and cooling cycles are often performed to ensure the reproducibility of the transition.[3]

    • The heat flow as a function of temperature is recorded, and the Tm is determined from the peak of the endothermic transition.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis dissolve Dissolve DLPC in Organic Solvent film Create Thin Lipid Film (Evaporation) dissolve->film hydrate Hydrate Film with Buffer (Forms MLVs) film->hydrate extrude Extrude to form LUVs (Optional) hydrate->extrude degas Degas Sample and Reference extrude->degas load Load Sample and Reference into DSC Cells scan Perform Heating/Cooling Scans (e.g., 1°C/min) load->scan degas->load analyze Analyze Thermogram to Determine Tm scan->analyze

Figure 1. Experimental workflow for determining the phase transition temperature of DLPC using Differential Scanning Calorimetry (DSC).

Oscillatory Rheology

Oscillatory rheology measures the viscoelastic properties of a material by applying a small oscillatory stress or strain.[8] At the phase transition temperature, the conformational changes in the phospholipid molecules lead to abrupt changes in the viscoelasticity of the lipid suspension, which can be detected by a rheometer.[8]

Experimental Protocol for Oscillatory Rheology:

  • Sample Preparation: A suspension of DLPC liposomes is prepared as described for the DSC method.

  • Rheological Measurement:

    • The liposome suspension is loaded into the rheometer, which is equipped with a temperature control unit.

    • A small-amplitude oscillatory shear is applied to the sample at a constant frequency.

    • The temperature is ramped up or down across the expected Tm range.

    • The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties, respectively, are monitored as a function of temperature.

    • The phase transition is identified by a sharp change in the rheological parameters.

Rheology_Workflow cluster_prep Sample Preparation cluster_rheology Rheological Measurement prep Prepare DLPC Liposome Suspension load Load Sample into Rheometer prep->load oscillate Apply Oscillatory Shear at Constant Frequency load->oscillate ramp Ramp Temperature across Expected Tm oscillate->ramp measure Measure Storage (G') and Loss (G'') Moduli ramp->measure analyze Identify Tm from Abrupt Change in G' and G'' measure->analyze

Figure 2. Experimental workflow for determining the phase transition temperature of DLPC using Oscillatory Rheology.

Nanoplasmonic Sensing (NPS)

Nanoplasmonic sensing is an optical technique that can detect conformational changes in liposomes.[9][10] Liposomes are immobilized on a sensor surface, and changes in their structure due to the phase transition are detected as a shift in the nanoplasmonic resonance signal.[9][10]

Experimental Protocol for Nanoplasmonic Sensing:

  • Liposome Preparation: DLPC liposomes are prepared, typically as SUVs, to facilitate immobilization.

  • NPS Measurement:

    • The liposome suspension is introduced into a measurement chamber containing a sensor chip (e.g., silicon dioxide).[9][10]

    • The liposomes are allowed to immobilize onto the sensor surface.

    • The temperature of the measurement chamber is gradually increased through the expected Tm of DLPC.

    • The nanoplasmonic resonance signal (e.g., peak wavelength shift) is monitored in real-time.

    • The phase transition is identified by a distinct change or drop in the NPS signal.[9][10]

NPS_Workflow cluster_prep Sample Preparation cluster_nps NPS Measurement prep Prepare DLPC SUV Suspension immobilize Immobilize Liposomes on Sensor Surface prep->immobilize ramp Increase Temperature through Tm immobilize->ramp monitor Monitor Nanoplasmonic Resonance Signal ramp->monitor analyze Identify Tm from Signal Change monitor->analyze

Figure 3. Experimental workflow for determining the phase transition temperature of DLPC using Nanoplasmonic Sensing (NPS).

Relevance in Drug Development and Research

The low phase transition temperature of DLPC is a key property that makes it useful in various applications:

  • Model Membranes: DLPC is often used to create model membranes that are in a fluid state at and below room temperature, facilitating studies of membrane protein function and lipid-protein interactions.

  • Drug Delivery: In liposomal drug formulations, the Tm of the constituent lipids affects the stability, permeability, and drug release characteristics of the vesicles. The fluidity of DLPC-containing liposomes at physiological temperatures can be advantageous for certain drug delivery applications.

Conclusion

This technical guide has provided a detailed overview of the phase transition temperature of DLPC, including quantitative data and experimental methodologies for its determination. A thorough understanding of this fundamental property is critical for professionals in biophysical research and the development of lipid-based technologies. The provided protocols and workflows serve as a valuable resource for designing and executing experiments to characterize the thermal behavior of DLPC and other phospholipids.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a key parameter in the fields of biochemistry, drug delivery, and membrane protein research. Understanding the CMC is essential for the effective application of DLPC in forming micelles and other self-assembled structures for various scientific applications.

Introduction to DLPC and its Critical Micelle Concentration

This compound (DLPC) is a synthetic, saturated diacyl-glycerophosphocholine. Like other amphiphilic molecules, DLPC monomers in an aqueous solution will self-assemble into aggregates, such as micelles, when the concentration reaches a certain threshold. This threshold is known as the critical micelle concentration (CMC). Below the CMC, DLPC molecules exist predominantly as monomers. Above the CMC, the addition of more DLPC leads to the formation of micelles, with the monomer concentration remaining relatively constant at the CMC. The CMC is a critical parameter as it dictates the concentration at which DLPC can be effectively used to solubilize non-polar substances, including drugs and membrane proteins.

While DLPC is well-known for forming lipid bilayers in liposomes, its ability to form micelles is also of significant interest, particularly in the context of mixed-micellar systems for drug delivery and in the study of lipid-protein interactions. However, it is important to note that diacylphospholipids with longer acyl chains, like DLPC, have very low CMC values, often in the nanomolar to micromolar range, making their precise experimental determination challenging.

Quantitative Data on the CMC of DLPC

The experimental determination of the CMC for diacylphospholipids like DLPC is notably difficult due to their very low aqueous solubility and tendency to form vesicles. Consequently, there is a scarcity of directly measured CMC values for pure DLPC in the peer-reviewed literature under standard aqueous conditions. Often, related lysophospholipids or phospholipids with shorter acyl chains are used as surrogates in studies requiring micellar systems.

Table 1: Factors Influencing the Critical Micelle Concentration of Phospholipids

FactorEffect on CMCRationale
Acyl Chain Length Decreases with increasing chain lengthIncreased hydrophobicity of the tail leads to a greater thermodynamic driving force for micellization to minimize contact with water.
Temperature VariableFor many non-ionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature and then may increase. This is due to the complex interplay of dehydration of the hydrophilic headgroup and disruption of the structured water around the hydrophobic tails.
Ionic Strength (Salt Concentration) Generally decreasesThe addition of electrolytes shields the electrostatic repulsion between the charged headgroups, promoting aggregation at lower concentrations.
pH Can influence CMC if the headgroup has a titratable moietyFor phosphatidylcholines like DLPC, the phosphocholine headgroup is zwitterionic and its charge is relatively stable over a wide pH range. However, extreme pH values can lead to hydrolysis, affecting aggregation behavior.
Presence of Co-solutes/Impurities Can increase or decrease CMCOrganic molecules can partition into the micelles, affecting their stability and the concentration at which they form.

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the specific properties of the surfactant and the desired sensitivity. For phospholipids with very low CMCs, fluorescence-based methods are often preferred due to their high sensitivity.

Fluorescence Spectroscopy using Pyrene as a Probe

This is a highly sensitive and widely used method for determining the CMC of surfactants with low CMC values.

Principle: The fluorescent probe pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I₁/I₃ ratio decreases significantly. The CMC is determined by plotting the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration and identifying the inflection point of the resulting sigmoidal curve.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DLPC in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Aliquot a small, precise volume of the pyrene stock solution into a series of glass vials.

    • Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of pyrene on the bottom of each vial. The final concentration of pyrene in the aqueous samples should be in the micromolar range (e.g., 1-2 µM) to avoid excimer formation.

    • Prepare a series of aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4) with varying concentrations of DLPC. This is typically done by creating a thin film of DLPC in each vial by evaporating the organic solvent from the stock solution, followed by hydration with the aqueous buffer and sonication to ensure dispersion.

    • The concentration range should span the expected CMC, with several points below and above.

  • Fluorescence Measurement:

    • Incubate the samples at a controlled temperature to allow for equilibration and partitioning of pyrene into any micelles.

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334-339 nm.[1]

    • Record the emission spectra from approximately 350 nm to 450 nm.[2]

    • Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.[1]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each DLPC concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DLPC concentration.

    • The resulting plot should be a sigmoidal curve. The CMC is determined from the midpoint of the transition, which can be found from the maximum of the first derivative of the curve.

Static Light Scattering (SLS)

Principle: The intensity of light scattered by a solution is proportional to the concentration and the molar mass of the particles in the solution. Below the CMC, as the concentration of monomers increases, the scattered light intensity increases linearly. Above the CMC, the formation of much larger micelles leads to a sharp increase in the scattered light intensity. The CMC is identified as the concentration at which this sharp change in the slope of the scattering intensity versus concentration plot occurs.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a series of DLPC solutions in a suitable aqueous buffer at various concentrations, spanning the expected CMC.

    • Filter all solutions through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) to remove any dust or large aggregates that could interfere with the light scattering measurements.

  • Light Scattering Measurement:

    • Use a static light scattering instrument with a laser light source.

    • Measure the intensity of the scattered light at a fixed angle (e.g., 90°) for each DLPC concentration at a constant temperature.[3]

  • Data Analysis:

    • Plot the scattered light intensity as a function of the DLPC concentration.

    • The plot will typically show two linear regions with different slopes. The intersection of these two lines provides an estimate of the CMC.

Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which the surface tension plot shows a distinct break.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a series of DLPC solutions in a suitable aqueous buffer at various concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

    • Ensure that the measurements are taken at a constant temperature and that the system is allowed to reach equilibrium at each concentration.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the DLPC concentration.

    • The plot will show a decrease in surface tension followed by a plateau. The CMC is determined from the intersection of the two lines fitted to these regions.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the CMC of DLPC using the pyrene fluorescence method.

CMC_Determination_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Formulation cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_dlpc Prepare DLPC Stock Solution create_film Create DLPC Thin Film (Concentration Series) prep_dlpc->create_film prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene & Evaporate Solvent prep_pyrene->add_pyrene prep_buffer Prepare Aqueous Buffer hydrate Hydrate with Buffer & Sonicate prep_buffer->hydrate create_film->hydrate incubate Equilibrate Samples (Constant Temperature) hydrate->incubate measure_fluorescence Measure Fluorescence Spectra (Excitation at ~335 nm) incubate->measure_fluorescence calc_ratio Calculate I1/I3 Ratio measure_fluorescence->calc_ratio plot_data Plot I1/I3 vs. log[DLPC] calc_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Curve Inflection plot_data->determine_cmc

Caption: Experimental workflow for CMC determination of DLPC using pyrene fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental property of DLPC that governs its self-assembly in aqueous solutions. While the direct experimental determination of the CMC for pure DLPC is challenging due to its low aqueous solubility and preference for bilayer formation, an understanding of the methodologies for CMC determination and the factors that influence it is essential for researchers working with this versatile phospholipid. The fluorescence spectroscopy method using pyrene is a particularly sensitive technique suitable for phospholipids. Careful control of experimental conditions and rigorous data analysis are paramount for obtaining reliable insights into the aggregation behavior of DLPC. This guide provides the foundational knowledge and detailed protocols necessary for professionals in drug development and scientific research to effectively work with and characterize DLPC-based systems.

References

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC), a synthetic phospholipid instrumental in various research and pharmaceutical applications. Its well-defined chemical structure and physical properties make it a valuable tool for creating model biological membranes and as a component in advanced drug delivery systems.

Core Properties of this compound

This compound, also known as DLPC, is a glycerophospholipid with two lauric acid chains attached to the glycerol backbone.[1] Its amphiphilic nature, with a hydrophilic phosphocholine head group and hydrophobic lauroyl tails, drives its self-assembly into bilayer structures in aqueous environments.

PropertyValueReferences
Molecular Weight 621.8 g/mol [2][3]
Molecular Formula C₃₂H₆₄NO₈P[2]
CAS Number 18194-25-7[2]
Alternate Names DLPC, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine[1]
Appearance White powder
Purity ≥98%
Solubility Soluble in ethanol (~25 mg/ml), sparingly soluble in aqueous solutions

Synthesis of this compound

The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines like DLPC can be achieved through the acylation of sn-glycero-3-phosphocholine (GPC). A representative method involves the use of lauroyl chloride as the acylating agent.

Experimental Protocol: Synthesis via Acylation

This protocol outlines a general method for the synthesis of DLPC.

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Lauroyl chloride

  • Kieselguhr (diatomaceous earth)

  • Vacuum system

  • Reaction vessel with stirring capability

  • Temperature control system

Procedure:

  • Preparation of GPC-Kieselguhr Complex: Mix sn-glycero-3-phosphocholine with Kieselguhr. This complex serves to provide a large surface area for the reaction.

  • Acylation Reaction: Add lauroyl chloride to the GPC-Kieselguhr complex in a molar ratio of approximately 5:1 (lauroyl chloride:GPC).

  • Reaction Conditions: Subject the mixture to stirring under a vacuum for approximately 1 hour at a controlled temperature of 55°C.

  • Purification: After the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This may involve techniques such as column chromatography.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This is a representative protocol; specific reaction conditions may need to be optimized.

Applications in Research and Drug Development

DLPC is a versatile tool in various scientific disciplines due to its ability to form stable lipid bilayers, which are fundamental to the structure of biological membranes.

Model Membrane Systems

Supported lipid bilayers (SLBs) are widely used as model systems to study the structure and function of biological membranes and membrane-associated proteins. DLPC is a suitable lipid for forming such model membranes.

Experimental Protocol: Formation of a DLPC Supported Lipid Bilayer

This protocol describes the formation of a DLPC SLB on a solid substrate, such as glass, for analysis by techniques like Atomic Force Microscopy (AFM).

Materials:

  • This compound (DLPC) powder

  • Chloroform

  • Supported Lipid Bilayer (SLB) buffer (e.g., Tris buffer with NaCl and CaCl₂)

  • Glass coverslips

  • Sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of DLPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with SLB buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11 passes) to ensure a homogenous vesicle population.

  • SLB Formation on Glass Substrate:

    • Clean the glass coverslips thoroughly (e.g., by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying).

    • Apply the prepared DLPC vesicle suspension to the clean glass surface.

    • Incubate for a sufficient time (e.g., 30 minutes) to allow the vesicles to adsorb, rupture, and fuse to form a continuous lipid bilayer.

    • Gently rinse the surface with SLB buffer to remove any unfused vesicles.

  • Characterization:

    • The quality and continuity of the SLB can be assessed using techniques such as Atomic Force Microscopy (AFM) or Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included.

G cluster_prep Lipid Preparation cluster_vesicle Vesicle Formation cluster_slb SLB Formation cluster_char Characterization dissolve Dissolve DLPC in Chloroform film Form Thin Lipid Film (Nitrogen Evaporation) dissolve->film Evaporation vacuum Vacuum Desiccation film->vacuum Remove Residual Solvent hydrate Hydrate Film with Buffer (Forms MLVs) vacuum->hydrate extrude Extrude through Membrane (Forms Unilamellar Vesicles) hydrate->extrude Sizing apply Apply Vesicles to Clean Glass Substrate extrude->apply incubate Incubate for Vesicle Fusion apply->incubate rinse Rinse to Remove Excess Vesicles incubate->rinse afm Atomic Force Microscopy (AFM) rinse->afm frap FRAP (optional) rinse->frap G cluster_film Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_purification Purification cluster_char Characterization dissolve Dissolve DLPC (& Drug) in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer (& Drug) to form MLVs dry->hydrate size Size Reduction (Sonication or Extrusion) hydrate->size purify Remove Unencapsulated Drug (Dialysis, Gel Filtration) size->purify dls Dynamic Light Scattering (Size) purify->dls zeta Zeta Potential (Surface Charge) purify->zeta ee Encapsulation Efficiency purify->ee

References

The Role of DLPC in Membrane Biophysics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length and well-characterized physical properties make it an invaluable tool in membrane biophysics research. DLPC is frequently employed to create model membranes, such as liposomes, supported lipid bilayers, and nanodiscs, which serve as simplified and controllable systems to investigate complex biological processes. This guide provides a comprehensive overview of the core properties of DLPC, detailed experimental protocols for its use, and its applications in studying membrane protein function and drug delivery mechanisms.

Core Properties of DLPC

The utility of DLPC in membrane biophysics stems from its distinct physicochemical characteristics. These properties influence the behavior of DLPC-containing model membranes and their interactions with other molecules.

Quantitative Data Summary

A summary of the key quantitative properties of DLPC is presented in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Phase Transition Temperature (Tm)-1 to 0°C
Bilayer Thickness~3.0 - 3.4nmFluid phase
Area per Lipid~0.63nm²Fluid phase
Critical Micelle Concentration (CMC)~1.1 - 1.5mMIn pure water

Key Applications of DLPC in Membrane Biophysics

DLPC's unique properties make it a versatile tool for a wide range of applications in membrane biophysics, from fundamental studies of lipid bilayers to the development of novel drug delivery systems.

Model Membrane Systems

DLPC is a fundamental component in the creation of various model membrane systems, each offering unique advantages for specific research questions.

  • Liposomes: These spherical vesicles, composed of one or more lipid bilayers, are widely used to study membrane permeability, fusion, and the interactions of drugs and peptides with membranes. DLPC's low phase transition temperature ensures that liposomes are in a fluid state at typical experimental temperatures.

  • Supported Lipid Bilayers (SLBs): SLBs are planar membranes formed on a solid support, providing a stable platform for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance-Dissipation (QCM-D). DLPC is often used in mixed lipid SLBs to investigate domain formation and lipid-protein interactions.[1]

  • Nanodiscs: These are small, discoidal patches of lipid bilayer encircled by a "belt" of scaffold proteins.[2] Nanodiscs provide a native-like membrane environment for integral membrane proteins, enabling their study in a soluble, detergent-free system.[2][3] DLPC is frequently used in nanodiscs for the structural and functional characterization of membrane proteins.[4]

Membrane Protein Research

The study of integral membrane proteins is challenging due to their hydrophobic nature. DLPC-based model membranes are crucial for solubilizing, purifying, and characterizing these proteins.

  • Reconstitution of Membrane Proteins: DLPC liposomes and nanodiscs provide a stable environment for reconstituting purified membrane proteins, allowing for functional assays and structural studies.[4][5] The fluidity of DLPC bilayers at low temperatures can be advantageous for maintaining the native conformation and activity of reconstituted proteins.

  • Studying Lipid-Protein Interactions: The composition of the lipid bilayer can significantly influence the structure and function of membrane proteins.[6][7][8] DLPC can be mixed with other lipids to create model membranes with varying properties, enabling researchers to investigate the specific effects of the lipid environment on protein behavior.[1][7]

Drug Delivery Research

DLPC-based liposomes are extensively explored as nanocarriers for targeted drug delivery.[9] Their biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic drugs make them attractive vehicles for therapeutic agents.[9]

  • Formulation of Drug-Carrying Liposomes: DLPC is a common component in liposomal drug formulations. By modifying the lipid composition, researchers can tune the size, charge, and stability of the liposomes to optimize drug loading and release profiles.

  • Investigating Drug Release Mechanisms: Understanding how drugs are released from liposomes is critical for designing effective delivery systems. DLPC-containing liposomes provide a model system to study the factors that govern drug release, such as membrane fluidity and permeability.[2][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DLPC.

Preparation of DLPC Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (SUVs or LUVs).[3][11][12][13][14]

Materials:

  • DLPC powder

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DLPC in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DLPC (-1 to 0 °C), so room temperature is typically sufficient.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form MLVs.[14]

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters with a specific pore size.[12]

Caption: Workflow for preparing DLPC liposomes.

Reconstitution of a Membrane Protein into DLPC Nanodiscs

This protocol describes the self-assembly of a membrane protein into DLPC nanodiscs using a membrane scaffold protein (MSP).[4][5][15][16][17]

Materials:

  • Purified integral membrane protein in a detergent solution (e.g., DDM)

  • DLPC

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Sodium cholate

  • Bio-Beads or similar detergent removal system

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Components:

    • Solubilize DLPC in a buffer containing sodium cholate.

    • Prepare a solution of the purified membrane protein in its detergent.

    • Prepare a solution of the MSP.

  • Mixing and Incubation:

    • Combine the solubilized DLPC, the membrane protein solution, and the MSP solution at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:130). The optimal ratio may need to be determined empirically.[4]

    • Incubate the mixture on ice to allow for the components to equilibrate.

  • Detergent Removal and Self-Assembly:

    • Add Bio-Beads to the mixture to gradually remove the detergent.[4]

    • Incubate with gentle agitation at 4°C for several hours or overnight. This slow removal of detergent drives the self-assembly of the nanodiscs.[4]

  • Purification:

    • Remove the Bio-Beads by centrifugation.

    • Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

G cluster_0 Component Preparation cluster_1 Assembly cluster_2 Purification protein Purified Membrane Protein (in detergent) mix Mix Components protein->mix lipid DLPC (solubilized in cholate) lipid->mix msp Membrane Scaffold Protein msp->mix incubate Incubate mix->incubate detergent_removal Detergent Removal (Bio-Beads) incubate->detergent_removal sec Size-Exclusion Chromatography detergent_removal->sec analysis Characterization sec->analysis

Caption: Workflow for membrane protein reconstitution.

Differential Scanning Calorimetry (DSC) of DLPC Vesicles

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers.[9][18][19][20][21]

Materials:

  • DLPC vesicle suspension

  • Hydration buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Load a precise amount of the DLPC vesicle suspension into a DSC sample pan.

    • Load an equal volume of the hydration buffer into a reference pan.

  • DSC Measurement:

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm of DLPC.

    • Scan the temperature upwards at a constant rate (e.g., 1°C/min) to a temperature well above the Tm.[19]

    • An endothermic peak will be observed as the lipid transitions from the gel to the liquid-crystalline phase.

  • Data Analysis:

    • The temperature at the peak maximum corresponds to the Tm.

    • The area under the peak is proportional to the enthalpy of the transition (ΔH).

G cluster_0 Sample Preparation cluster_1 DSC Measurement cluster_2 Data Analysis load_sample Load DLPC Vesicles into Sample Pan equilibrate Equilibrate below Tm load_sample->equilibrate load_ref Load Buffer into Reference Pan load_ref->equilibrate scan Temperature Scan equilibrate->scan thermogram Generate Thermogram scan->thermogram analyze Determine Tm and ΔH thermogram->analyze

Caption: Workflow for DSC analysis of DLPC vesicles.

Investigating Molecular Interactions with DLPC Membranes

DLPC-based model membranes are excellent platforms for studying the interactions of various molecules with lipid bilayers.

Antimicrobial Peptide (AMP) Mechanism of Action

Many antimicrobial peptides are thought to exert their activity by disrupting the bacterial cell membrane.[22][23][24][25][26] DLPC membranes, often mixed with negatively charged lipids to mimic bacterial membranes, are used to study these interactions.

The "toroidal pore" model is one proposed mechanism where AMPs induce the formation of pores in the membrane. In this model, the peptides insert into the bilayer and cause the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid headgroups. This disrupts the membrane barrier, leading to leakage of cellular contents and cell death.

G cluster_0 Initial Interaction cluster_1 Membrane Insertion and Pore Formation cluster_2 Outcome peptide Antimicrobial Peptide membrane DLPC/Anionic Lipid Bilayer peptide->membrane Electrostatic Attraction insertion Peptide Insertion membrane->insertion pore Toroidal Pore Formation insertion->pore Lipid monolayer bending leakage Leakage of Cellular Contents pore->leakage death Cell Death leakage->death

Caption: Mechanism of toroidal pore formation by AMPs.

Conclusion

DLPC is a cornerstone of modern membrane biophysics research. Its well-defined properties and versatility in forming various model membrane systems have enabled significant advancements in our understanding of lipid bilayers, membrane proteins, and drug-membrane interactions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize DLPC in their scientific endeavors. As new techniques and challenges emerge, the fundamental role of DLPC as a tool to dissect the complexities of biological membranes is set to continue.

References

Spontaneous Formation of Lipid Rafts in Model Membranes Containing DLPC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and methodologies for studying the spontaneous formation of lipid raft-like domains in model membranes composed of mixtures containing 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). It focuses on the thermodynamic principles, quantitative analysis of phase separation, detailed experimental protocols, and the implications for cellular signaling.

Introduction to Lipid Rafts and the Role of DLPC

The fluid mosaic model of the cell membrane has evolved to incorporate the concept of lateral heterogeneity, where specific lipids and proteins transiently associate to form functional microdomains known as lipid rafts.[1][2] These domains are enriched in cholesterol and sphingolipids, existing in a liquid-ordered (Lo) phase that is more tightly packed and less fluid than the surrounding bilayer, which is in a liquid-disordered (Ld) phase.[2][3] Lipid rafts are believed to act as platforms for signal transduction, protein trafficking, and pathogen entry.[4][5]

Due to the complexity and dynamic nature of cellular membranes, model systems such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs) are invaluable tools for studying the fundamental biophysical principles of raft formation.[3][6] In these models, phase separation can be induced by mixing lipids with different physical properties.

DLPC's Role in Model Raft Systems:

DLPC is a phospholipid with short, saturated acyl chains (12:0), resulting in a very low phase transition temperature (Tm) of -1°C. Consequently, at physiological temperatures, DLPC exists in a fluid, liquid-disordered state. It is not a raft-forming lipid itself. Instead, its importance lies in its use as a component of the Ld phase in ternary or quaternary mixtures with high-Tm lipids (like DSPC or DPPC) and cholesterol.[4][6] In such mixtures, the unfavorable interaction between the disordered DLPC and the more ordered, saturated lipids, in the presence of cholesterol, drives spontaneous phase separation into coexisting Lo and Ld domains.[7] This allows researchers to create stable, observable models of the heterogeneous cell membrane.

Quantitative Data on Phase Separation in DLPC Mixtures

The formation and characteristics of lipid domains are highly dependent on the specific composition of the lipid mixture and the temperature. Below are tables summarizing quantitative data from studies on DLPC-containing model membranes.

Table 1: Composition of DLPC Mixtures Exhibiting Phase Separation

High-Tm LipidLow-Tm LipidCholesterol (mol%)Temperature (°C)Observed PhasesReference System
DSPC (18:0 PC)DLPC (12:0 PC)0 - 40%23Gel (Lβ) + Fluid (Lα) or Lo + LdSupported Lipid Bilayers
DPPC (16:0 PC)DLPC (12:0 PC)0 - 30%25Gel (Lβ) + Fluid (Lα) or Lo + LdGiant Unilamellar Vesicles
Brain SMDLPC (12:0 PC)10 - 50%37Lo + LdSupported Lipid Bilayers

Note: The specific molar ratios of the high-Tm and low-Tm lipids are also critical and are often varied in these experiments to map out a full phase diagram.

Table 2: Physical Properties of Domains in DLPC/DSPC/Cholesterol Mixtures

PropertyLiquid-Ordered (Lo) Phase (DSPC-rich)Liquid-Disordered (Ld) Phase (DLPC-rich)
Typical Height Difference (AFM) ~1.0 - 1.5 nm tallerBaseline
Lateral Diffusion Coefficient (FRAP) 1 - 5 µm²/s5 - 10 µm²/s
Acyl Chain Order (Laurdan GP) High (+0.4 to +0.6)Low (-0.2 to +0.2)
Partitioning of Fluorescent Probes Prefers DiI-C18Prefers NBD-PC

Experimental Protocols

Detailed methodologies are crucial for the successful reconstitution and analysis of model raft systems.

Preparation of Giant Unilamellar Vesicles (GUVs) via Electroformation

GUVs are a commonly used model system as they are free from substrate interactions.[6]

Protocol:

  • Lipid Mixture Preparation: Prepare a lipid mixture (e.g., 40% DSPC, 40% DLPC, 20% Cholesterol) in chloroform at a final concentration of 1 mg/mL.

  • ITO Slide Coating: Deposit 20-30 µL of the lipid mixture onto two conductive indium tin oxide (ITO) coated glass slides. Spread the mixture evenly.

  • Solvent Evaporation: Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.

  • Assembly of Electroformation Chamber: Create a chamber by placing a silicone spacer (e.g., 1-2 mm thick) between the two ITO slides, with the conductive, lipid-coated sides facing each other.

  • Hydration: Fill the chamber with a swelling solution (e.g., 200 mM sucrose solution).

  • Electroformation: Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-3 hours at a temperature above the highest Tm of the lipid components (e.g., 65°C for DSPC-containing mixtures).

  • Vesicle Harvesting: Gently pipette the GUV suspension from the chamber for immediate use in microscopy experiments.

Formation of Supported Lipid Bilayers (SLBs) via Vesicle Fusion

SLBs are ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM).[4]

Protocol:

  • Small Unilamellar Vesicle (SUV) Preparation:

    • Dry the desired lipid mixture (e.g., DLPC/DSPC) from chloroform under a stream of nitrogen.[4]

    • Place the resulting lipid film under vacuum for at least 1 hour.

    • Rehydrate the film in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1 mg/mL.[4]

    • Vortex vigorously to create multilamellar vesicles (MLVs).[4]

    • Sonicate the MLV suspension on ice using a probe sonicator or in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.

  • Substrate Preparation: Cleave a fresh mica disc and place it in a fluid cell.

  • Vesicle Fusion:

    • Add the SUV suspension to the mica surface. Include 2-5 mM CaCl₂ to facilitate vesicle rupture and fusion.

    • Incubate for 30-60 minutes at a temperature above the lipid mixture's Tm.

    • Rinse extensively with buffer to remove unfused vesicles, leaving a continuous SLB on the mica surface.

Characterization by Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images, allowing for the direct visualization of height differences between Lo and Ld domains.[4]

Protocol:

  • SLB Preparation: Prepare an SLB on a mica substrate as described in Protocol 3.2.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Operate the AFM in contact or tapping mode in a fluid cell to prevent dehydration of the bilayer.

    • Use soft cantilevers (e.g., silicon nitride, spring constant < 0.1 N/m) to avoid damaging the bilayer.

    • Scan the surface to acquire topography and phase images. The taller, more rigid Lo domains will be clearly distinguishable from the lower, softer Ld domains.

    • Perform section analysis on the images to quantify the height difference between the two phases.[4]

Visualizations of Workflows and Pathways

Experimental Workflow for SLB Analysis

G cluster_prep Preparation cluster_formation SLB Formation cluster_analysis Analysis A Lipid Mixture in Chloroform (DLPC/DSPC/Chol) B Dry Lipid Film (Nitrogen Stream + Vacuum) A->B C Rehydration in Buffer B->C D Sonication to form SUVs C->D F Vesicle Fusion (+ CaCl2) D->F E Cleaved Mica Substrate E->F G Rinsing to remove excess vesicles F->G H AFM Imaging in Fluid G->H I Fluorescence Microscopy (e.g., FRAP) G->I J Data Analysis: Domain Size, Height, Fluidity H->J I->J

Caption: Workflow for preparing and analyzing phase-separated SLBs.

Model of Protein Sorting and Signaling in a Phase-Separated Membrane

This diagram illustrates a hypothetical signaling pathway where receptor dimerization is modulated by partitioning into lipid domains.

G cluster_membrane Plasma Membrane Model cluster_Ld Ld Phase (DLPC-rich) cluster_Lo Lo Phase (Raft) Receptor_mono Monomeric Receptor Receptor_dimer Receptor Dimer (Active) Receptor_mono->Receptor_dimer Dimerization in Raft Signal Downstream Signaling Cascade Receptor_dimer->Signal Activation Ligand Extracellular Ligand Ligand->Receptor_mono Binding & Partitioning

Caption: Protein partitioning into raft domains can facilitate signaling.

Conclusion

Model membranes containing DLPC are powerful tools for investigating the spontaneous formation of lipid raft-like domains. By mixing low-Tm lipids like DLPC with high-Tm, raft-associated lipids and cholesterol, researchers can create stable, phase-separated systems that mimic the lateral heterogeneity of cellular membranes. The quantitative analysis of these domains using techniques like AFM and fluorescence microscopy provides crucial insights into the biophysical principles governing membrane organization. This knowledge is fundamental for understanding the role of lipid rafts in cellular processes and for the development of therapeutics that target membrane-associated signaling pathways.

References

The Role of Dilauryolphosphatidylcholine (DLPC) in Advancing Cell Membrane Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryolphosphatidylcholine (DLPC) has emerged as a pivotal tool in the study of cell membranes, offering a simplified yet representative model to investigate complex biological processes. Its well-defined physical and chemical properties make it an ideal candidate for constructing artificial lipid bilayers, liposomes, and nanodiscs. These model systems are instrumental in elucidating the intricacies of membrane structure and function, including lipid-protein interactions, drug permeability, and the dynamics of lipid rafts. This in-depth technical guide provides a comprehensive overview of DLPC's utility in membrane research, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.

Physicochemical Properties of DLPC

DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with two 12-carbon acyl chains. This relatively short chain length imparts distinct characteristics that are advantageous for various experimental applications. The key physicochemical properties of DLPC are summarized below, providing a basis for its selection and use in different model membrane systems.

PropertyValueConditions
Phase Transition Temperature (Tm) -1 to 1.7 °CIn aqueous solution.[1][2]
Bilayer Thickness ~3.0 nmX-ray diffraction.[3]
Hydrophobic Bilayer Thickness ~2.4 nmExperimentally determined.[3]
Area per Lipid ~63.2 ŲAt 30°C.[4]
Critical Micelle Concentration (CMC) Not typically forming micelles in water; forms bilayers.N/A

Advantages and Limitations of DLPC as a Model Membrane Component

The choice of lipid is critical in designing a model membrane that accurately reflects the biological question at hand. DLPC offers a unique set of advantages and limitations that researchers must consider.

Advantages:

  • Low Phase Transition Temperature: With a Tm below freezing, DLPC remains in a fluid, liquid-crystalline state over a wide range of experimental temperatures, mimicking the natural state of most biological membranes.[1][2]

  • Formation of Stable Bilayers: DLPC readily self-assembles into stable bilayers, making it suitable for a variety of model membrane platforms.

  • Thinner Bilayers: The shorter acyl chains of DLPC result in thinner bilayers compared to lipids with longer chains.[3] This can be advantageous for studying the insertion and function of certain transmembrane proteins and peptides.

  • Well-Characterized Properties: Extensive research has been conducted on the physical and chemical properties of DLPC, providing a solid foundation for interpreting experimental results.

Limitations:

  • Simplified System: As a single-component system, DLPC bilayers lack the complexity of native cell membranes, which are composed of a diverse array of lipids and proteins.

  • Susceptibility to Oxidation: Although a saturated lipid, prolonged exposure to air and light can lead to degradation. Proper storage and handling are essential.

  • Not Ideal for Raft Studies Alone: Due to its low Tm, DLPC does not form the ordered domains characteristic of lipid rafts on its own. It is, however, a crucial component of the disordered phase in multi-component raft-mimicking models.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of DLPC-based model membrane studies. Below are protocols for key experimental setups.

Preparation of DLPC-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are particularly useful for fluorescence microscopy studies of membrane dynamics and protein interactions.

Method: Electroformation

  • Lipid Film Preparation: Dissolve DLPC and any other lipids (e.g., for raft studies, a mixture of DLPC, DSPC, and cholesterol) in chloroform to a final concentration of 1 mg/mL. On an indium tin oxide (ITO)-coated glass slide, deposit 10-20 µL of the lipid solution and spread it evenly to form a thin film. Dry the film under a gentle stream of nitrogen and then under vacuum for at least 1 hour to remove residual solvent.

  • Assembly of the Electroformation Chamber: Assemble the electroformation chamber by placing a silicone or PDMS spacer on the lipid-coated slide and covering it with a second ITO-coated slide, ensuring the conductive sides face each other.

  • Hydration: Fill the chamber with a non-ionic swelling buffer (e.g., sucrose solution of desired osmolarity).

  • Electroformation: Apply an AC electric field (e.g., 10 Hz, 1-2 V) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of all lipid components.

  • Harvesting GUVs: Gently aspirate the GUV-containing solution from the chamber using a wide-bore pipette tip.

Formation of Supported Lipid Bilayers (SLBs) for AFM and Fluorescence Microscopy

SLBs provide a planar and stable model membrane on a solid support, ideal for high-resolution imaging techniques.

Method: Vesicle Fusion

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DLPC by the thin-film hydration and extrusion method. Briefly, a dried lipid film is hydrated with buffer, and the resulting multilamellar vesicle suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).

  • Substrate Preparation: Use freshly cleaved mica or cleaned glass coverslips as the support.

  • Vesicle Fusion: Deposit the liposome solution onto the prepared substrate. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer. The process is typically facilitated by the presence of divalent cations (e.g., 1-5 mM Ca²⁺) in the buffer.

  • Washing: After incubation for 30-60 minutes, gently wash the surface with buffer to remove excess, non-fused vesicles. The SLB is now ready for analysis.[3]

Reconstitution of Membrane Proteins in DLPC Nanodiscs

Nanodiscs are soluble, monodisperse, and detergent-free membrane mimetics that are excellent for structural and functional studies of membrane proteins.

Method: Self-Assembly

  • Preparation of Components: Purify the membrane protein of interest and solubilize it in a suitable detergent. Prepare a solution of Membrane Scaffold Protein (MSP) and DLPC lipids solubilized in the same detergent.

  • Mixing: Combine the solubilized membrane protein, MSP, and DLPC in a specific molar ratio, which needs to be optimized for each protein.

  • Detergent Removal: Remove the detergent slowly to initiate the self-assembly of the nanodiscs. This is typically achieved by dialysis or by adding detergent-adsorbing beads (e.g., Bio-Beads).

  • Purification: Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of experimental workflows and biological pathways.

Experimental Workflow: Drug-Membrane Interaction Study using DLPC-based SLBs

DrugMembraneInteraction cluster_prep Preparation cluster_formation SLB Formation cluster_analysis Analysis DLPC_lipids DLPC Lipids Extrusion Extrusion DLPC_lipids->Extrusion Buffer Buffer Buffer->Extrusion SUVs DLPC SUVs Extrusion->SUVs SLB Supported Lipid Bilayer (SLB) SUVs->SLB Vesicle Fusion Mica Mica Substrate Mica->SLB AFM AFM Imaging SLB->AFM Fluorescence Fluorescence Microscopy SLB->Fluorescence Drug Drug Solution Drug->AFM Drug->Fluorescence Results Interaction Data AFM->Results Fluorescence->Results

Caption: Workflow for studying drug-membrane interactions using DLPC SLBs.

Signaling Pathway: Simplified Model of Lipid Raft-Mediated Signaling

LipidRaftSignaling cluster_membrane Cell Membrane cluster_raft Lipid Raft (DSPC/Cholesterol Rich) cluster_disordered Disordered Region (DLPC Rich) Receptor Receptor Kinase Kinase Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Phosphorylation Phosphatase Phosphatase Phosphatase->Kinase Inhibition Ligand Ligand Ligand->Receptor Binding

Caption: Model of signaling initiated within a lipid raft domain.

Conclusion

DLPC is a versatile and indispensable tool for researchers in the field of membrane biology and drug development. Its well-defined properties and ease of use in forming various model membrane systems allow for the systematic investigation of a wide range of membrane-associated phenomena. By understanding its advantages and limitations and by employing robust experimental protocols, scientists can continue to leverage DLPC to unravel the complexities of cell membranes and to accelerate the development of new therapeutics. The combination of experimental work with clear visual representations of workflows and pathways, as demonstrated, will further enhance the clarity and impact of this research.

References

The Stability and Storage of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a critical component in nanoparticle-based drug delivery systems and membrane biophysics research. Understanding the chemical and physical stability of DLPC is paramount for ensuring the quality, efficacy, and safety of lipid-based formulations. This document details the primary degradation pathways, provides quantitative stability data, outlines experimental protocols for stability assessment, and discusses the biological implications of DLPC degradation.

Chemical Stability and Degradation Pathways

The chemical integrity of DLPC is primarily compromised by two degradation mechanisms: hydrolysis and oxidation. As a saturated phospholipid, DLPC is significantly less susceptible to oxidation compared to its unsaturated counterparts.

Hydrolysis

Hydrolysis is the most significant chemical degradation pathway for DLPC in aqueous environments. It involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, leading to the formation of lysophosphatidylcholine and free lauric acid. This process is catalyzed by acids, bases, and enzymes (phospholipases).

The primary hydrolysis products of DLPC are 1-lauroyl-sn-glycero-3-phosphocholine and 2-lauroyl-sn-glycero-3-phosphocholine. Due to acyl migration, the more stable 1-acyl isomer is the predominant form.[1] Further hydrolysis can lead to the formation of glycerophosphocholine. The accumulation of lysophosphatidylcholine can significantly alter the properties of a liposomal formulation, as it acts as a detergent and can destabilize the lipid bilayer, leading to leakage of encapsulated contents.[2]

The hydrolysis of phosphatidylcholines follows pseudo-first-order kinetics.[1] The rate of hydrolysis is highly dependent on pH and temperature. The maximum stability for saturated phosphatidylcholines in aqueous dispersions is observed at a pH of approximately 6.5.[1][3]

Below is a diagram illustrating the hydrolytic degradation pathway of DLPC.

DLPC_Hydrolysis cluster_hydrolysis Hydrolysis DLPC DLPC (this compound) lysoPC1 1-lauroyl-sn-glycero-3-phosphocholine DLPC->lysoPC1 + H2O (- Lauric Acid) lysoPC2 2-lauroyl-sn-glycero-3-phosphocholine DLPC->lysoPC2 + H2O (- Lauric Acid) GPC sn-glycero-3-phosphocholine lysoPC1->GPC + H2O (- Lauric Acid) lysoPC2->lysoPC1 Acyl Migration FA Lauric Acid

Figure 1: Hydrolytic degradation pathway of DLPC.
Oxidation

DLPC is a saturated phospholipid, meaning its lauric acid chains lack double bonds. This structural feature makes it inherently resistant to oxidation under typical storage and experimental conditions.[4] Significant oxidation would only be expected under harsh conditions, such as exposure to strong oxidizing agents or high-energy radiation. In such cases, the oxidation products would likely include various aldehydes and ketones.[5] For practical purposes in most research and pharmaceutical applications, oxidation is not a primary stability concern for DLPC.

Physical Stability and Phase Behavior

The physical stability of DLPC is related to its phase behavior, which is a function of temperature. DLPC, like other phospholipids, can exist in different physical states, primarily the gel phase (Lβ') and the liquid crystalline phase (Lα). The temperature at which it transitions from the gel to the liquid crystalline phase is known as the main transition temperature (Tm).

For DLPC, the main transition temperature is approximately -1°C. Below this temperature, the hydrocarbon chains are in a tightly packed, ordered state (gel phase). Above this temperature, the chains are in a more disordered, fluid state (liquid crystalline phase). The physical state of the lipid bilayer is a critical determinant of liposome properties such as permeability and stability.

Quantitative Stability Data

Temperature (°C)pHBuffer (0.05 M)Observed Rate Constant (k_obs) (days⁻¹)Half-life (t½) (days)
404.0Acetate0.04814.4
405.0Acetate0.01257.8
406.5Phosphate0.005138.6
407.4Phosphate0.01163.0
408.0Tris0.03519.8
704.0Acetate0.4371.6
705.0Acetate0.1156.0
706.5Phosphate0.04615.1
707.4Phosphate0.1066.5
708.0Tris0.3312.1

Note: Data adapted from studies on saturated soybean phosphatidylcholine and should be used as an estimate for DLPC stability.[1]

Recommended Storage Conditions

To ensure the long-term stability of DLPC and minimize degradation, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereLight ConditionsRecommended Duration
Solid (Powder) -20°C or belowInert gas (N₂ or Ar)Protected from lightUp to 4 years
Organic Solution -20°C or belowInert gas (N₂ or Ar)Protected from lightUp to 6 months
Aqueous Dispersion 2-8°CN/AProtected from lightNot recommended (use within 24 hours)

Experimental Protocols for Stability Assessment

A comprehensive assessment of DLPC stability involves a combination of analytical techniques to monitor both chemical and physical changes over time.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

  • Acid Hydrolysis: Incubate a DLPC solution/dispersion in 0.1 M HCl at 60-80°C for several hours.

  • Base Hydrolysis: Incubate a DLPC solution/dispersion in 0.1 M NaOH at 60-80°C for several hours.

  • Oxidative Degradation: Treat a DLPC solution/dispersion with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store solid DLPC or a lyophilized formulation at elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose a DLPC solution/dispersion to light according to ICH Q1B guidelines.

  • Analyze samples at various time points using a stability-indicating method like HPLC-MS.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1 M HCl, 60-80°C) HPLC_MS HPLC-MS Analysis acid->HPLC_MS base Base Hydrolysis (0.1 M NaOH, 60-80°C) base->HPLC_MS oxidation Oxidation (3% H₂O₂) oxidation->HPLC_MS thermal Thermal Stress (60-80°C) thermal->HPLC_MS photo Photostability (ICH Q1B) photo->HPLC_MS DLPC_Sample DLPC Sample (Solid, Solution, or Liposome) DLPC_Sample->acid DLPC_Sample->base DLPC_Sample->oxidation DLPC_Sample->thermal DLPC_Sample->photo Characterization Characterize Degradation Products HPLC_MS->Characterization

Figure 2: Workflow for a forced degradation study of DLPC.
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying DLPC from its degradation products. An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is commonly used.

Example Protocol (to be optimized and validated):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50 v/v).

  • Gradient: Start with a high percentage of A, and gradually increase B to elute the lipids. A typical gradient might be from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: ELSD or MS.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the main phase transition temperature (Tm) of DLPC liposomes and to assess how this is affected by formulation components or degradation.

Protocol:

  • Prepare a suspension of DLPC liposomes (e.g., 1-5 mg/mL) in a suitable buffer.

  • Accurately pipette the liposome suspension and the reference buffer into the DSC sample and reference pans, respectively.

  • Seal the pans hermetically.

  • Place the pans in the DSC instrument.

  • Equilibrate the system at a temperature well below the expected Tm (e.g., -20°C).

  • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above the Tm (e.g., 20°C).

  • Record the heat flow as a function of temperature to obtain the thermogram. The peak of the endotherm corresponds to the Tm.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the visualization of the morphology of DLPC liposomes in their native, hydrated state, providing information on size, lamellarity, and structural integrity.

Protocol:

  • Apply a small aliquot (3-4 µL) of the DLPC liposome suspension to a glow-discharged TEM grid.

  • Blot the grid with filter paper to create a thin film of the suspension.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

  • Image the grid in a transmission electron microscope at cryogenic temperatures.

Biological Implications of DLPC Degradation

The degradation of DLPC, leading to the formation of lauroyl-lysophosphatidylcholine (lauroyl-LPC), has significant biological implications. Lysophosphatidylcholines are bioactive lipid mediators that can modulate various cellular processes.

Lauroyl-LPC, as a degradation product, can:

  • Destabilize cell membranes: Due to its detergent-like properties.

  • Activate signaling pathways: LPCs are known to interact with G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades involved in inflammation, cell proliferation, and apoptosis.[6]

  • Modulate immune responses: LPCs can act as adjuvants, initiating and modulating both humoral and cellular immune responses.[7]

One study investigating the effect of LPC acyl chain length on nerve growth factor (NGF)-induced signaling found that LPC with a C12:0 acyl chain (lauroyl-LPC) was ineffective in promoting NGF-induced MAPK phosphorylation, in contrast to longer chain LPCs (C14:0, C16:0, C18:0, and C18:1).[1] This suggests that the biological activity of LPCs can be dependent on the length and saturation of their fatty acid chain.

The signaling pathways activated by LPCs are complex and can involve multiple downstream effectors, as depicted in the diagram below.

LPC_Signaling cluster_receptors Membrane Receptors cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses LPC Lauroyl-LPC GPCR GPCRs (e.g., G2A) LPC->GPCR TLR TLRs LPC->TLR MAPK MAPK Pathway (ERK) GPCR->MAPK PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt NFkB NF-κB Pathway TLR->NFkB Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation NFkB->Inflammation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Figure 3: General signaling pathways of lysophosphatidylcholine (LPC).

References

Navigating the Nanoscale: A Technical Guide to the Hydrophobic Thickness of DLPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid bilayer is the fundamental architectural element of all biological membranes, providing a selectively permeable barrier and a dynamic matrix for a vast array of cellular processes. The physical properties of this bilayer, particularly its thickness, play a pivotal role in governing the function of embedded membrane proteins, which are central to cell signaling and are the targets of a significant portion of modern pharmaceuticals. Among the myriad of phospholipids that constitute these membranes, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) serves as a valuable model system for studying lipid bilayer properties due to its relatively short and saturated acyl chains, which result in a comparatively thin bilayer. This technical guide provides an in-depth exploration of the hydrophobic thickness of DLPC lipid bilayers, presenting key quantitative data, detailing experimental methodologies, and illustrating the broader implications for cellular signaling and drug development.

Quantitative Analysis of DLPC Hydrophobic Thickness

The hydrophobic thickness of a lipid bilayer is defined as the distance between the opposing carbonyl groups of the lipid acyl chains. This dimension is critical as it dictates the energetic landscape for the insertion and function of transmembrane proteins. Various biophysical techniques have been employed to precisely measure the hydrophobic thickness of DLPC bilayers, yielding a consistent range of values under different experimental conditions.

Experimental TechniqueTemperature (°C)Hydrophobic Thickness (DHH) (Å)Reference
Small-Angle Neutron Scattering (SANS)20~27.4 - 28.8[1]
Neutron DiffractionNot Specified~27.4 - 28.8[1]
Molecular Dynamics (MD) Simulations5029.6[1]
X-ray Scattering30Not directly specified for hydrophobic thickness, but related structural parameters are provided.[2]

Note: The hydrophobic thickness can be influenced by factors such as temperature, hydration, and the presence of other molecules like cholesterol. For instance, increasing temperature generally leads to a decrease in bilayer thickness.[3] The main phase transition temperature (Tm) for DLPC is approximately -1°C to -2°C, meaning it exists in a fluid state at typical experimental temperatures.[1][4]

The Role of Hydrophobic Mismatch in Cellular Signaling

A key concept linking bilayer thickness to cellular function is hydrophobic mismatch . This occurs when the hydrophobic length of a transmembrane protein does not precisely match the hydrophobic thickness of the surrounding lipid bilayer. This mismatch induces mechanical stress in both the protein and the bilayer, leading to a variety of adaptive responses that can modulate the protein's function and, consequently, the signaling pathways in which it participates.

The hydrophobic mismatch can either be positive (protein is longer than the bilayer is thick) or negative (protein is shorter). In the context of the relatively thin DLPC bilayer, many transmembrane proteins will experience a positive hydrophobic mismatch. The system can adapt to this mismatch in several ways:

  • Protein Tilting: The transmembrane helices of the protein may tilt to reduce their effective length within the bilayer.

  • Bilayer Deformation: The lipid bilayer can locally thin or thicken around the protein to better accommodate it.

  • Protein Aggregation: Proteins may aggregate to minimize the exposed hydrophobic surfaces.

  • Changes in Protein Conformation: The mismatch can favor certain conformational states of the protein, thereby altering its activity.

These adaptations are not merely passive adjustments; they are energetically significant and can directly impact the activation state of signaling proteins such as G-protein coupled receptors (GPCRs) and ion channels. For example, the functional equilibrium of the model GPCR rhodopsin is sensitive to changes in bilayer thickness induced by cholesterol.[5]

Below is a diagram illustrating the principle of hydrophobic mismatch and its consequences for a signaling protein.

HydrophobicMismatch cluster_0 Matching Condition cluster_1 Positive Mismatch (e.g., in thin DLPC bilayer) cluster_2 Adaptations cluster_3 Functional Consequences protein1 Transmembrane Protein bilayer1 Headgroups Hydrophobic Core Headgroups protein2 Transmembrane Protein bilayer2 Headgroups Hydrophobic Core Headgroups tilt Protein Tilting protein2->tilt induces deformation Bilayer Deformation protein2->deformation induces aggregation Protein Aggregation protein2->aggregation can lead to conformation Conformational Change protein2->conformation can induce signaling Altered Signaling Activity tilt->signaling results in deformation->signaling results in aggregation->signaling results in conformation->signaling results in SANS_Workflow cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis start DLPC Lipid Film hydration Hydration in D₂O Buffer start->hydration extrusion Extrusion through Polycarbonate Filter hydration->extrusion luvs DLPC LUVs in D₂O extrusion->luvs sample Sample (LUVs) luvs->sample neutron_beam Neutron Beam neutron_beam->sample detector Detector sample->detector scattering_curve Scattering Intensity vs. Q detector->scattering_curve model_fitting Model Fitting (Spherical Shell, Step Function) scattering_curve->model_fitting results Hydrophobic Thickness (DHH) model_fitting->results MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis build Build DLPC Bilayer and Solvate forcefield Apply Force Field build->forcefield equilibration Equilibration (NPT) forcefield->equilibration production Production Run equilibration->production trajectory Analyze Trajectory production->trajectory thickness_calc Calculate Average Distance between Carbonyl Groups trajectory->thickness_calc results Hydrophobic Thickness thickness_calc->results

References

Methodological & Application

Application Notes: Preparation of DLPC Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid widely utilized in pharmaceutical research to form liposomes, which are microscopic, spherical vesicles composed of one or more lipid bilayers.[1] These liposomes serve as versatile nanocarriers for a wide range of therapeutic agents in drug delivery systems.[2][3] The amphiphilic nature of DLPC allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer, enhancing drug efficacy and bioavailability.[1][4] DLPC's biocompatibility makes it a crucial component in the development of advanced nanocarriers for targeted drug delivery and various biotechnology applications.[1]

The physical properties of the phospholipid, such as the length of its acyl chains and its phase transition temperature (Tm), are critical factors in the stability and drug release kinetics of the resulting liposome formulation.[5] DLPC, with its shorter C12:0 acyl chains, has a lower phase transition temperature compared to phospholipids with longer chains like DPPC (C16:0) or DSPC (C18:0). This property influences the fluidity of the liposomal membrane at physiological temperatures, which in turn affects drug encapsulation and release profiles. However, it has been noted that liposomes made purely of DLPC may exhibit low trapping efficiency for water-soluble solutes, suggesting they may be less effective as barriers to prevent solute release compared to lipids with longer acyl chains.[6] Therefore, DLPC is often formulated with other lipids, such as cholesterol, to improve membrane packing, enhance stability, and modulate drug release.[7][8]

Key Characterization Parameters

To ensure the quality, stability, and efficacy of DLPC liposome formulations, several critical quality attributes (CQAs) must be characterized:

  • Particle Size and Polydispersity Index (PDI): The size of liposomes is a crucial factor, as it affects their circulation time in the body and their ability to target specific tissues.[9] A size range of 50-200 nm is often desired for drug delivery applications.[10] Dynamic Light Scattering (DLS) is the most common technique for measuring particle size and PDI, which indicates the uniformity of the liposome population.[3][11]

  • Zeta Potential: This parameter measures the surface charge of the liposomes and is a key indicator of the stability of the liposomal suspension.[9] A sufficiently high positive or negative zeta potential helps prevent aggregation through electrostatic repulsion.[9]

  • Encapsulation Efficiency (EE) and Drug Loading (DL): EE refers to the percentage of the initial drug that is successfully entrapped within the liposomes.[7] It is a critical parameter for determining the dosage and efficacy of the formulation. This is typically measured using techniques like UV-Vis spectroscopy or chromatography after separating the unencapsulated drug.[3]

  • Morphology: The shape and lamellarity (number of lipid bilayers) of the liposomes are typically assessed using imaging techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11][12][13]

Experimental Protocols

The following sections detail the most common methods for preparing and characterizing DLPC liposomes.

Protocol 1: Liposome Preparation via Thin-Film Hydration Method

The thin-film hydration technique is one of the simplest and most widely used methods for preparing liposomes.[9][14] It involves the dissolution of lipids in an organic solvent, evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous solution.

Materials:

  • This compound (DLPC)

  • Cholesterol (optional, for enhancing stability)[8]

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)[9]

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[9]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve DLPC and cholesterol (a common molar ratio is 7:4) in a chloroform:methanol (2:1) mixture in a round-bottom flask.[9] If encapsulating a lipophilic drug, it should be added at this stage.[15]

  • Film Formation: Attach the flask to a rotary evaporator. The solvent is then evaporated under vacuum at a temperature above the lipid's phase transition temperature (for DLPC, this is low, so room temperature is often sufficient).[15] This process leaves a thin, dry lipid film on the inner wall of the flask.[16]

  • Film Drying: To ensure complete removal of residual organic solvent, the flask can be placed in a desiccator under high vacuum for several hours or overnight.[7]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (which may contain a hydrophilic drug).[15] The hydration should be performed at a temperature above the lipid's Tm. Agitate the flask by hand or on a vortex mixer. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).[16]

  • Downsizing (Size Reduction): The resulting MLV suspension is typically heterogeneous in size. To produce smaller, more uniform unilamellar vesicles (SUVs or LUVs), a downsizing step is required. The two most common methods are sonication and extrusion.

Protocol 2: Liposome Downsizing

A. Sonication

Sonication uses high-frequency sound energy to break down large MLVs into smaller SUVs.[16]

Materials:

  • MLV suspension

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Place the vial containing the MLV suspension in an ice bath to prevent overheating, which can degrade the lipids.[16]

  • If using a probe sonicator, immerse the tip into the suspension.

  • Apply short bursts of sonication (e.g., 30-second cycles) for a total of 5-10 minutes, with cooling periods in between to maintain a low temperature.[7]

  • The final size of the liposomes will depend on the sonication time and power.

B. Extrusion

Extrusion is a widely used technique that involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce LUVs with a uniform size distribution.[14]

Materials:

  • MLV suspension

  • Liposome extruder device

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Syringes

Procedure:

  • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Load the MLV suspension into one of the syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This ensures that the final product is collected in the opposite syringe.[14]

  • The resulting liposome suspension will have a mean diameter close to the pore size of the membrane used.

Protocol 3: Characterization of Liposomes

A. Particle Size and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) system (e.g., Zetasizer).

Procedure:

  • Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to an appropriate concentration for measurement.[11]

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size, PDI, and zeta potential according to the instrument's operating procedure.[9][11]

B. Encapsulation Efficiency (EE) Determination

Principle: The unencapsulated ("free") drug is separated from the liposomes, and the amount of drug in the liposomal fraction is quantified.

Procedure:

  • Separation of Free Drug: Separate the free drug from the liposome suspension using methods like size exclusion chromatography (e.g., with a Sephadex G-50 column) or centrifugation.[9]

  • Liposome Lysis: Disrupt the liposomes in the collected fraction to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an appropriate organic solvent.

  • Drug Quantification: Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[3]

  • Calculation: Calculate the EE% using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables provide examples of how to structure quantitative data for DLPC liposome characterization. The values presented are illustrative and based on typical results found in liposome research literature for various phospholipids.[5][7][13][17][18]

Table 1: Physicochemical Properties of Prepared Liposomes

Formulation IDLipid Composition (molar ratio)Preparation MethodMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
DLPC-01DLPCThin-Film + Sonication95.3 ± 3.10.25 ± 0.03-5.2 ± 0.8
DLPC-02DLPCThin-Film + Extrusion (100 nm)110.8 ± 2.50.12 ± 0.02-4.9 ± 0.6
DLPC-CH-01DLPC:Cholesterol (7:3)Thin-Film + Sonication120.5 ± 4.20.21 ± 0.04-7.1 ± 1.1
DLPC-CH-02DLPC:Cholesterol (7:3)Thin-Film + Extrusion (100 nm)125.1 ± 3.60.10 ± 0.01-6.8 ± 0.9

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrugDrug:Lipid Ratio (w/w)Encapsulation Efficiency (%) ± SD
DLPC-CH-DoxDoxorubicin1:1045.7 ± 3.5
DLPC-CH-CurCurcumin1:2068.2 ± 4.1

Visualizations

The following diagrams illustrate the experimental workflow for preparing DLPC liposomes.

Liposome_Preparation_Workflow cluster_prep Step 1: Thin-Film Hydration cluster_downsize Step 2: Downsizing cluster_char Step 3: Characterization A Dissolve DLPC (and Cholesterol) in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Formation of Thin Lipid Film B->C D Hydration with Aqueous Buffer (containing hydrophilic drug) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Sonication E->F Method A G Extrusion (through polycarbonate membrane) E->G Method B H Small Unilamellar Vesicles (SUVs) F->H I Large Unilamellar Vesicles (LUVs) G->I J Final Liposome Suspension H->J I->J K DLS: Size, PDI, Zeta Potential J->K L TEM/SEM: Morphology J->L M Spectroscopy: Encapsulation Efficiency J->M

References

Application Notes and Protocols for Membrane Protein Reconstitution Using DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of membrane proteins using 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). DLPC is a synthetic phospholipid with short, saturated acyl chains (12:0), making it a valuable tool for creating stable, fluid lipid bilayers that mimic biological membranes.[1][2][3] Its low phase transition temperature ensures the membrane remains in a fluid state at typical experimental temperatures, which is crucial for the proper folding and function of many membrane proteins.[2]

These protocols cover two primary methods for membrane protein reconstitution: incorporation into liposomes and assembly into nanodiscs. Both techniques aim to provide a native-like lipid environment to stabilize membrane proteins for functional and structural studies.[4][5]

Data Presentation: Quantitative Parameters for Reconstitution

Successful membrane protein reconstitution depends on the careful optimization of several key parameters. The following tables summarize important quantitative data for detergents and lipids commonly used in these protocols.

Table 1: Properties of Common Detergents for Membrane Protein Solubilization

DetergentAbbreviationTypeCritical Micelle Concentration (CMC)Notes
n-Dodecyl-β-D-maltosideDDMNon-ionic~0.15 mMA gentle and widely used detergent for solubilizing and stabilizing membrane proteins.[6]
n-Octyl-β-D-glucopyranosideOGNon-ionic~20-25 mMEffective for many proteins, but can be harsher than DDM.
Cholic acid sodium saltCHAPSZwitterionic~6-10 mMA bile salt derivative often used for protein extraction and reconstitution.
DodecylphosphocholineDPCZwitterionic~1.0-1.5 mMPossesses both a positive and negative charge in its headgroup, making it effective at disrupting lipid bilayers.[7]

Table 2: Biophysical Properties of DLPC

PropertyValueSignificance
Phase Transition Temperature (Tm)~ -1°CEnsures a fluid membrane at common experimental temperatures, which is important for protein mobility and function.[2]
Molecular Weight621.8 g/mol Important for calculating molar ratios in reconstitution experiments.[8]
HeadgroupPhosphocholineZwitterionic, mimicking the headgroup of many natural phospholipids.
Acyl Chains12:0 (Lauric Acid)The relatively short chain length results in thinner, more fluid bilayers compared to lipids with longer chains.[2]

Table 3: Recommended Starting Ratios for Reconstitution

ParameterRecommended RangeRationale
Detergent:Protein Ratio (w/w) for Solubilization2:1 - 10:1A higher ratio is generally needed for initial solubilization from the cell membrane.[7]
Lipid-to-Protein Ratio (LPR) for Liposomes (molar ratio)50:1 - 500:1This ratio needs to be empirically optimized for each protein to ensure proper incorporation and function. A higher ratio may lead to more stable proteoliposomes.
Protein:MSP:Lipid Ratio for Nanodiscs (molar ratio)1:2: (Varies)The lipid-to-MSP ratio depends on the MSP variant used. For MSP1D1, a common ratio is ~1:2:130. This should be optimized to avoid empty nanodiscs or aggregates.[9]

Experimental Protocols

Protocol 1: Membrane Protein Reconstitution into DLPC Liposomes

This protocol describes a detergent-mediated method for reconstituting a purified membrane protein into pre-formed DLPC liposomes. The general workflow involves preparing liposomes, solubilizing the protein, mixing the components, and removing the detergent to allow for the spontaneous insertion of the protein into the lipid bilayer.[10]

Materials:

  • DLPC (this compound) in chloroform

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM)

  • Reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads SM-2 or dialysis cassettes with appropriate MWCO)[11][12]

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: a. In a round-bottom flask, add the desired amount of DLPC dissolved in chloroform.[13] b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.[13] c. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.[13] d. Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL. Vortex the flask vigorously to create a suspension of multilamellar vesicles (MLVs).[13] e. For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (5-10 cycles) using liquid nitrogen and a warm water bath.[13] f. Extrude the liposome suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs). The resulting solution should appear translucent.[13]

  • Mixing of Protein and Lipids: a. In a microcentrifuge tube, combine the purified, detergent-solubilized membrane protein with the pre-formed DLPC liposomes at the desired lipid-to-protein molar ratio (LPR).[13] The optimal LPR should be determined empirically for each protein. b. Gently mix and incubate the mixture for 1 hour at 4°C to allow for the interaction between the protein-detergent micelles and the liposomes.

  • Detergent Removal: a. Dialysis Method: i. Transfer the protein-lipid-detergent mixture into a dialysis cassette (e.g., 6-8 kDa MWCO).[14] ii. Place the dialysis cassette in a large volume of detergent-free reconstitution buffer (e.g., 1-2 Liters) at 4°C.[13] iii. Perform several buffer changes over 48-72 hours to ensure the complete removal of the detergent. For example, change the buffer after 4, 12, 24, and 48 hours.[13] b. Bio-Beads Method: i. Add prepared Bio-Beads (adsorbent polystyrene beads) to the mixture at a concentration of ~20 mg per 500 µL of solution.[11] ii. Incubate on a rocker at 4°C. Perform successive additions of fresh Bio-Beads over several hours to gradually remove the detergent.[11]

  • Characterization of Proteoliposomes: a. After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., at 228,000 x g for 1.5-2 hours).[14] b. Resuspend the proteoliposome pellet in the desired buffer for downstream applications. c. The functionality of the reconstituted protein should be assessed using an appropriate activity assay.[15][16]

G cluster_prep Liposome Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization lipid_film 1. Dry DLPC to a thin film hydration 2. Hydrate film to form MLVs lipid_film->hydration freeze_thaw 3. Freeze-thaw cycles hydration->freeze_thaw extrusion 4. Extrude to form LUVs freeze_thaw->extrusion mixing 5. Mix protein and LUVs extrusion->mixing protein_prep Purified, detergent- solubilized protein protein_prep->mixing detergent_removal 6. Remove detergent (Dialysis or Bio-Beads) mixing->detergent_removal harvest 7. Harvest proteoliposomes (Ultracentrifugation) detergent_removal->harvest assay 8. Functional assay harvest->assay

Workflow for membrane protein reconstitution into DLPC liposomes.

Protocol 2: Membrane Protein Reconstitution into DLPC Nanodiscs

Nanodiscs provide a more defined and soluble membrane mimetic system compared to liposomes, making them highly suitable for various biophysical and structural studies.[4][17] This protocol outlines the self-assembly of a membrane protein into DLPC nanodiscs using a Membrane Scaffold Protein (MSP).[18]

Materials:

  • DLPC in chloroform

  • Purified membrane protein solubilized in a suitable detergent

  • Purified Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Detergent for solubilization (e.g., DDM or sodium cholate)

  • Bio-Beads SM-2

  • Gel filtration chromatography system

Procedure:

  • Preparation of Components: a. Prepare a stock solution of DLPC in assembly buffer containing a detergent like sodium cholate. The lipids should be fully solubilized. b. The purified membrane protein should be in a buffer containing a suitable detergent above its CMC. c. The purified MSP should be in a detergent-free buffer.

  • Nanodisc Assembly: a. In a microcentrifuge tube, combine the solubilized membrane protein, MSP, and solubilized DLPC at the desired molar ratio. A common starting ratio for MSP1D1 is 1 (protein) : 2 (MSP) : 130 (DLPC), but this should be optimized.[9] b. Incubate the mixture for 1-2 hours at a temperature slightly above the phase transition temperature of DLPC (room temperature is generally suitable).[9]

  • Detergent Removal and Self-Assembly: a. Initiate the self-assembly by adding Bio-Beads to the mixture (~20 mg per 100 µL of sample) to remove the detergent.[9][19] b. Incubate overnight on a rocking table at 4°C.[19] This slow removal of detergent drives the formation of nanodiscs.

  • Purification of Assembled Nanodiscs: a. Remove the Bio-Beads by allowing them to settle and carefully pipetting off the supernatant. b. Clarify the solution by ultracentrifugation (e.g., at 100,000 x g for 20 min) to remove any large aggregates.[19] c. Purify the assembled nanodiscs from empty nanodiscs and unincorporated protein using gel filtration chromatography. The nanodiscs containing the membrane protein will elute earlier than empty nanodiscs.

  • Characterization: a. Analyze the purified fractions by SDS-PAGE to confirm the presence of both the membrane protein and MSP. b. The homogeneity and size of the nanodiscs can be assessed by techniques such as native gel electrophoresis or dynamic light scattering. c. Perform functional assays to ensure the reconstituted protein is active.

G cluster_assembly Assembly cluster_formation Nanodisc Formation cluster_purification Purification & Characterization protein 1. Solubilized Membrane Protein mix 4. Mix components at optimal molar ratio protein->mix msp 2. Purified MSP msp->mix dlpc 3. Solubilized DLPC dlpc->mix incubate 5. Incubate mixture mix->incubate detergent_removal 6. Add Bio-Beads for detergent removal incubate->detergent_removal centrifuge 7. Remove aggregates (Ultracentrifugation) detergent_removal->centrifuge gfc 8. Purify by Gel Filtration centrifuge->gfc characterize 9. Characterize (SDS-PAGE, Functional Assay) gfc->characterize

Workflow for membrane protein reconstitution into DLPC nanodiscs.

Signaling Pathways and Logical Relationships

The reconstitution process itself does not involve a biological signaling pathway, but the logical flow of the experimental procedure is critical for success. The diagrams above illustrate these workflows. The fundamental principle is the transition from a detergent-solubilized state to a lipid bilayer-integrated state, driven by the removal of detergent. This process is governed by the hydrophobic interactions between the protein's transmembrane domains, the lipid acyl chains, and the detergent molecules. The choice of detergent and the method of its removal are crucial for maintaining the native structure and function of the protein.[14][20]

References

Formation of DLPC Nanodiscs: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the formation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) nanodiscs. Nanodiscs are valuable tools in membrane protein research, offering a native-like lipid bilayer environment that stabilizes membrane proteins for structural and functional studies. [1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful self-assembly of DLPC nanodiscs.

Nanodiscs are discoidal structures composed of a phospholipid bilayer encircled by two copies of a Membrane Scaffold Protein (MSP), an engineered version of human apolipoprotein A-1.[2][5] The size of the nanodisc is determined by the specific MSP variant used.[2][6] The self-assembly process is initiated by the removal of detergent from a mixture of MSP, phospholipids, and a target membrane protein (if applicable).[1][7]

Key Experimental Considerations

Successful nanodisc formation is critically dependent on the molar ratio of Membrane Scaffold Protein (MSP) to the phospholipid, in this case, DLPC.[1] While optimal ratios often need to be determined empirically for each specific membrane protein and MSP variant, a general starting point can be established based on the desired nanodisc size and the properties of the lipid.[2] Temperature and the method of detergent removal are also crucial parameters that influence the efficiency of self-assembly.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formation of DLPC nanodiscs, compiled from various established protocols. These values should serve as a starting point for optimization.

Table 1: Reagent Ratios for DLPC Nanodisc Assembly

ComponentMolar Ratio (MSP:DLPC)Molar Ratio (MSP:Target Protein)Notes
MSP1D11:50 to 1:80>4:1 (for monomeric incorporation)The MSP to lipid ratio is critical and may require optimization.[2] An excess of MSP over the target protein is recommended to ensure incorporation.[7]
MSP1E3D11:130 to 1:180>4:1 (for monomeric incorporation)Larger MSP variants accommodate a higher number of lipid molecules.[1]

Table 2: Experimental Conditions for DLPC Nanodisc Formation

ParameterValueNotes
Incubation TemperatureRoom Temperature (for DMPC/DLPC)The incubation temperature should be near the phase transition temperature of the lipid.[8]
Incubation Time (with Bio-Beads)Minimum 2 hoursIncubation time can be extended, for example, up to 4 hours for lipids like POPC.[9]
Final Lipid Concentration5-20 mMMaintaining the lipid concentration within this range is recommended for efficient assembly.[9]
Final Cholate Concentration>14 mMA sufficient cholate concentration is necessary to maintain a micellar state before detergent removal.[7]

Experimental Protocol: Step-by-Step Methodology

This protocol details the formation of "empty" DLPC nanodiscs. The incorporation of a membrane protein follows the same general procedure, with the protein being added to the initial mixture.

Materials and Reagents
  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • This compound (DLPC)

  • Sodium cholate

  • Bio-Beads SM-2 or equivalent hydrophobic beads

  • Standard Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)

  • Chloroform

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Sonicator

  • Orbital shaker

  • Size Exclusion Chromatography (SEC) system

Procedure
  • Lipid Film Preparation:

    • In a glass tube, dissolve the desired amount of DLPC in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the tube to create a thin lipid film on the inner surface.

    • Place the tube in a vacuum desiccator for at least 4 hours (or overnight) to remove any residual solvent.[7][9]

  • Lipid Solubilization:

    • Prepare a stock solution of 100 mM sodium cholate in the Standard Buffer.

    • Add the sodium cholate solution to the dried lipid film to achieve the desired final lipid concentration (typically 50 mM). The molar ratio of cholate to lipid should be at least 2:1.[8]

    • Vortex and sonicate the mixture in a water bath sonicator until the solution is clear and all the lipid film has been dissolved.[8][9]

  • Assembly Mixture Preparation:

    • In a separate tube, combine the appropriate volumes of the solubilized DLPC, MSP stock solution, and additional Standard Buffer to achieve the desired final concentrations and molar ratios (refer to Table 1).

    • If incorporating a membrane protein, it should be solubilized in a suitable detergent and added to this mixture. Ensure the final cholate concentration remains above 14 mM.[7]

    • Incubate the mixture on ice for at least 15-30 minutes.[10][11]

  • Detergent Removal and Nanodisc Self-Assembly:

    • Prepare the Bio-Beads by washing them with methanol and then thoroughly rinsing with water.[9]

    • Add the washed, damp Bio-Beads to the assembly mixture. A common ratio is 0.5-0.8 grams of beads per 1 mL of the mixture.[9]

    • Place the tube on an orbital shaker at room temperature and incubate for a minimum of 2 hours to allow for detergent removal and spontaneous self-assembly of the nanodiscs.[9]

  • Purification:

    • After incubation, carefully separate the nanodisc solution from the Bio-Beads. This can be done by pipetting or passing the mixture through a filter.

    • Purify the assembled nanodiscs using Size Exclusion Chromatography (SEC). A Superdex 200 or similar column is commonly used.[9]

    • Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a distinct, monodisperse peak at a volume corresponding to their size.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes in DLPC nanodisc formation.

Nanodisc_Formation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification Lipid Film Lipid Film Solubilized Lipid Solubilized Lipid Lipid Film->Solubilized Lipid Add Cholate Buffer Sonicate Assembly Mixture Assembly Mixture Solubilized Lipid->Assembly Mixture MSP Solution MSP Solution MSP Solution->Assembly Mixture Nanodisc Formation Nanodisc Formation Assembly Mixture->Nanodisc Formation Add Bio-Beads Incubate Purified Nanodiscs Purified Nanodiscs Nanodisc Formation->Purified Nanodiscs Size Exclusion Chromatography

Caption: Experimental workflow for DLPC nanodisc formation.

Nanodisc_Structure cluster_nanodisc Nanodisc Structure cluster_components Components MSP1 MSP Belt DLPC Bilayer DLPC Bilayer MSP1->DLPC Bilayer MSP2 MSP Belt MSP2->DLPC Bilayer DLPC DLPC Lipid MSP Membrane Scaffold Protein

Caption: Schematic of a DLPC nanodisc structure.

References

Application Notes and Protocols: DLPC in Artificial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with 12-carbon acyl chains, making it a valuable component in the construction of artificial cell membranes.[1][2] Its relatively low phase transition temperature and well-defined physical properties allow for the creation of fluid and stable model membranes at or near room temperature. These characteristics make DLPC an ideal candidate for a variety of research applications, including the study of membrane protein function, drug-membrane interactions, and the development of lipid-based drug delivery systems.[1][3]

This document provides detailed application notes and protocols for utilizing DLPC in the formation of artificial cell membranes, including liposomes, supported lipid bilayers (SLBs), and nanodiscs.

Physicochemical Properties of DLPC

A summary of the key physicochemical properties of DLPC is presented in the table below. This data is essential for designing experiments and interpreting results involving DLPC-containing artificial membranes.

PropertyValueReferences
Molecular Weight 621.83 g/mol [1][2]
Chemical Formula C32H64NO8P[1][2]
Main Phase Transition Temperature (Tm) -1 to 1.7 °C
Bilayer Thickness ~3.0 nm[4]
Critical Micelle Concentration (CMC) Not typically forming micelles in aqueous solution, self-assembles into bilayers.[5][6][7]

Applications and Protocols

Liposome Formation

DLPC is commonly used to form unilamellar vesicles (liposomes), which serve as excellent models for cellular membranes and are widely used in drug delivery research. The following protocol describes the preparation of DLPC liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DLPC) powder

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of DLPC in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a gentle stream of argon or nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration: a. Add the desired hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of DLPC (e.g., 25 °C). b. Gently agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be facilitated by brief sonication in a water bath.

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into a glass syringe. c. Pass the suspension through the extruder membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forms unilamellar vesicles (LUVs) of a defined size.

  • Characterization: a. Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS). b. The morphology of the liposomes can be visualized using techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

Liposome_Formation cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization DLPC_Powder DLPC in Chloroform Rotary_Evaporation Rotary Evaporation DLPC_Powder->Rotary_Evaporation Dry_Lipid_Film Dry Lipid Film Rotary_Evaporation->Dry_Lipid_Film Hydration_Buffer Add Hydration Buffer Dry_Lipid_Film->Hydration_Buffer MLV_Formation Multilamellar Vesicles (MLVs) Hydration_Buffer->MLV_Formation Extruder Extrusion (e.g., 100 nm filter) MLV_Formation->Extruder LUV_Formation Unilamellar Vesicles (LUVs) Extruder->LUV_Formation DLS Dynamic Light Scattering (DLS) LUV_Formation->DLS TEM_AFM Microscopy (TEM/AFM) LUV_Formation->TEM_AFM

Caption: Process of forming a supported lipid bilayer.

Membrane Protein Reconstitution in Nanodiscs

Nanodiscs are soluble, nanoscale lipid bilayers stabilized by a "belt" of membrane scaffold proteins (MSPs). They provide a native-like environment for studying the structure and function of membrane proteins in a detergent-free solution. DLPC is often used for nanodisc formation due to its favorable properties.

Materials:

  • Purified membrane protein of interest, solubilized in detergent

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • DLPC

  • Sodium cholate

  • Bio-Beads or similar detergent removal system

  • Buffer for reconstitution (e.g., Tris-HCl, NaCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Components: a. Prepare a stock solution of DLPC solubilized in sodium cholate. b. Ensure the purified membrane protein and MSP are in a compatible buffer.

  • Assembly Reaction: a. Combine the detergent-solubilized membrane protein, MSP, and cholate-solubilized DLPC in a microcentrifuge tube. The molar ratios of these components are critical and need to be optimized for each specific protein. A common starting point is a protein:MSP:DLPC ratio of 1:2:100. b. Incubate the mixture on ice for 1-2 hours to allow for the components to equilibrate.

  • Detergent Removal: a. Add Bio-Beads to the assembly mixture to initiate the removal of the detergent. b. Incubate the mixture with gentle rotation at a temperature suitable for the stability of the target protein (often 4 °C) for several hours to overnight. This allows for the self-assembly of the nanodiscs.

  • Purification: a. Remove the Bio-Beads. b. Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

  • Characterization: a. Analyze the fractions from SEC by SDS-PAGE to confirm the co-elution of the membrane protein and MSP. b. The homogeneity and size of the nanodiscs can be assessed by DLS and negative-stain electron microscopy.

Workflow for Membrane Protein Reconstitution into Nanodiscs

Nanodisc_Reconstitution cluster_mixing Component Mixing cluster_assembly Self-Assembly cluster_purification Purification & Analysis Protein Detergent-Solubilized Membrane Protein Mix Combine Components Protein->Mix MSP Membrane Scaffold Protein (MSP) MSP->Mix DLPC Cholate-Solubilized DLPC DLPC->Mix Detergent_Removal Detergent Removal (e.g., Bio-Beads) Mix->Detergent_Removal Self_Assembly Self-Assembly of Nanodiscs Detergent_Removal->Self_Assembly SEC Size-Exclusion Chromatography (SEC) Self_Assembly->SEC Analysis Analysis (SDS-PAGE, DLS, EM) SEC->Analysis

Caption: Reconstitution of a membrane protein into DLPC nanodiscs.

Conclusion

DLPC is a versatile and valuable tool for the construction of artificial cell membranes. Its well-characterized physical properties and ease of use in forming liposomes, supported lipid bilayers, and nanodiscs make it an essential component for researchers in various fields, including biophysics, biochemistry, and drug development. The protocols and data provided in this document serve as a comprehensive guide for the successful application of DLPC in creating robust and reliable model membrane systems.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with a 12-carbon acyl chain, making it a valuable tool for in vitro studies of lipid-protein interactions. Its relatively short acyl chains result in a low phase transition temperature, ensuring a fluid membrane environment at typical experimental temperatures. This property, along with its well-characterized biophysical behavior, makes DLPC an ideal component for creating model membrane systems to investigate the structure, function, and dynamics of membrane proteins and peripheral membrane-binding proteins.

These application notes provide detailed protocols for utilizing DLPC in various biophysical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Cryo-Electron Microscopy (cryo-EM), Surface Plasmon Resonance (SPR), and Atomic Force Microscopy (AFM).

Quantitative Data of DLPC

For ease of reference and experimental design, the key quantitative properties of DLPC are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₆₄NO₈P[1]
Molecular Weight 621.8 g/mol [1][2]
CAS Number 18194-25-7[1][2]
Purity ≥98%[2]
Physical Form Crystalline solid[2]
Storage Temperature -20°C[2]
Solubility Soluble in ethanol (~25 mg/ml)[2]

Application 1: High-Resolution Structural Studies of Membrane Proteins using DLPC-based Bicelles and Nanodiscs

DLPC is widely used to form bicelles and nanodiscs, which provide a native-like lipid bilayer environment for structural studies of membrane proteins by NMR and cryo-EM.

Bicelles for Solution NMR Spectroscopy

DLPC, in combination with a short-chain phospholipid like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), can form small, isotropic bicelles that tumble rapidly in solution, enabling high-resolution NMR studies.

cluster_0 DLPC/DHPC Bicelle Formation for NMR prep Prepare Lipid Mixture Co-dissolve DLPC and DHPC in chloroform at the desired molar ratio (q). dry Dry Lipid Film Evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation. prep->dry hydrate Hydrate Lipid Film Add NMR buffer (e.g., phosphate buffer with D₂O) to the dried lipid film. dry->hydrate form Bicelle Formation Subject the mixture to several cycles of vortexing and temperature cycling above and below the phase transition temperature of DLPC. hydrate->form protein Incorporate Protein Add the purified, detergent-solubilized membrane protein to the pre-formed bicelle solution. form->protein dialysis Detergent Removal Dialyze the mixture against NMR buffer to remove detergent. protein->dialysis nmr NMR Sample Preparation Concentrate the protein-bicelle sample and transfer to an NMR tube. dialysis->nmr cluster_1 Membrane Protein Reconstitution into DLPC Nanodiscs for Cryo-EM mix Prepare Reconstitution Mix Combine detergent-solubilized membrane protein, DLPC, and Membrane Scaffold Protein (MSP) at a specific molar ratio. incubate Incubation Gently mix and incubate the mixture to allow for component assembly. mix->incubate detergent_removal Detergent Removal Add Bio-Beads to the mixture and incubate to remove detergent, initiating nanodisc formation. incubate->detergent_removal purify Purification Separate the reconstituted nanodiscs from empty nanodiscs and aggregates using size-exclusion chromatography (SEC). detergent_removal->purify grid_prep Grid Preparation Apply the purified nanodisc sample to an EM grid and plunge-freeze in liquid ethane. purify->grid_prep imaging Cryo-EM Imaging Collect single-particle cryo-EM data. grid_prep->imaging cluster_2 SPR Analysis of Protein-Liposome Interaction liposome_prep Liposome Preparation Prepare DLPC liposomes by extrusion. chip_prep Chip Surface Preparation Regenerate and precondition the L1 sensor chip. liposome_prep->chip_prep liposome_capture Liposome Capture Inject DLPC liposomes over the L1 sensor chip surface for capture. chip_prep->liposome_capture protein_injection Protein Injection Inject the analyte protein at various concentrations over the captured liposomes. liposome_capture->protein_injection data_analysis Data Analysis Analyze the sensorgrams to determine association (ka), dissociation (kd), and affinity (KD) constants. protein_injection->data_analysis cluster_3 Modulation of GlpG Activity by DLPC Bilayer Properties chol Cholesterol Incorporation thickness Increased Bilayer Thickness chol->thickness activity Altered GlpG Activity thickness->activity dlpc DLPC Bilayer dlpc->chol cluster_4 GPCR Signaling Cascade Ligand Ligand GPCR GPCR in DLPC Bilayer Ligand->GPCR Binding G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Protein G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Formulation of Biocompatible Nanocarriers with DLPC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocompatible nanocarriers are at the forefront of advanced drug delivery systems, offering the potential to enhance the therapeutic efficacy of various drugs while minimizing side effects. Among the diverse materials used for their formulation, phospholipids are of particular interest due to their biocompatibility and structural similarity to cell membranes. 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with a 12-carbon acyl chain, which imparts distinct physicochemical properties to the nanocarriers it forms. These properties, such as membrane fluidity and phase transition temperature, can be modulated to optimize drug loading, release kinetics, and cellular uptake.

These application notes provide a comprehensive guide to the formulation, characterization, and cellular interactions of DLPC-based nanocarriers. Detailed protocols for key experiments are provided to enable researchers to prepare and evaluate these promising drug delivery vehicles.

Data Presentation: Physicochemical Properties of DLPC-Based Nanocarriers

The following tables summarize typical quantitative data for DLPC-based liposomes, a common type of nanocarrier. These values can vary depending on the specific formulation parameters, such as the inclusion of cholesterol or other lipids, and the preparation method used.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DLPC Liposomes150 ± 200.2 ± 0.05-5 ± 2Representative
DLPC/Cholesterol (7:3 molar ratio)120 ± 150.15 ± 0.03-3 ± 1.5Representative
Doxorubicin-loaded DLPC Liposomes165 ± 250.22 ± 0.06-8 ± 3Representative

Note: These are representative values and can be influenced by the specific experimental conditions.

DrugFormulationEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference
DoxorubicinDLPC/Cholesterol85 ± 58 ± 2Representative
CurcuminDLPC92 ± 410 ± 3Representative
siRNACationic DLPC formulation95 ± 35 ± 1Representative

Note: Encapsulation efficiency and drug loading are highly dependent on the physicochemical properties of the drug and the formulation strategy.[][2]

Experimental Protocols

Preparation of DLPC Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[3][4][5][6]

Materials:

  • This compound (DLPC)

  • Cholesterol (optional)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve DLPC and cholesterol (if used) in chloroform or a chloroform:methanol mixture in a round-bottom flask. For drug-loaded liposomes, a lipophilic drug can be co-dissolved with the lipids.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of DLPC (~ -1 °C), a temperature of 25-30°C is generally sufficient.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS pH 7.4) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the buffer prior to hydration.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Load the liposome suspension into an extruder.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[5]

Characterization of DLPC Nanocarriers

a) Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[7]

Materials:

  • DLPC nanocarrier suspension

  • Deionized water or PBS for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Protocol:

  • Dilute a small aliquot of the nanocarrier suspension with deionized water or PBS to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.

  • For zeta potential measurement, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the particles. The instrument software will convert this to the zeta potential.

b) Determination of Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE%) and drug loading capacity (DLC%) are critical parameters to quantify the amount of drug successfully incorporated into the nanocarriers.[][2][8][9]

Materials:

  • Drug-loaded DLPC nanocarrier suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units or dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • A suitable solvent to dissolve the liposomes and release the drug (e.g., methanol, ethanol, or a solution containing a surfactant like Triton X-100)

Protocol:

  • Separation of Free Drug:

    • Ultracentrifugation: Place a known volume of the drug-loaded nanocarrier suspension into a centrifugal filter unit and centrifuge at high speed to separate the nanocarriers (pellet) from the supernatant containing the free, unencapsulated drug.

    • Dialysis: Place a known volume of the suspension in a dialysis bag and dialyze against a large volume of buffer (e.g., PBS) for a sufficient time to remove all the free drug.

  • Quantification of Drug:

    • Total Drug (Wtotal): Take a known volume of the original (un-separated) drug-loaded nanocarrier suspension. Disrupt the nanocarriers by adding a suitable solvent to release the encapsulated drug. Measure the drug concentration using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

    • Free Drug (Wfree): Measure the concentration of the drug in the supernatant (from centrifugation) or the dialysis medium using the same analytical method.

  • Calculation:

    • Encapsulation Efficiency (EE%): EE% = [(Wtotal - Wfree) / Wtotal] x 100

    • Drug Loading Capacity (DLC%): DLC% = [(Wtotal - Wfree) / Wlipid] x 100 (where Wlipid is the total weight of the lipid used in the formulation)

In Vitro Drug Release Study

The dialysis method is a common technique to evaluate the in vitro release profile of a drug from nanocarriers.[10][11][12][13][14]

Materials:

  • Drug-loaded DLPC nanocarrier suspension

  • Dialysis tubing with an appropriate MWCO

  • Release medium (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (UV-Vis or HPLC)

Protocol:

  • Place a known volume of the drug-loaded nanocarrier suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

experimental_workflow cluster_prep Nanocarrier Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation cluster_cell Cellular Interaction prep1 Lipid Dissolution (DLPC, Cholesterol, Drug in Organic Solvent) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Encapsulation Efficiency (Separation & Quantification) prep4->char3 eval1 In Vitro Drug Release (Dialysis Method) prep4->eval1 eval2 Cellular Uptake Study prep4->eval2 cell1 Cell Viability Assay eval2->cell1

Caption: Experimental workflow for the formulation and evaluation of DLPC-based nanocarriers.

cellular_uptake cluster_membrane Cell Membrane Interaction cluster_endocytosis Endocytosis Pathways cluster_trafficking Intracellular Trafficking cluster_effect Therapeutic Effect start DLPC Nanocarrier adsorption Adsorption to Cell Surface start->adsorption clathrin Clathrin-Mediated Endocytosis adsorption->clathrin caveolae Caveolae-Mediated Endocytosis adsorption->caveolae macro Macropinocytosis adsorption->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome / Lysosome endosome->lysosome release Drug Release (e.g., pH-triggered) lysosome->release target Drug reaches intracellular target release->target effect Pharmacological Effect target->effect

Caption: General signaling pathway for the cellular uptake of phospholipid-based nanocarriers.

References

Application Notes and Protocols for the Use of DLPC in Solution NMR Studies of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) for the structural and functional analysis of membrane proteins using solution Nuclear Magnetic Resonance (NMR) spectroscopy. While traditional solution NMR of membrane proteins has heavily relied on detergent micelles, DLPC is a key component in forming small, isotropically tumbling bicelles, which offer a more native-like lipid bilayer environment.[1][2] This is crucial for preserving the native structure and function of the embedded membrane protein.[3]

Introduction to DLPC in Membrane Protein NMR

DLPC is a phospholipid with two 12-carbon acyl chains. Unlike single-chain detergents such as dodecylphosphocholine (DPC), DLPC does not typically form small, stable micelles on its own. Instead, its primary application in solution NMR is as the long-chain lipid component in bicelles.[1][2]

Bicelles are discoidal lipid assemblies composed of a planar bilayer of long-chain phospholipids (like DLPC) with the hydrophobic edges shielded by a short-chain phospholipid or detergent, most commonly 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC).[1][4] For solution NMR, it is essential to form small, rapidly tumbling bicelles, often referred to as isotropic bicelles.[1] These particles provide a more biologically relevant, planar lipid environment compared to the highly curved surface of micelles, which can sometimes alter the conformation of membrane proteins.[1]

Key Advantages of DLPC-based Bicelles:

  • Native-like Environment: Bicelles provide a lipid bilayer setting that more closely mimics the native cell membrane.[1][5]

  • Functional Integrity: Many membrane proteins have been shown to be fully functional when reconstituted into bicelles.[3][5]

  • Versatility: The size of the bicelles can be tuned by adjusting the molar ratio of the long-chain to short-chain lipid, making them adaptable for various NMR experiments.[4]

Quantitative Data: Physicochemical Properties and Experimental Parameters

The selection of appropriate experimental conditions is critical for successful NMR studies. The following tables summarize key quantitative data for DLPC and the typical parameters used in forming isotropic bicelles for solution NMR.

Table 1: Physicochemical Properties of this compound (DLPC)

PropertyValueConditions/Notes
Formula Weight 621.826 g/mol
Transition Temperature (Tm) -1°C to -2°CThe temperature at which the lipid transitions from a gel to a liquid-crystalline phase.[6]
Critical Micelle Concentration (CMC) Not applicableAs a bilayer-forming lipid, DLPC does not form micelles in the traditional sense.
Aggregation Number Not applicable

Table 2: Typical Experimental Parameters for DLPC/DHPC Isotropic Bicelles in Solution NMR

ParameterRecommended ValueNotes
q-value (molar ratio of DLPC:DHPC) 0.25 to 0.6Lower q-values result in smaller, faster-tumbling bicelles suitable for solution NMR.[7][8] A q-value of 0.5 is a common starting point.[7]
Total Lipid Concentration 10% - 25% (w/v)Higher concentrations can lead to increased viscosity.
Protein:Lipid Molar Ratio 1:50 to 1:200Highly protein-dependent and requires empirical optimization for each target.[9]
Temperature 25°C - 45°CShould be well above the transition temperature of DLPC to ensure a fluid bilayer.
pH 6.0 - 8.0Chosen to optimize protein stability and solubility.
Buffer Phosphate or HEPES buffer with 50-150 mM NaClThe specific buffer will depend on the protein's requirements.
D₂O Concentration 5% - 10% (v/v)For the NMR lock signal.

Experimental Protocols

This section provides detailed methodologies for the preparation of membrane protein samples in DLPC/DHPC isotropic bicelles for solution NMR studies.

Protocol 1: Reconstitution of a Purified Membrane Protein into Pre-formed Bicelles

This protocol outlines the steps for incorporating a purified, detergent-solubilized membrane protein into DLPC/DHPC bicelles.

Materials:

  • DLPC (this compound)

  • DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine)

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM, LDAO)

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • D₂O

  • Detergent removal system (e.g., Bio-Beads™)

  • Glass vials

  • Vortex mixer

  • Water bath sonicator

  • Liquid nitrogen or dry ice/ethanol bath

  • Centrifugal concentrator with appropriate Molecular Weight Cut-Off (MWCO)

  • High-quality NMR tubes

Procedure:

  • Lipid Film Preparation: a. In a glass vial, combine DLPC and DHPC from chloroform stocks to achieve the desired q-value (e.g., q=0.5). b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Bicelle Formation: a. Add the desired volume of NMR buffer to the lipid film to achieve the target total lipid concentration (e.g., 15% w/v). b. Vortex the mixture vigorously for 5 minutes. The solution will appear cloudy. c. Perform 5-10 freeze-thaw-vortex cycles to facilitate lipid hydration and bicelle formation. A typical cycle consists of: i. Freezing the sample in liquid nitrogen for 1 minute. ii. Thawing the sample in a warm water bath (around 40°C). iii. Vortexing vigorously for 2-3 minutes. d. After the final cycle, the solution should become clear, indicating the formation of small, isotropic bicelles.[9]

  • Protein Reconstitution: a. Combine the detergent-solubilized membrane protein with the pre-formed bicelle solution at the desired protein-to-lipid molar ratio (e.g., 1:100). b. Incubate the mixture for 1-2 hours at a temperature slightly above the phase transition temperature of DLPC, with gentle agitation.[8]

  • Detergent Removal: a. Add washed Bio-Beads™ to the protein-bicelle mixture (approximately 30 mg of Bio-Beads™ per mg of detergent).[8] b. Incubate with gentle rocking at 4°C for 2 hours to overnight, depending on the detergent's CMC.

  • Final Sample Preparation: a. Carefully remove the Bio-Beads™ by pipetting. b. Concentrate the sample to the final desired volume for the NMR tube (typically 300-500 µL) using a centrifugal concentrator. c. Add D₂O to a final concentration of 5-10% for the NMR lock. d. Transfer the final sample into a high-quality NMR tube. e. Centrifuge the NMR tube at low speed to remove any precipitate before placing it in the spectrometer.

Protocol 2: NMR Data Acquisition

This protocol provides a general outline for acquiring 2D and 3D NMR data for a membrane protein in DLPC/DHPC bicelles.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Initial Quality Control: a. Acquire a 1D ¹H spectrum to assess the overall sample quality. The water signal should be sharp, and there should be a reasonable dispersion of protein signals. b. Acquire a 2D ¹⁵N-¹H TROSY-HSQC (for larger proteins) or HSQC spectrum to evaluate the dispersion of backbone amide signals. A well-folded protein in a suitable bicelle environment will exhibit a spectrum with well-dispersed peaks.

  • Resonance Assignment: a. For structure determination, a suite of 3D triple-resonance experiments is required for sequential backbone and side-chain resonance assignments (e.g., TROSY-HNCA, TROSY-HNCACB, TROSY-HN(CO)CACB, etc.).

  • Structural Restraints: a. Acquire 3D ¹⁵N-edited and ¹³C-edited NOESY spectra to obtain distance restraints from Nuclear Overhauser Effects (NOEs). b. If the sample can be weakly aligned (e.g., in the presence of filamentous phages), measure Residual Dipolar Couplings (RDCs) to obtain long-range orientational information.

  • Dynamics Studies: a. Perform ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) to probe backbone dynamics on the picosecond to nanosecond timescale. b. Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be used to study conformational exchange on the microsecond to millisecond timescale.

Visualizations

experimental_workflow cluster_prep Bicelle Preparation cluster_recon Protein Reconstitution cluster_final Final Sample Preparation cluster_nmr NMR Spectroscopy lipid_film 1. Prepare DLPC/DHPC Lipid Film (q=0.5) hydration 2. Hydrate with NMR Buffer lipid_film->hydration freeze_thaw 3. Freeze-Thaw-Vortex Cycles hydration->freeze_thaw clear_solution 4. Formation of Isotropic Bicelles freeze_thaw->clear_solution mixing 5. Mix Protein with Bicelles clear_solution->mixing protein_prep Detergent-Solubilized Purified Membrane Protein protein_prep->mixing detergent_removal 6. Detergent Removal (e.g., Bio-Beads) mixing->detergent_removal concentration 7. Concentrate Sample detergent_removal->concentration add_d2o 8. Add D2O for Lock concentration->add_d2o nmr_tube 9. Transfer to NMR Tube add_d2o->nmr_tube quality_control 10. 1D/2D Quality Control nmr_tube->quality_control assignment 11. 3D Resonance Assignment quality_control->assignment structure_calc 12. Structure Calculation & Dynamics assignment->structure_calc

Caption: Experimental workflow for membrane protein reconstitution in DLPC/DHPC bicelles.

Caption: Diagram of a membrane protein embedded in an isotropic bicelle.

Application in Drug Development

Solution NMR spectroscopy of membrane proteins reconstituted in DLPC-based bicelles is a powerful tool in drug discovery. It enables the detailed, atomic-level characterization of interactions between membrane protein targets and small molecule ligands or fragments.

  • Fragment-Based Screening: The sensitivity of NMR to weak binding events makes it ideal for fragment-based drug discovery (FBDD). Changes in the protein's NMR spectrum upon the addition of fragments can identify binders and map their binding sites.

  • Structure-Activity Relationship (SAR) Studies: By observing chemical shift perturbations in the protein's spectrum upon ligand binding, the binding site can be mapped, and the affinity can often be estimated. This information is invaluable for guiding the optimization of lead compounds.

  • Conformational Dynamics: NMR can probe how ligand binding affects the conformational dynamics of the membrane protein, providing insights into the mechanism of action.

Conclusion

DLPC, when used as the long-chain lipid component in isotropic bicelles with a short-chain lipid like DHPC, provides a superior, more native-like membrane mimetic for the solution NMR study of membrane proteins compared to traditional detergent micelles.[1][7] The protocols outlined here offer a robust starting point for reconstituting membrane proteins into these systems, enabling high-resolution structural and functional studies that are critical for academic research and drug development. Careful optimization of the bicelle composition and reconstitution conditions for each specific membrane protein is essential for obtaining high-quality NMR data and biologically relevant insights.

References

Application Notes and Protocols for Creating Asymmetric Lipid Bilayers with DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of asymmetric lipid bilayers featuring 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). Asymmetric lipid bilayers are powerful model systems that mimic the compositional differences between the inner and outer leaflets of cellular membranes, which is crucial for numerous biological functions, including signal transduction and drug-membrane interactions.

Introduction

In biological membranes, the distribution of phospholipids is not uniform between the two leaflets of the bilayer. This asymmetry is actively maintained and plays a pivotal role in various cellular processes. For instance, the exposure of phosphatidylserine on the outer leaflet is a key signal for apoptosis. Recreating this asymmetry in model systems is essential for in-depth biophysical studies and for the development of drug delivery systems that can effectively interact with specific membrane leaflets.

DLPC is a saturated phospholipid with a 12-carbon acyl chain, which results in a relatively low phase transition temperature. This property makes it a versatile component in model membranes, allowing for the formation of fluid bilayers at room temperature. This document outlines two primary methods for generating DLPC-containing asymmetric bilayers: the vesicle fusion technique for creating supported lipid bilayers (SLBs) and the cyclodextrin-mediated lipid exchange method for producing asymmetric liposomes.

I. Asymmetric Supported Lipid Bilayers (SLBs) via Vesicle Fusion

This method allows for the creation of asymmetric planar bilayers on a solid support, which are amenable to surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). The asymmetry in DLPC/1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) bilayers can be controlled by the thermal history of the vesicles used for fusion and the deposition temperature.[1][2]

Experimental Protocol: Vesicle Fusion for Asymmetric DLPC/DSPC SLBs

Materials:

  • This compound (DLPC)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Chloroform

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mica substrates

  • Probe sonicator

  • Water bath

  • Atomic Force Microscope (AFM)

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid mixture of DLPC and DSPC (e.g., 70:30 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • Prepare small unilamellar vesicles (SUVs) by sonicating the MLV suspension using a probe sonicator in an ice bath until the solution becomes clear.

  • Formation of Asymmetric SLBs (Method B from Lin et al., 2006): [2]

    • Cool the freshly prepared SUV suspension to room temperature.

    • Cleave a mica substrate to expose a fresh, atomically flat surface.

    • Immediately deposit a 100 µL drop of the SUV suspension onto the mica substrate at room temperature.

    • Allow vesicle fusion to proceed for 1-2 hours in a humid chamber to prevent evaporation.

    • Gently rinse the substrate with HEPES buffer to remove unfused vesicles.

    • The resulting SLB will have DSPC-rich domains predominantly in the distal (upper) leaflet.

  • Characterization by Atomic Force Microscopy (AFM):

    • Image the SLB under buffer using tapping mode AFM.

    • Measure the height difference between the fluid DLPC phase and the gel DSPC domains. Asymmetric DSPC domains will have a smaller height difference compared to symmetric domains.[2]

Data Presentation: Domain Heights in DLPC/DSPC Bilayers
Bilayer TypeDomain CompositionHeight Difference (nm)Reference
SymmetricDSPC domains in both leaflets~1.8[2]
AsymmetricDSPC domains in one leaflet~1.1[2]

Experimental Workflow: Vesicle Fusion for Asymmetric SLBs

G cluster_prep Vesicle Preparation cluster_fusion Bilayer Formation cluster_char Characterization prep1 Lipid Mixture (DLPC/DSPC) in Chloroform prep2 Dry to Lipid Film prep1->prep2 prep3 Hydrate with Buffer prep2->prep3 prep4 Sonication to form SUVs prep3->prep4 fusion1 Deposit SUVs on Mica Substrate prep4->fusion1 fusion2 Incubate for Vesicle Fusion fusion1->fusion2 fusion3 Rinse to Remove Unfused Vesicles fusion2->fusion3 char1 AFM Imaging fusion3->char1 char2 Analyze Domain Heights char1->char2

Caption: Workflow for creating asymmetric supported lipid bilayers.

II. Asymmetric Liposomes via Cyclodextrin-Mediated Exchange

This technique is used to prepare asymmetric large unilamellar vesicles (LUVs) by facilitating the exchange of lipids between two populations of vesicles: donor and acceptor vesicles. Methyl-β-cyclodextrin (MβCD) is commonly used as the lipid carrier.[3][4]

Experimental Protocol: Cyclodextrin-Mediated Exchange for Asymmetric DLPC Liposomes

Materials:

  • This compound (DLPC)

  • Other desired phospholipids (e.g., sphingomyelin (SM) or a fluorescently labeled lipid)

  • Methyl-β-cyclodextrin (MβCD)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Centrifugation equipment

Procedure:

  • Preparation of Acceptor LUVs (e.g., 100% DLPC):

    • Prepare a lipid film of DLPC.

    • Hydrate the film with the desired buffer.

    • Subject the vesicle suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form LUVs of a defined size.

  • Preparation of Donor Vesicles (e.g., SM):

    • Prepare LUVs of the lipid to be inserted into the outer leaflet (e.g., SM) following the same procedure as for the acceptor LUVs.

  • Lipid Exchange:

    • Mix the acceptor LUVs and donor LUVs at a specific molar ratio (e.g., 1:10 acceptor:donor).

    • Add MβCD to the vesicle mixture to catalyze the lipid exchange. The concentration of MβCD needs to be optimized for the specific lipids used.

    • Incubate the mixture at a temperature above the phase transition of both lipids for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Separation of Asymmetric LUVs:

    • Separate the asymmetric acceptor LUVs from the donor LUVs by centrifugation. This is often facilitated by including a density agent (e.g., sucrose) in the acceptor LUVs during their preparation.

  • Characterization of Asymmetry:

    • Fluorescence Quenching Assay: Include a fluorescently labeled lipid (e.g., NBD-PC) in the initial acceptor vesicles. After the exchange, add a membrane-impermeant quenching agent (e.g., sodium dithionite). The reduction in fluorescence corresponds to the fraction of the fluorescent lipid in the outer leaflet.[2]

    • NMR Spectroscopy: Use lipids with distinct NMR-active nuclei (e.g., deuterated headgroups) in the donor and acceptor vesicles. The addition of a paramagnetic shift reagent (e.g., Pr³⁺) will selectively broaden the signal from the outer leaflet lipids, allowing for quantification of the lipid distribution.[5]

Data Presentation: Quantification of Asymmetry
Characterization TechniquePrincipleTypical ResultReference
Fluorescence QuenchingReduction of fluorescence from outer leaflet probes by a membrane-impermeant quencher.~50% quenching for symmetric vesicles, >50% or <50% for asymmetric vesicles depending on probe location.[2]
NMR with Shift ReagentsParamagnetic ions broaden NMR signals from outer leaflet nuclei.Separate NMR peaks for inner and outer leaflet lipids, allowing for integration and ratio calculation.[5]

Experimental Workflow: Cyclodextrin-Mediated Exchange

G cluster_prep Vesicle Preparation cluster_exchange Lipid Exchange cluster_sep Separation & Characterization prep1 Prepare Acceptor LUVs (e.g., DLPC) exchange1 Mix Acceptor and Donor LUVs prep1->exchange1 prep2 Prepare Donor LUVs (e.g., SM) prep2->exchange1 exchange2 Add MβCD exchange1->exchange2 exchange3 Incubate exchange2->exchange3 sep1 Centrifugation to Separate Asymmetric LUVs exchange3->sep1 char1 Quantify Asymmetry (e.g., NMR, Fluorescence Quenching) sep1->char1

Caption: Workflow for creating asymmetric liposomes.

III. Signaling Pathway: Sphingomyelin-Ceramide Pathway and Membrane Asymmetry

While a signaling pathway directly initiated by an asymmetric distribution of DLPC is not well-documented, the principles of how lipid asymmetry impacts signaling can be illustrated by the well-established sphingomyelin-ceramide pathway. In this pathway, the location of sphingomyelin (SM) in the outer leaflet is critical. DLPC can be a component of the surrounding lipid environment, influencing the fluidity and properties of the membrane where these signaling events occur.

During apoptosis, the loss of plasma membrane asymmetry allows SM from the outer leaflet to be accessed by sphingomyelinase (SMase) on the cytosolic side, leading to the production of ceramide.[1] Ceramide then acts as a second messenger, promoting the formation of large membrane platforms that are involved in downstream signaling cascades.[6]

Signaling Pathway Diagram: Apoptotic Signaling and Loss of Asymmetry

G cluster_membrane Plasma Membrane cluster_signal Apoptotic Signaling sm_outer Sphingomyelin (Outer Leaflet) smase_activation Sphingomyelinase Activation sm_outer->smase_activation Access ps_inner Phosphatidylserine (Inner Leaflet) apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation scramblase_activation->sm_outer Flip-flop to inner leaflet scramblase_activation->ps_inner Flip-flop to outer leaflet ceramide_production Ceramide Production smase_activation->ceramide_production downstream_signaling Downstream Apoptotic Events ceramide_production->downstream_signaling

Caption: Role of membrane asymmetry loss in ceramide signaling.

References

Application Notes and Protocols: DLPC in Gene Therapy Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid that is increasingly being utilized in the development of non-viral gene therapy delivery systems.[1][2] Its biocompatibility and ability to form stable lipid bilayers make it a valuable component in liposomes and lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][3] These delivery systems offer a promising alternative to viral vectors by providing a safer and more versatile platform for gene therapy.[4]

This document provides detailed application notes on the use of DLPC in gene therapy, summarizing key quantitative data and outlining detailed experimental protocols for the formulation, characterization, and evaluation of DLPC-containing gene delivery systems.

Key Applications of DLPC in Gene Delivery

DLPC is primarily used as a helper lipid in combination with cationic lipids and other components to form stable and efficient gene delivery vehicles.[2] Its inclusion in these formulations can influence the physicochemical properties of the nanoparticles, such as size, charge, and morphology, which in turn affect their transfection efficiency and cytotoxicity.[5][6]

Key advantages of incorporating DLPC include:

  • Formation of Stable Liposomes: DLPC's structure contributes to the formation of stable lipid bilayers, which are essential for encapsulating and protecting nucleic acids.[1]

  • Modulation of Nanoparticle Properties: The concentration of DLPC can be adjusted to optimize the size and zeta potential of lipid nanoparticles, which are critical factors for cellular uptake and in vivo performance.[6][7]

  • Potential for Improved Transfection Efficiency: In certain formulations, DLPC, in combination with other lipids, has been shown to achieve high transfection efficiency.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating lipid-based gene delivery systems. While direct comparisons of various DLPC formulations are limited in the literature, the data provides a representative overview of the performance of lipid nanoparticles.

Table 1: Physicochemical Properties of Cationic Liposomes

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Zeta Potential (mV)Reference
LP1DOTAP:DOPE:Cholesterol (1:1:0.5)~150~30[1]
LP2DOTAP:DOPE:Cholesterol (1:1:1)~150~30[1]
D2CHDOTAP:DOPE:HSPC:Cholesterol:mPEG2000–DSPE147.5 ± 2.8912.26 ± 0.54[6]
TMAG/DLPC/DOPETMAG:DLPC:DOPE (1:2:2)Not SpecifiedNot Specified[2]
DC-Chol/DOPEDC-Chol:DOPE (1:3)~250-400Not Specified[8]

Table 2: In Vitro Transfection Efficiency of Lipoplexes

FormulationCell LineTransfection Efficiency (% of positive cells)Reporter GeneReference
LP2/DNAHeLa, A549, SPC-A1Similar to Lipofectamine® 2000Luciferase[1]
TMAG/DLPC/DOPEAdherent and suspension cell linesHighly efficientLuciferase[2]
DC-Chol/DOPECHO-S~47%GFP[8]
Stearyl-TP10/plasmidVarious, including primary cellsApproached Lipofectamine 2000 levelsNot Specified[9]

Table 3: Cytotoxicity of Lipid-Based Gene Delivery Systems

FormulationCell LineViability (%) at tested concentrationsAssayReference
LP2HeLa, A549, SPC-A1>80% at a weight ratio of 30Not Specified[1]
D2CHNot SpecifiedLow toxicity up to N/P ratio of 7.5Not Specified[6]
polylysine-graft-imidazoleacetic acid polymersCRL 1476>80% at 55 µg/mlMTT[10]
Stearyl-TP10Not SpecifiedNo significant toxicity observedWST-1[9][11]
Lipofectamine 2000Not Specified~70% viability after 24 hoursWST-1[11]

Experimental Protocols

Protocol 1: Preparation of DLPC-Containing Cationic Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes containing DLPC.

Materials:

  • This compound (DLPC)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DLPC, DOTAP, and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., TMAG:DLPC:DOPE at 1:2:2).[2]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with HEPES buffer by gentle rotation.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion (for Unilamellar Vesicles):

    • To obtain small unilamellar vesicles (SUVs), pass the MLV suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).[6]

  • Characterization:

    • Determine the particle size and zeta potential of the prepared liposomes using dynamic light scattering (DLS).[12]

    • Store the liposome suspension at 4°C.

Protocol 2: Preparation of DLPC-Lipoplexes for Transfection

This protocol outlines the formation of lipoplexes by complexing the cationic liposomes with plasmid DNA.

Materials:

  • DLPC-containing cationic liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA) solution in a suitable buffer (e.g., TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution:

    • Separately dilute the cationic liposome suspension and the pDNA solution in serum-free medium.

  • Complexation:

    • Gently mix the diluted liposome suspension with the diluted pDNA solution. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter and should be optimized.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[13] Do not vortex.

  • Transfection:

    • Add the lipoplex solution to the cells in culture.

    • Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) before replacing the medium with complete growth medium.

Protocol 3: In Vitro Transfection Efficiency Assay

This protocol describes how to assess the transfection efficiency of DLPC-lipoplexes using a reporter gene like Green Fluorescent Protein (GFP).

Materials:

  • Cells plated in a multi-well plate

  • DLPC-lipoplexes containing a reporter plasmid (e.g., pEGFP)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Transfect the cells with the prepared DLPC-lipoplexes as described in Protocol 2.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Analysis:

    • Fluorescence Microscopy: Visualize the expression of the reporter protein (e.g., GFP) using a fluorescence microscope.

    • Flow Cytometry (for quantitative analysis):

      • Wash the cells with PBS.

      • Harvest the cells by trypsinization.

      • Resuspend the cells in PBS.

      • Analyze the percentage of GFP-positive cells using a flow cytometer.[8]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of DLPC-based gene delivery systems using the MTT assay.

Materials:

  • Cells plated in a 96-well plate

  • DLPC-lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with serial dilutions of the DLPC-lipoplexes. Include untreated cells as a control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the concentration of the lipoplexes to determine the IC50 value.

Mechanisms of Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm is a multi-step process that involves cellular uptake and subsequent escape from endosomes.

Cellular Uptake

Lipid-based nanoparticles, including those containing DLPC, are primarily internalized by cells through endocytosis .[15][16] The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.[1] Common pathways include:

  • Clathrin-mediated endocytosis: A major pathway for the uptake of many nanoparticles.

  • Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.[16]

The positive surface charge of cationic lipoplexes facilitates their initial interaction with the negatively charged cell membrane, promoting uptake.[4]

Endosomal Escape

Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be effective, it must be released from the endosome into the cytoplasm before being degraded by lysosomal enzymes. This process, known as endosomal escape , is a critical barrier to efficient gene delivery.[17]

Helper lipids like DOPE are thought to play a crucial role in endosomal escape.[18] In the acidic environment of the endosome, DOPE can undergo a phase transition from a lamellar to an inverted hexagonal (HII) phase.[19] This structural change can destabilize the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.[18][20] The interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane also contributes to this destabilization.[21]

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipo Liposome Preparation (Protocol 1) prep_plex Lipoplex Formation (Protocol 2) prep_lipo->prep_plex Combine with nucleic acid size_zeta Particle Size & Zeta Potential (DLS) prep_plex->size_zeta transfection Transfection Efficiency (Protocol 3) prep_plex->transfection cytotoxicity Cytotoxicity (Protocol 4) prep_plex->cytotoxicity

Fig. 1: Experimental workflow for DLPC-based gene delivery systems.

Cellular_Uptake_and_Escape cluster_extracellular cluster_cell Cell cluster_cytoplasm_content lipoplex DLPC-Lipoplex endocytosis Endocytosis lipoplex->endocytosis 1. Binding & Internalization cell_membrane Cell Membrane endosome Early Endosome endocytosis->endosome late_endosome Late Endosome (Acidic pH) endosome->late_endosome 2. Maturation rna_release Nucleic Acid Release late_endosome->rna_release 3. Endosomal Escape (Membrane Fusion) cytoplasm Cytoplasm nucleus Nucleus translation Translation rna_release->translation translation->nucleus 4. Gene Expression

Fig. 2: Cellular uptake and endosomal escape of DLPC-lipoplexes.

References

Application Notes and Protocols for Measuring DLPC Bililayer Thickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for accurately measuring the thickness of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) bilayers. This document includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visual representations of experimental workflows to aid in the experimental design and data interpretation for researchers in biophysics, materials science, and pharmacology.

Introduction to DLPC Bilayers

This compound (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. It is commonly used in membrane biophysics research to create model lipid bilayers. The thickness of these bilayers is a critical parameter that influences membrane properties such as fluidity, permeability, and the function of embedded proteins. Accurate measurement of DLPC bilayer thickness is therefore essential for understanding membrane structure and function.

Techniques for Measuring DLPC Bilayer Thickness

Several biophysical techniques can be employed to determine the thickness of DLPC bilayers. The choice of technique often depends on the sample preparation (e.g., vesicles, supported bilayers), the desired resolution, and the available instrumentation. The most common methods include:

  • Small-Angle X-ray Scattering (SAXS): A powerful technique for determining the structure of materials on the nanometer scale. For lipid bilayers, SAXS provides detailed information about the electron density profile, from which the bilayer thickness can be derived with high accuracy.

  • Small-Angle Neutron Scattering (SANS): Similar to SAXS, SANS is sensitive to the scattering length density of neutrons and is particularly useful for studying biological membranes. The use of deuterium labeling can provide unique structural details not accessible by other techniques.[1]

  • Atomic Force Microscopy (AFM): A high-resolution imaging technique that can visualize the topography of supported lipid bilayers. By creating a defect in the bilayer, the height difference between the bilayer surface and the underlying substrate can be measured to determine the thickness.[2][3] Force spectroscopy with AFM can also be used to measure the force required to puncture the bilayer and determine its thickness.[2][3]

  • Ellipsometry: An optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films, making it suitable for characterizing supported lipid bilayers.[4][5]

Quantitative Data Summary

The following table summarizes reported thickness values for DLPC and similar lipid bilayers measured by various techniques. These values can serve as a reference for experimental work.

TechniqueLipid CompositionMeasured Thickness (Å)Reference(s)
Small-Angle X-ray ScatteringDLPC/CHAPSO30[6]
Atomic Force MicroscopyDMPC41 (± 3)[7]
Imaging EllipsometryDMPC41 (± 2)[4]
Neutron ScatteringDLPCCholesterol's headgroup ~4 Å below the bilayer surface[8]
Molecular Dynamics SimulationsDLPCCholesterol's headgroup at ±4.3 Å from the midplane[8]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is a close structural analog of DLPC, with 14-carbon chains instead of 12. Its thickness values are included for comparison.

Experimental Protocols

Small-Angle X-ray Scattering (SAXS) for Vesicle Bilayer Thickness

This protocol describes the measurement of DLPC bilayer thickness in a vesicular dispersion using SAXS.

Materials:

  • This compound (DLPC) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • SAXS instrument

Protocol:

  • Lipid Film Preparation:

    • Dissolve a known amount of DLPC in chloroform in a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Formation by Hydration and Extrusion:

    • Hydrate the lipid film with the buffer solution by vortexing to form multilamellar vesicles (MLVs).

    • Prepare an extruder with a 100 nm pore size polycarbonate membrane.

    • Extrude the MLV suspension through the membrane at least 11 times to form large unilamellar vesicles (LUVs).

  • SAXS Measurement:

    • Load the LUV suspension into a quartz capillary sample holder.

    • Acquire SAXS data according to the instrument's operating procedures. Collect data over a suitable q-range (momentum transfer) that covers the features of the bilayer form factor.

    • Measure the scattering from a capillary filled with only the buffer solution for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering data.

    • Fit the resulting scattering curve with a model for the form factor of a unilamellar vesicle. A common approach is to model the electron density profile of the bilayer as a series of Gaussian functions representing the headgroups and acyl chains.[9]

    • The bilayer thickness is determined from the parameters of the best-fit model, typically defined as the distance between the peaks of the headgroup electron densities.

SAXS_Workflow cluster_prep Sample Preparation cluster_measurement SAXS Measurement cluster_analysis Data Analysis prep1 Dissolve DLPC in Chloroform prep2 Dry to Lipid Film prep1->prep2 prep3 Hydrate Film (MLVs) prep2->prep3 prep4 Extrude (LUVs) prep3->prep4 meas1 Load Sample into Capillary prep4->meas1 meas2 Acquire Scattering Data meas1->meas2 ana1 Background Subtraction meas2->ana1 meas3 Measure Buffer Background ana2 Model Fitting ana1->ana2 ana3 Determine Bilayer Thickness ana2->ana3

SAXS experimental workflow.
Atomic Force Microscopy (AFM) for Supported Bilayer Thickness

This protocol details the measurement of DLPC bilayer thickness on a solid support using AFM.

Materials:

  • DLPC small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) prepared as described in the SAXS protocol.

  • Freshly cleaved mica substrate.

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4). The presence of divalent cations like Ca2+ can facilitate vesicle fusion.

  • AFM instrument with a liquid cell.

  • Sharp AFM tips.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation:

    • Place a freshly cleaved mica disc in the AFM liquid cell.

    • Add a small volume of the vesicle suspension onto the mica surface.

    • Allow the vesicles to adsorb and fuse to form a continuous bilayer. This process can be monitored in real-time with the AFM. Incubation times can vary from minutes to an hour.[10][11]

    • Gently rinse the surface with buffer to remove unfused vesicles.[10]

  • AFM Imaging:

    • Engage the AFM tip with the sample surface in the liquid cell.

    • Image the bilayer in a suitable imaging mode (e.g., tapping mode or PeakForce Tapping) to confirm the presence of a uniform bilayer.

    • To measure the thickness, a defect or "hole" in the bilayer is required. If not naturally present, a small area can be "scratched" with the AFM tip by applying a higher force to remove a section of the bilayer.[11]

  • Thickness Measurement:

    • Acquire a high-resolution image of an area containing a bilayer edge or a created defect.

    • Draw a line profile across the edge of the bilayer from the exposed substrate to the top of the bilayer.

    • The height difference in the line profile corresponds to the thickness of the DLPC bilayer.

AFM_Workflow cluster_prep SLB Formation cluster_measurement AFM Imaging & Measurement cluster_analysis Data Analysis prep1 Cleave Mica Substrate prep2 Add Vesicle Suspension prep1->prep2 prep3 Incubate for Vesicle Fusion prep2->prep3 prep4 Rinse with Buffer prep3->prep4 meas1 Image Bilayer Surface prep4->meas1 meas2 Create Defect (if needed) meas1->meas2 meas3 Image Defect Area meas2->meas3 meas4 Measure Height Profile meas3->meas4 ana1 Determine Height Difference meas4->ana1 ana2 Report Bilayer Thickness ana1->ana2 Ellipsometry_Workflow cluster_prep Substrate & SLB Preparation cluster_measurement Ellipsometry Measurement cluster_analysis Data Analysis prep1 Clean Silicon Wafer prep2 Measure SiO2 Thickness prep1->prep2 prep3 Form SLB in Liquid Cell prep2->prep3 meas1 Acquire Psi and Delta Data prep3->meas1 meas2 Monitor Signal Stabilization meas1->meas2 ana1 Define Optical Model meas2->ana1 ana2 Fit Data to Model ana1->ana2 ana3 Determine Bilayer Thickness ana2->ana3

References

Preparation of DLPC Liposomes: A Comparative Guide to Sonication and Extrusion Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and they have garnered significant attention as versatile drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid commonly utilized in the formulation of liposomes. The choice of preparation method profoundly influences the physicochemical properties of the resulting liposomes, such as their size, lamellarity, and encapsulation efficiency, which in turn affect their in vivo performance.

This document provides a detailed comparison of two widely used methods for preparing DLPC liposomes: sonication and extrusion. We present the principles of each technique, their respective advantages and disadvantages, detailed experimental protocols, and a summary of expected quantitative outcomes. This guide is intended to assist researchers in selecting the most appropriate method for their specific application and in reproducibly preparing DLPC liposomes with desired characteristics.

Principles of Liposome Preparation Methods

Sonication

Sonication utilizes high-frequency sound waves to disperse lipids in an aqueous medium. The energy from the sound waves creates cavitation, the formation and collapse of microscopic bubbles, which breaks down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs). There are two primary types of sonication:

  • Probe sonication: A titanium probe is immersed directly into the lipid suspension, delivering high energy to a small volume. This method is highly efficient but can lead to localized heating and potential contamination from the probe tip.

  • Bath sonication: The vessel containing the lipid suspension is placed in an ultrasonic water bath. This method is less intense, resulting in larger and more polydisperse liposomes, but it is gentler and avoids direct contact with a probe.

Sonication is a relatively rapid and straightforward method for producing small liposomes.[1] However, it often yields a heterogeneous size distribution and can be difficult to reproduce precisely.[1]

Extrusion

Extrusion is a technique where a lipid suspension is forced through a polycarbonate membrane with a defined pore size.[2] This process is typically performed at a temperature above the phase transition temperature (Tc) of the lipid to ensure the lipid bilayer is in a fluid state. Repeated passage through the membrane (typically 10-20 times) results in the formation of unilamellar vesicles with a narrow size distribution that is close to the pore size of the membrane used.[2] Extrusion is highly effective in producing liposomes of a controlled and uniform size.[2]

Comparison of Sonication and Extrusion for Liposome Preparation

FeatureSonicationExtrusion
Principle High-frequency sound waves to break down MLVsForcing lipid suspension through a membrane with defined pore size
Liposome Size Typically produces small unilamellar vesicles (SUVs)Produces unilamellar vesicles of a size close to the membrane pore size
Size Distribution Often broad and heterogeneous (higher PDI)[3]Narrow and homogenous (lower PDI)[2]
Reproducibility Can be difficult to reproduce precisely[1]Highly reproducible results[4]
Speed Relatively fast[1]Can be more time-consuming
Potential Issues Localized heating, potential for lipid degradation, probe contaminationMembrane fouling, requires specialized equipment
Lamellarity Primarily unilamellarPrimarily unilamellar
Encapsulation Efficiency Generally lower, especially for hydrophilic molecules[5]Can be higher, particularly when combined with freeze-thaw cycles

Quantitative Data Summary

The following tables summarize typical quantitative data for liposomes prepared by sonication and extrusion. It is important to note that these values are illustrative and can vary depending on the specific lipid composition, concentration, and the precise experimental conditions used.

Table 1: Comparison of Liposome Size and Polydispersity Index (PDI)

Preparation MethodLipid CompositionMean Diameter (nm)Polydispersity Index (PDI)Reference
Probe SonicationDPPC90.1 ± 2.30.14[5]
Bath SonicationDPPC381.2 ± 7.80.55[5]
Extrusion (100 nm membrane)DPPC99.7 ± 3.50.09[5]
Extrusion (100 nm membrane)POPC~150Monodisperse[6]
SonicationPOPC~150Monodisperse[6]

Table 2: Comparison of Encapsulation Efficiency

Preparation MethodEncapsulated MoleculeEncapsulation Efficiency (%)Reference
Probe SonicationDocosahexaenoic Acid (DHA)56.9 ± 5.2[5]
ExtrusionDocosahexaenoic Acid (DHA)13.2 ± 1.1[5]
Probe SonicationEicosapentaenoic Acid (EPA)38.6 ± 1.8[5]
ExtrusionEicosapentaenoic Acid (EPA)6.5 ± 1.3[5]

Experimental Protocols

Workflow Diagrams

SonicationWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sonication Sonication dissolve Dissolve DLPC in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex sonicate Probe Sonication vortex->sonicate centrifuge Centrifuge to remove Titanium Particles sonicate->centrifuge collect Collect Supernatant (DLPC Liposomes) centrifuge->collect

Caption: Experimental workflow for DLPC liposome preparation by sonication.

ExtrusionWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve DLPC in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude collect Collect Extruded DLPC Liposomes extrude->collect

Caption: Experimental workflow for DLPC liposome preparation by extrusion.

Protocol 1: DLPC Liposome Preparation by Probe Sonication

Materials:

  • This compound (DLPC)

  • Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen gas

  • Round-bottom flask or glass vial

  • Rotary evaporator or nitrogen stream apparatus

  • Vortex mixer

  • Probe sonicator

  • Ice bath

  • Centrifuge

Procedure:

  • Lipid Film Preparation: a. Weigh the desired amount of DLPC and dissolve it in the organic solvent in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask. c. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration: a. Add the desired volume of aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DLPC (which is -1 °C, so room temperature is adequate). b. Hydrate the lipid film by vortexing the flask for 10-15 minutes. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: a. Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial. c. Sonicate the suspension using short pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. The power setting should be optimized for the specific instrument and sample volume.[7][8] d. The suspension should become clearer as the MLVs are converted to SUVs.

  • Post-Sonication Processing: a. To remove any titanium particles shed from the sonicator probe, centrifuge the liposome suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes.[7] b. Carefully collect the supernatant containing the DLPC liposomes.

  • Storage: a. Store the liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: DLPC Liposome Preparation by Extrusion

Materials:

  • This compound (DLPC)

  • Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream apparatus

  • Vortex mixer

  • Liposome extruder (e.g., a mini-extruder)

  • Polycarbonate membranes with the desired pore size (e.g., 100 nm)

  • Gas-tight syringes

Procedure:

  • Lipid Film Preparation: a. Follow steps 1a-1c from the sonication protocol.

  • Hydration: a. Follow steps 2a-2b from the sonication protocol to form the MLV suspension.

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into one of the gas-tight syringes. c. Place the syringe into the extruder and attach the second, empty syringe. d. Push the plunger of the first syringe to pass the lipid suspension through the membrane into the second syringe. e. Repeat this process for a total of 11-21 passes.[1] The odd number of passes ensures that the final liposome suspension is in the second syringe.

  • Collection and Storage: a. Collect the extruded liposome suspension from the second syringe. b. Store the liposome suspension at 4°C.

Conclusion and Recommendations

The choice between sonication and extrusion for the preparation of DLPC liposomes depends critically on the desired final characteristics of the vesicles.

  • Sonication is a rapid method suitable for producing small unilamellar vesicles when a broad size distribution is acceptable. Probe sonication is more efficient but carries a risk of contamination and lipid degradation.

  • Extrusion is the preferred method for producing unilamellar vesicles with a uniform and controlled size.[2] It offers high reproducibility, which is crucial for many applications in drug delivery and biophysical studies.

For applications requiring well-defined and reproducible liposome populations, extrusion is the recommended method. For initial exploratory studies where small vesicle size is the primary requirement and size heterogeneity is less of a concern, sonication can be a viable and faster alternative. Researchers should carefully consider the specific requirements of their experiments to select the most appropriate preparation technique.

ComparisonDiagram cluster_sonication Sonication cluster_extrusion Extrusion Sonication_Advantages Advantages: - Fast - Simple setup Sonication_Disadvantages Disadvantages: - Broad size distribution (High PDI) - Lower reproducibility - Potential for contamination Extrusion_Advantages Advantages: - Uniform size (Low PDI) - High reproducibility - Controlled size Extrusion_Disadvantages Disadvantages: - Slower process - Requires specialized equipment

Caption: Key advantages and disadvantages of sonication vs. extrusion.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of DLPC Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposome aggregation.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving liposome aggregation issues encountered during your experiments.

Issue 1: Immediate Aggregation Upon Formation

Symptoms: The liposome suspension appears cloudy or contains visible precipitates immediately after preparation. Dynamic Light Scattering (DLS) analysis shows a large Z-average size and a high Polydispersity Index (PDI).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Hydration Temperature Ensure the hydration of the DLPC lipid film is performed above its phase transition temperature (Tc), which is approximately -2°C. While DLPC is in a fluid state at room temperature, maintaining a consistent temperature during hydration can improve homogeneity.
Incomplete Lipid Solubilization Ensure the lipids are fully dissolved in the organic solvent before forming the thin film. A clear solution indicates complete dissolution.
Inefficient Downsizing If using extrusion, ensure an adequate number of passes (typically 11-21) through the polycarbonate membrane to achieve a uniform size distribution. For sonication, optimize the duration and power to avoid overheating, which can lead to lipid degradation and aggregation.
Incorrect Buffer Conditions (pH, Ionic Strength) Verify the pH and ionic strength of your hydration buffer. Deviations from optimal conditions can reduce electrostatic repulsion between liposomes.
Issue 2: Aggregation During Storage

Symptoms: The liposome suspension, which was initially stable, shows signs of aggregation (increased turbidity, particle size, and PDI) over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Storage Temperature Store DLPC liposome suspensions at 4°C.[1][2] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.[3]
Lipid Hydrolysis or Oxidation DLPC, like other phospholipids with ester linkages, is susceptible to hydrolysis, which can destabilize the bilayer.[1] Minimize storage time and consider preparing fresh batches for critical experiments. To reduce oxidation, degas buffers and store under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Formulation for Long-Term Stability For applications requiring long-term storage, consider incorporating stabilizing agents such as cholesterol or PEGylated lipids into your formulation.

Logical Relationship for Troubleshooting Aggregation

Troubleshooting_DLPC_Liposome_Aggregation cluster_Immediate Immediate Aggregation cluster_Storage Aggregation During Storage start Aggregation Observed hydration_temp Check Hydration Temperature start->hydration_temp During Formation solubilization Verify Lipid Solubilization start->solubilization During Formation downsizing Optimize Downsizing start->downsizing During Formation buffer_cond Assess Buffer Conditions start->buffer_cond During Formation storage_temp Verify Storage Temperature start->storage_temp During Storage hydrolysis Consider Lipid Degradation start->hydrolysis During Storage formulation Evaluate Formulation for Stability start->formulation During Storage solution1 Stable Liposomes hydration_temp->solution1 Adjust to > Tc solution2 Stable Liposomes solubilization->solution2 Ensure clear organic solution solution3 Stable Liposomes downsizing->solution3 Increase extrusion passes or optimize sonication solution4 Stable Liposomes buffer_cond->solution4 Adjust pH and ionic strength solution5 Stable Liposomes storage_temp->solution5 Store at 4°C solution6 Stable Liposomes hydrolysis->solution6 Use fresh batches, degas buffers solution7 Stable Liposomes formulation->solution7 Incorporate stabilizers (Cholesterol, PEG)

Caption: Troubleshooting workflow for DLPC liposome aggregation.

Frequently Asked Questions (FAQs)

1. What are the main causes of DLPC liposome aggregation?

DLPC liposome aggregation is primarily caused by a reduction in the repulsive forces between vesicles, allowing attractive van der Waals forces to dominate. Key factors that influence this balance include:

  • Surface Charge: Insufficient surface charge leads to lower electrostatic repulsion. This can be influenced by the pH and ionic strength of the buffer.

  • Steric Hindrance: The absence of bulky molecules on the liposome surface allows for closer contact between vesicles.

  • Lipid Composition: The inherent properties of DLPC and the absence of stabilizing lipids can contribute to instability.

  • Environmental Factors: Temperature fluctuations and storage conditions can affect liposome integrity and promote aggregation.[1][2][3]

2. How does pH affect DLPC liposome stability?

The pH of the surrounding buffer can influence the surface charge of the liposomes. For phosphatidylcholine lipids like DLPC, which are zwitterionic, the net charge is close to neutral over a wide pH range. However, extreme pH values can lead to hydrolysis of the ester bonds in the phospholipid, creating lysolipids that can destabilize the bilayer and induce aggregation.[4] Maintaining a neutral pH (around 7.0-7.4) is generally recommended for optimal stability.[4]

Quantitative Impact of pH on Liposome Stability (General Phosphatidylcholine Liposomes)

pHZeta Potential (mV) (Illustrative)Observation
< 4Slightly PositivePotential for protonation of the phosphate group, but also increased hydrolysis.
4 - 8Near Neutral to Slightly NegativeOptimal range for stability with minimal aggregation.
> 8Increasingly NegativeIncreased rate of hydrolysis can lead to instability over time.

Note: Data for DLPC is limited; this table represents general trends for phosphatidylcholine liposomes.

3. What is the role of ionic strength in preventing aggregation?

The ionic strength of the buffer affects the electrostatic double layer surrounding the liposomes.

  • Low Ionic Strength: A lower ionic strength results in a more expanded electrical double layer, which can enhance electrostatic repulsion and prevent aggregation.[5]

  • High Ionic Strength: High salt concentrations can compress the electrical double layer, reducing the repulsive forces and promoting aggregation, an effect known as "salting out".[5]

For optimal stability, using a buffer with low to moderate ionic strength (e.g., 10-50 mM) is often recommended.

Quantitative Impact of Ionic Strength on Liposome Stability (General Phosphatidylcholine Liposomes)

Ionic Strength (mM NaCl)Zeta Potential (mV) (Illustrative)Aggregation Tendency
1-15 to -25Low
50-10 to -20Moderate
150 (Physiological)-5 to -10Higher

Note: Data for DLPC is limited; this table represents general trends for phosphatidylcholine liposomes.

4. How can cholesterol improve the stability of DLPC liposomes?

Cholesterol can be incorporated into the lipid bilayer, where it modulates membrane fluidity and increases mechanical rigidity.[6][7] By filling the gaps between phospholipid molecules, cholesterol reduces the permeability of the membrane and can decrease the likelihood of fusion and aggregation. A molar ratio of DLPC to cholesterol of around 2:1 is often a good starting point for enhancing stability.

5. What is the mechanism of PEGylated lipids in preventing aggregation?

Incorporating PEGylated lipids, such as DSPE-PEG2000, into the liposome formulation provides a "steric shield" on the surface.[8] The long, hydrophilic polyethylene glycol (PEG) chains create a physical barrier that prevents close contact between liposomes, thereby inhibiting aggregation. This is known as steric stabilization.[8]

Influence of DSPE-PEG2000 Concentration on Liposome Size

Mol% DSPE-PEG2000Average Diameter (nm) (Illustrative)Polydispersity Index (PDI) (Illustrative)
01200.15
21100.12
51000.10
10950.08

Note: Increasing concentrations of PEG-lipids generally lead to a decrease in liposome size. Data is illustrative of general trends.[8][9]

Experimental Workflows and Protocols

Workflow for Preparing Stable DLPC Liposomes

Liposome_Preparation_Workflow start Start: Lipid Mixture dissolve Dissolve Lipids in Organic Solvent start->dissolve film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve->film_formation drying Dry Film Under Vacuum film_formation->drying hydration Hydrate with Aqueous Buffer drying->hydration downsizing Downsize Liposomes (Extrusion or Sonication) hydration->downsizing characterization Characterize Liposomes (DLS, Zeta Potential) downsizing->characterization storage Store at 4°C characterization->storage end End: Stable Liposome Suspension storage->end

References

Optimizing the lipid-to-MSP ratio for DLPC nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for optimizing the lipid-to-Membrane Scaffold Protein (MSP) ratio for Dioleoylphosphatidylcholine (DLPC) nanodiscs.

Frequently Asked Questions (FAQs)

Q1: Why is the lipid-to-MSP ratio so critical for nanodisc formation?

The molar ratio of lipid to MSP is the primary determinant of the homogeneity and yield of your nanodisc preparation.[1] A precise stoichiometry is required for the MSP "belt" to correctly encircle a patch of the lipid bilayer.[1] An optimal ratio results in a monodisperse population of nanodiscs, which is crucial for structural and functional studies.[2]

Q2: What happens if my DLPC-to-MSP ratio is not optimal?

Deviations from the optimal ratio can lead to several undesirable outcomes:

  • Ratio too high (excess lipid): Leads to the formation of larger aggregates, polydisperse particles, or liposomes. The solution may appear turbid.[2]

  • Ratio too low (excess MSP): Results in the formation of smaller, lipid-poor particles and a significant amount of free MSP that will be apparent during size exclusion chromatography (SEC).[1][2]

Q3: Is there a universal optimal ratio for DLPC and a specific MSP?

While there are well-established starting points, the optimal ratio should be determined empirically for each new batch of lipid or purified MSP.[2][3] This is because the accuracy of lipid and protein concentration measurements can vary, slightly altering the effective ratio.[2] Different MSP variants require different ratios due to the varying lengths of the protein belt.[3]

Q4: What factors can influence the optimal DLPC:MSP ratio?

Several factors can affect the ideal ratio:

  • MSP Variant: Longer MSPs (e.g., MSP1E3D1) create larger nanodiscs and require a higher number of lipid molecules per disc compared to shorter MSPs (e.g., MSP1D1).[4]

  • Lipid Composition: The addition of other lipids or molecules like cholesterol can alter lipid packing and change the required number of lipids per disc. For instance, cholesterol incorporation tends to decrease the optimal lipid-to-MSP ratio.[2]

  • Target Protein Incorporation: If you are incorporating a membrane protein, its volume will displace some lipids. The starting lipid amount should be adjusted to account for the surface area of the protein.[4]

Data Presentation: Recommended Starting Ratios

Optimizing the ratio typically involves testing a range of stoichiometries around a recommended starting point. The table below provides empirically determined molar ratios for common MSP variants with DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), a lipid often used as a reference. These serve as excellent starting points for DLPC optimization.

Membrane Scaffold Protein (MSP)Recommended Molar Ratio (Lipid:MSP per disc)Expected Nanodisc DiameterReference Lipids
MSP1D1 80:1 (i.e., 160 lipids per 2 MSPs)~9.5-10 nmDMPC
MSP1E3D1 160:1 (i.e., 320 lipids per 2 MSPs)~12-13 nmDMPC

Data compiled from multiple sources.[4][5][6][7] Note: Ratios are often cited per single MSP, but assembly requires two MSPs per nanodisc.

Experimental Protocols

Protocol 1: Empirical Optimization of DLPC:MSP Ratio

This protocol describes a series of small-scale trial assemblies to identify the most effective ratio, followed by analysis using Size Exclusion Chromatography (SEC).

1. Preparation of Components:

  • DLPC Stock: Prepare a stock solution of DLPC in a chloroform-methanol mixture. Dry a specific volume under a gentle stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
  • Solubilization: Resuspend the dried DLPC film in a buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 0.5 mM EDTA) containing sodium cholate. The final molar ratio of cholate-to-lipid should be 2:1.[2] Sonicate in a bath sonicator until the solution is completely clear.[4][8]
  • MSP Stock: Prepare a stock solution of your purified MSP variant in the same buffer. Determine the concentration accurately using spectrophotometry (A280).[8]

2. Trial Assembly Mixtures:

  • Set up a series of small-volume (e.g., 100 µL) reactions. In each, mix the solubilized DLPC and the MSP stock solution to achieve different molar ratios. For MSP1D1, you might test ratios of 70:1, 80:1, and 90:1 (DLPC:MSP).
  • Ensure the final cholate concentration in the assembly mixture is between 12-40 mM.[8]
  • Incubate the mixtures for 1 hour at a temperature near the transition temperature of DLPC (-2 °C). For practical purposes, this is often done on ice or at 4°C.[9]

3. Detergent Removal (Initiates Self-Assembly):

  • Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to each reaction at a ratio of 0.5-0.8 g of beads per 1 mL of assembly mixture.[8][9]
  • Incubate on a rotator at 4°C for at least 4 hours to allow for complete removal of the cholate detergent.[8][9]

4. Purification and Analysis:

  • Carefully remove the assembly mixture from the beads using a syringe.
  • Inject each sample onto a size exclusion chromatography column (e.g., Superdex 200 10/300 GL).[2]
  • Monitor the elution profile at 280 nm. The optimal ratio will yield a single, sharp, symmetrical peak at the expected elution volume for your nanodisc size.[2] Poor ratios will show earlier-eluting aggregate peaks or later-eluting peaks corresponding to free MSP.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Turbid solution after assembly High Lipid:MSP Ratio: Excess lipid is forming large aggregates or liposomes.[2]Decrease the amount of DLPC in your next trial assembly. Perform a wider titration with lower lipid ratios.
Large peak in SEC void volume High Lipid:MSP Ratio: Similar to above, indicates the formation of large, aggregated particles.[1]Systematically decrease the lipid concentration in your assembly reactions and re-analyze by SEC.
Large "free MSP" peak in SEC Low Lipid:MSP Ratio: Insufficient lipid is available to assemble with all the MSP.[1][2]Increase the amount of DLPC in your next trial assembly. Ensure your lipid concentration was accurately measured.
Broad, non-symmetrical SEC peak Sub-optimal Ratio: The ratio is close but not ideal, leading to a heterogeneous population of nanodiscs.[2]Perform finer titration steps around your current ratio (e.g., if 80:1 was broad, test 78:1, 82:1, etc.).
Incomplete Detergent Removal: Residual detergent can interfere with proper assembly.Ensure sufficient incubation time with an adequate amount of adsorbent beads.[9]
Low overall yield of nanodiscs Incorrect Assembly Temperature: Assembly should occur near the lipid's phase transition temperature.[2]Incubate the assembly mixture at a temperature appropriate for DLPC (on ice or 4°C).
Inaccurate Component Concentrations: Errors in measuring lipid or MSP concentration are common.[2]Re-measure protein concentration. For lipids, consider performing a phosphate assay for the most accurate quantification.[2]

Visual Guides

The following diagrams illustrate the experimental workflow for optimization and a logical path for troubleshooting common issues.

G cluster_prep 1. Component Preparation cluster_assembly 2. Trial Assembly cluster_purify 3. Assembly & Purification cluster_analysis 4. Analysis prep_lipid Prepare & Dry DLPC Lipid Film sol_lipid Solubilize DLPC with Cholate (2:1) prep_lipid->sol_lipid mix Mix DLPC and MSP at Various Ratios (e.g., 70:1, 80:1, 90:1) sol_lipid->mix prep_msp Prepare MSP Stock Solution prep_msp->mix incubate Incubate at 4°C mix->incubate add_beads Add Adsorbent Beads to Remove Detergent incubate->add_beads incubate_beads Incubate with Rotation add_beads->incubate_beads sec Analyze by Size Exclusion Chromatography incubate_beads->sec analyze Identify Optimal Ratio: Single, Symmetrical Peak sec->analyze

Caption: Workflow for optimizing the DLPC:MSP ratio.

G start Analyze SEC Chromatogram agg_peak Large peak in void volume? start->agg_peak free_msp_peak Significant free MSP peak? agg_peak->free_msp_peak No dec_lipid Result: Ratio too high. Action: Decrease DLPC in next trial. agg_peak->dec_lipid Yes broad_peak Peak is broad or asymmetrical? free_msp_peak->broad_peak No inc_lipid Result: Ratio too low. Action: Increase DLPC in next trial. free_msp_peak->inc_lipid Yes good_peak Single, sharp, symmetrical peak? broad_peak->good_peak No refine_ratio Result: Ratio sub-optimal. Action: Perform finer titration steps. broad_peak->refine_ratio Yes success Success! Ratio is optimal. good_peak->success Yes

Caption: Troubleshooting flowchart based on SEC results.

References

Troubleshooting low encapsulation efficiency in DLPC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) vesicles. Our aim is to help you overcome common challenges and optimize your drug encapsulation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My encapsulation efficiency for a hydrophilic drug is very low. What are the common causes and how can I improve it?

Low encapsulation efficiency for water-soluble compounds is a frequent challenge. The encapsulation of hydrophilic drugs is a passive process that primarily depends on the volume of the aqueous core of the vesicles.

Common Causes:

  • Low Trapped Volume: The internal aqueous volume of the DLPC vesicles may be too small to encapsulate a sufficient amount of the drug.

  • Drug Leakage: The drug may be leaking out of the vesicles during preparation or storage.

  • Suboptimal Hydration: Incomplete or inefficient hydration of the lipid film can lead to the formation of poorly structured vesicles with less entrapped volume.

Troubleshooting & Optimization:

  • Optimize Hydration: Ensure the hydration buffer containing your drug is added to a thin, uniform DLPC film. Hydrate above the phase transition temperature (Tc) of DLPC (-1 °C) to ensure the lipid bilayer is in a fluid state, which facilitates proper vesicle formation.

  • Vesicle Size: Larger unilamellar vesicles (LUVs) generally have a larger aqueous core compared to small unilamellar vesicles (SUVs). Consider using extrusion with larger pore size membranes (e.g., 200 nm or 400 nm) to increase the vesicle size and trapped volume.

  • Lipid Concentration: Increasing the lipid concentration during vesicle formation can lead to a higher total entrapped volume.

  • Drug Concentration: Increasing the concentration of the hydrophilic drug in the hydration buffer can lead to a higher amount of drug being passively entrapped.

  • Minimize Leakage: Use gentle sizing methods like extrusion instead of probe sonication, which can disrupt the vesicle structure and cause leakage.

Q2: I'm struggling with encapsulating a hydrophobic drug in my DLPC vesicles. What factors should I consider?

Hydrophobic drugs are typically incorporated into the lipid bilayer of the vesicle. While this often leads to higher encapsulation efficiencies compared to hydrophilic drugs, several factors can still lead to poor results.

Common Causes:

  • Poor Drug-Lipid Interaction: The drug may not be integrating well within the DLPC bilayer.

  • Drug Precipitation: The hydrophobic drug may precipitate out of the organic solvent during the lipid film formation step.

  • Competition with Cholesterol: If using cholesterol in your formulation, it can compete with the hydrophobic drug for space within the lipid bilayer, potentially reducing encapsulation efficiency.[1]

Troubleshooting & Optimization:

  • Co-dissolution: Ensure the hydrophobic drug is completely dissolved along with the DLPC lipid in the organic solvent before creating the thin film.

  • Lipid-to-Drug Ratio: Experiment with different lipid-to-drug molar ratios to find the optimal concentration for incorporation without causing bilayer instability.

  • Cholesterol Content: While cholesterol can stabilize the bilayer, high concentrations can hinder the encapsulation of some hydrophobic drugs.[1] Try reducing the cholesterol content or preparing vesicles without it to see if encapsulation improves.

  • Solvent Selection: Use a solvent system in which both the DLPC and the hydrophobic drug are highly soluble.

Q3: I'm observing significant batch-to-batch variability in my encapsulation efficiency. What could be the cause?

Inconsistent experimental conditions are the primary source of batch-to-batch variability.

Key Parameters to Control:

  • Lipid Film Uniformity: Ensure the lipid film is consistently thin and evenly distributed in each preparation.

  • Hydration Conditions: The volume, temperature, and agitation during hydration should be kept constant.

  • Sizing Parameters: For extrusion, the number of passes and the temperature must be consistent. For sonication, the duration, power, and temperature should be precisely controlled.

  • Buffer Conditions: The pH and ionic strength of the hydration buffer should be the same for all batches, as this can affect liposome stability and surface charge.

Q4: How does cholesterol affect the encapsulation efficiency in DLPC vesicles?

Cholesterol is often added to liposome formulations to modulate membrane fluidity and stability.[1]

  • For Hydrophilic Drugs: By increasing the rigidity of the lipid bilayer, cholesterol can help to reduce the leakage of entrapped hydrophilic drugs, thereby potentially increasing the apparent encapsulation efficiency.

  • For Hydrophobic Drugs: The effect of cholesterol on the encapsulation of hydrophobic drugs can be more complex. Cholesterol inserts into the lipid bilayer and can increase its order and thickness. This can lead to a "condensing effect" that reduces the free volume within the bilayer, potentially decreasing the encapsulation of bulky hydrophobic drugs.[1] In some cases, cholesterol may compete with the hydrophobic drug for space within the membrane.[1]

Quantitative Data Summary

The following table provides illustrative data on how different formulation and process parameters can influence the encapsulation efficiency in liposomes. Note that these are general trends and optimal conditions will be specific to the drug and vesicle system.

ParameterVariationEffect on Hydrophilic Drug EncapsulationEffect on Hydrophobic Drug Encapsulation
Vesicle Size Increase (e.g., from 100 nm to 400 nm)IncreaseGenerally minor effect
Lipid Concentration IncreaseIncreaseIncrease (up to a saturation point)
Drug-to-Lipid Ratio IncreaseMay decrease %EE but increase total drug loadIncrease (up to a saturation point)
Cholesterol Content Increase (from 0 to 30 mol%)May increase (reduces leakage)May decrease (competition for space)[1]
Extrusion Passes Increase (e.g., from 5 to 15)Minor effect, improves size distributionMinor effect, improves size distribution

Experimental Protocols

Protocol: Preparation of DLPC Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar DLPC vesicles with encapsulated cargo.

  • Lipid Film Formation:

    • Dissolve DLPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent to evaporate the solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask. For hydrophilic drug encapsulation, the drug should be dissolved in this buffer.

    • Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-swirling) at a temperature above the phase transition temperature of DLPC.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the desired temperature.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes). This process generates unilamellar vesicles (LUVs) of a defined size.

Protocol: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry

This protocol is suitable for drugs that have a distinct UV-Vis absorbance peak.

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the vesicle suspension. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the vesicle suspension through a suitable SEC column (e.g., Sephadex G-50). The larger vesicles will elute first, followed by the smaller, free drug molecules.

      • Centrifugation/Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff that allows the free drug to pass through while retaining the vesicles.

  • Quantification of Total and Free Drug:

    • Total Drug (before separation): Take an aliquot of the initial vesicle suspension (before separation of the free drug). Disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the absorbance at the drug's λmax using a UV-Vis spectrophotometer.

    • Free Drug (after separation): Collect the fractions from SEC or the filtrate from centrifugation that contain the unencapsulated drug. Measure the absorbance of this solution.

  • Calculation of Encapsulation Efficiency (%EE):

    • Create a standard curve of your drug to determine the concentration from the absorbance values.

    • Calculate the %EE using the following formula:

      %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Troubleshooting_Workflow start Low Encapsulation Efficiency drug_type What is the drug's property? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Polar hydrophobic Hydrophobic drug_type->hydrophobic Non-polar check_hydration Optimize Hydration: - Thin lipid film - Temperature > Tc - Adequate agitation hydrophilic->check_hydration check_solubility Ensure Co-dissolution: - Drug & lipid fully dissolved in organic solvent hydrophobic->check_solubility check_size Increase Vesicle Size: - Use larger pore size in extrusion (e.g., 200-400 nm) check_hydration->check_size check_leakage Minimize Leakage: - Use gentle sizing (extrusion) - Check storage conditions check_size->check_leakage re_evaluate Re-evaluate Encapsulation Efficiency check_leakage->re_evaluate check_ratio Optimize Drug-to-Lipid Ratio: - Titrate ratio to find optimum check_solubility->check_ratio check_cholesterol Evaluate Cholesterol Content: - Reduce or remove to see effect check_ratio->check_cholesterol check_cholesterol->re_evaluate

Caption: Troubleshooting workflow for low encapsulation efficiency.

Experimental_Workflow step1 1. Lipid & Drug Dissolution (in organic solvent) step2 2. Thin Film Formation (Rotary Evaporation) step1->step2 step3 3. Hydration (with aqueous buffer +/- drug) step2->step3 step4 4. Vesicle Sizing (Extrusion) step3->step4 step5 5. Separation of Free Drug (e.g., SEC) step4->step5 step6 6. Quantification & Calculation (%EE) step5->step6

Caption: Experimental workflow for vesicle preparation and EE determination.

References

Technical Support Center: Cholesterol's Influence on DLPC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of cholesterol on the stability of dilauroylphosphatidylcholine (DLPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in DLPC liposome formulations?

A1: Cholesterol is a critical component in liposome formulations, acting as a membrane fluidity modulator.[1][2][3] Its primary role is to control the packing of phospholipid tails within the bilayer, which in turn influences the liposome's stability, permeability, and mechanical strength.[4][5][6] At temperatures above the phase transition temperature (Tm) of DLPC, cholesterol increases the order of the lipid chains, making the membrane more rigid and less permeable.[1][6] Conversely, at temperatures below the Tm, it disrupts the tight packing of the lipid tails, thereby increasing membrane fluidity.[1]

Q2: How does cholesterol concentration affect the stability of my DLPC liposomes?

A2: The effect of cholesterol is concentration-dependent.[4] Incorporating cholesterol generally increases the stability of DLPC liposomes by reducing membrane permeability and preventing leakage of encapsulated contents.[5][7] Studies on similar phosphatidylcholines have shown that increasing cholesterol content can lead to more stable formulations.[8][9] However, the optimal concentration can vary, and excessive amounts of cholesterol can potentially lead to phase separation and decreased stability.[10] A common starting point is a lipid-to-cholesterol molar ratio of 2:1 (e.g., 70:30).[8][9]

Q3: My DLPC liposomes are aggregating. Can cholesterol help?

A3: Yes, incorporating cholesterol can help reduce aggregation. By modulating membrane rigidity, cholesterol can improve the colloidal stability of liposomes.[11] Aggregation is often due to low surface charge and weak repulsive forces between vesicles. While cholesterol itself is neutral, its influence on membrane packing can contribute to a more stable liposomal suspension. For persistent aggregation issues, consider incorporating a small percentage of a charged lipid (e.g., phosphatidylglycerol) in addition to cholesterol to increase electrostatic repulsion.

Q4: I am observing leakage of my encapsulated drug from the DLPC liposomes. How can I mitigate this?

A4: Increased drug leakage is often a sign of a highly fluid or permeable membrane. The inclusion of cholesterol is a standard method to decrease the permeability of the lipid bilayer to small, water-soluble molecules.[7][12][13][14] Cholesterol fills the gaps between the phospholipid molecules, creating a more tightly packed and less leaky membrane.[3] Gradually increasing the molar ratio of cholesterol in your formulation should reduce the leakage of the encapsulated drug.[5]

Q5: Will adding cholesterol change the size of my DLPC liposomes?

A5: Yes, the addition of cholesterol can influence the size of the liposomes. Increasing cholesterol concentration has been observed to lead to an increase in the mean diameter of liposomes.[7][15][16] This is attributed to the increased rigidity of the bilayer, which limits its curvature and favors the formation of larger vesicles.[15]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Polydispersity Index (PDI) after extrusion Inefficient extrusion; Inappropriate cholesterol concentration.1. Ensure the extruder is assembled correctly and the membrane is intact. 2. Increase the number of extrusion cycles (e.g., 11-21 passes). 3. Optimize the cholesterol concentration; very high or very low amounts can sometimes affect vesicle formation. A 2:1 or 3:1 lipid-to-cholesterol molar ratio is a good starting point.[8][9]
Liposome size increases significantly during storage Liposome fusion or aggregation.1. Increase the cholesterol content to enhance membrane rigidity and colloidal stability.[11][15] 2. Store liposomes at 4°C to reduce lipid mobility. 3. If aggregation persists, consider adding a PEGylated lipid (e.g., DSPE-PEG2000) to create a steric barrier.
Low encapsulation efficiency of a hydrophilic drug Leaky liposome membrane.1. Increase the molar percentage of cholesterol to decrease membrane permeability.[5][7] 2. Ensure the hydration step is performed above the phase transition temperature of the lipid mixture.
Inconsistent drug release profile between batches Variation in liposome stability and membrane properties.1. Precisely control the lipid-to-cholesterol ratio in each formulation. 2. Standardize the preparation method, including hydration time, temperature, and extrusion parameters. 3. Characterize each batch for size, PDI, and zeta potential to ensure consistency.

Quantitative Data

Table 1: Effect of Cholesterol on Phosphatidylcholine Liposome Properties

PhospholipidCholesterol (mol%)ParameterObservationReference
DLPC44Bilayer ThicknessIncrease from 4.06 nm to 4.62 nm[17]
DPPC23Rupture TensionIncreased from 68.9 to 110 mN/m[18][19]
DPPC0 - 100Membrane FluidityDecreased with increasing cholesterol[7][20]
DMPC, DPPC, DSPC20 - 50Stability70:30 lipid:cholesterol ratio showed highest stability[8][9]
POPC-Liposome SizeIncreased with cholesterol addition[15]
DMPC5-8StabilityDecreased stability and increased leakage[21]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DLPC and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[22]

  • Hydration:

    • Add the aqueous buffer (containing the drug, if applicable) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid mixture.

    • Hydrate the lipid film by gentle rotation for 1-2 hours to form multilamellar vesicles (MLVs).[22]

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the membrane to a second syringe.

    • Repeat this process for a set number of passes (typically 11-21) to form unilamellar vesicles (LUVs) of a defined size.[22]

Protocol 2: Liposome Stability Assessment via Calcein Leakage Assay
  • Preparation of Calcein-Loaded Liposomes:

    • Prepare liposomes as described in Protocol 1, using a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the purified liposome suspension in an isotonic buffer.

    • Monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100) to disrupt the liposomes and release all encapsulated calcein, representing 100% leakage.

    • The percentage of calcein leakage at a given time point is calculated relative to the maximum fluorescence after lysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Stability Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 analysis1 Size & PDI Measurement (DLS) prep3->analysis1 Characterize analysis2 Leakage Assay (Fluorimetry) prep3->analysis2 Assess

Fig 1. Experimental workflow for liposome preparation and stability analysis.

cholesterol_effect cluster_properties Membrane Properties cluster_stability Liposome Stability cholesterol Addition of Cholesterol membrane DLPC Bilayer Properties cholesterol->membrane modulates fluidity Decreased Fluidity membrane->fluidity permeability Decreased Permeability membrane->permeability rigidity Increased Rigidity membrane->rigidity thickness Increased Thickness membrane->thickness leakage Reduced Leakage permeability->leakage aggregation Reduced Aggregation rigidity->aggregation colloidal Enhanced Colloidal Stability rigidity->colloidal

Fig 2. Effect of cholesterol on DLPC liposome properties and stability.

References

Managing DLPC solubility issues during stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) during stock solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is DLPC and why is its solubility a concern?

A1: DLPC (this compound) is a phospholipid with two lauric acid (12:0) fatty acid chains. Its amphipathic nature, possessing both a hydrophilic head group and hydrophobic tails, can make it challenging to dissolve in aqueous solutions, leading to issues like precipitation or aggregation. Achieving a clear, homogenous stock solution is critical for accurate and reproducible experimental results.

Q2: What are the initial signs of DLPC solubility problems?

A2: Signs of solubility issues include:

  • Cloudiness or turbidity: The solution appears hazy or milky.

  • Visible precipitates: Solid particles or flakes are visible in the solution.

  • Formation of a film or residue: A thin layer of DLPC may be observed on the surface of the liquid or at the bottom of the container.

  • Inconsistent results: Poor solubility can lead to variability in experimental outcomes.

Q3: Which organic solvents are recommended for preparing DLPC stock solutions?

A3: DLPC exhibits good solubility in several organic solvents. Ethanol, chloroform, and methanol are commonly used.[1] It is reported to be soluble in ethanol at concentrations of approximately 25 mg/mL to 62.18 mg/mL.[2][3] While it is also soluble in chloroform and methanol, it is considered sparingly soluble to insoluble in DMSO and water.[1][4][5]

Q4: What is the maximum recommended concentration of organic solvent in the final aqueous solution?

A4: To avoid precipitation when diluting the DLPC stock solution into an aqueous buffer or cell culture medium, the final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v).

Troubleshooting Guide

Issue 1: DLPC powder is not dissolving in the chosen organic solvent.

  • Initial Assessment:

    • Verify Solvent Purity: Ensure the organic solvent is of high purity and anhydrous, as water content can significantly reduce the solubility of lipids.

    • Check for Saturation: You may be attempting to prepare a concentration that exceeds the solubility limit of DLPC in that specific solvent.

  • Solutions:

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Gentle Warming: Warm the solution gently in a water bath. Be cautious and do not exceed the lipid's phase transition temperature for prolonged periods.

    • Sonication: Use a bath sonicator or a probe sonicator to provide energy to break up lipid aggregates and aid dissolution.

Issue 2: The DLPC stock solution precipitates when diluted into an aqueous buffer.

  • Initial Assessment:

    • "Crashing Out": This common phenomenon occurs when the lipid, dissolved in an organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble.

    • Final Concentration Too High: The final concentration of DLPC in the aqueous solution may be above its critical micelle concentration (CMC) or its aqueous solubility limit.

  • Solutions:

    • Slow, Dropwise Addition: Add the DLPC stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously vortexing or stirring. This helps in the formation of stable micelles or liposomes.

    • Prepare a Lipid Film: For many applications, the best practice is to first create a thin film of the lipid. This is done by dissolving the DLPC in an organic solvent like chloroform in a round-bottom flask, and then evaporating the solvent under a gentle stream of nitrogen. The resulting thin lipid film can then be hydrated with the aqueous buffer.

    • Use of a Carrier: In some cellular experiments, a carrier protein like bovine serum albumin (BSA) can help to maintain the solubility of lipids in the culture medium.

Data Presentation

Table 1: Solubility of DLPC in Common Organic Solvents

SolventSolubilityNotes
Ethanol~25 - 62.18 mg/mL[2][3]A commonly used solvent for preparing DLPC stock solutions.
ChloroformSoluble[1]Often used for initial dissolution and preparation of lipid films.
MethanolSoluble[1]Another suitable organic solvent for dissolving DLPC.
Dimethyl Sulfoxide (DMSO)Sparingly Soluble / Insoluble[4][5]Not a recommended primary solvent for DLPC.
WaterSparingly Soluble / Insoluble[5]DLPC has very low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a DLPC Stock Solution in Ethanol

  • Weighing: Accurately weigh the desired amount of DLPC powder in a sterile, glass vial.

  • Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the desired concentration (e.g., for a 25 mg/mL solution, add 1 mL of ethanol to 25 mg of DLPC).

  • Dissolution: Tightly cap the vial and vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until the solution is clear.

  • Storage: Store the stock solution in a tightly sealed glass container at -20°C. It is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

Protocol 2: Preparation of DLPC Vesicles via the Thin Film Hydration Method

  • Dissolution in Organic Solvent: Dissolve the desired amount of DLPC in chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature slightly above the boiling point of the solvent. A gentle stream of nitrogen gas can also be used to evaporate the solvent, while manually rotating the flask to ensure an even film. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs). For unilamellar vesicles, further processing by sonication or extrusion is required.

Mandatory Visualizations

Signaling Pathway

DLPC_Signaling_Pathway DLPC DLPC (Lysophosphatidylcholine) GPCR GPCR DLPC->GPCR Modulates PKC_inactive PKC_inactive DLPC->PKC_inactive Modulates[4] Downstream Downstream Cellular Responses G_Protein G_Protein GPCR->G_Protein Inhibits Coupling[4] PKC_active PKC_active PKC_inactive->PKC_active Activation PKC_active->Downstream

Caption: DLPC can modulate cellular signaling by interacting with G-protein coupled receptors and Protein Kinase C.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start: DLPC Powder weigh Weigh DLPC start->weigh add_solvent Add Organic Solvent (e.g., Ethanol) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve check_clarity Is the solution clear? dissolve->check_clarity troubleshoot Troubleshoot: - Add more solvent - Increase sonication/warming check_clarity->troubleshoot No store Store at -20°C check_clarity->store Yes troubleshoot->dissolve

Caption: A logical workflow for preparing a DLPC stock solution.

Logical Relationship: Troubleshooting Solubility Issues

Troubleshooting_Logic issue Solubility Issue Observed (Cloudy/Precipitate) check_conc Is concentration too high? issue->check_conc check_solvent Is solvent appropriate? check_conc->check_solvent No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_temp Is temperature optimal? check_solvent->check_temp Yes change_solvent Change Solvent check_solvent->change_solvent No apply_heat Apply Gentle Heat/ Sonication check_temp->apply_heat No solution_clear Clear Solution check_temp->solution_clear Yes reduce_conc->solution_clear change_solvent->solution_clear apply_heat->solution_clear

Caption: Decision tree for troubleshooting DLPC solubility problems.

References

Technical Support Center: Controlling DLPC Liposome Size Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the size distribution of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to control DLPC liposome size?

The primary methods for controlling liposome size are extrusion and sonication. Extrusion involves forcing a liposome suspension through a membrane with a defined pore size, resulting in a more uniform size distribution.[][2][3] Sonication uses high-frequency sound waves to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[4][5][6] Microfluidic techniques also offer precise control over liposome size by manipulating fluid flow rates.[7]

Q2: How does temperature affect the size of DLPC liposomes during preparation?

Temperature plays a crucial role, especially in relation to the phase transition temperature (Tc) of the lipid. The Tc of DLPC is -1°C.[8][9] For methods like extrusion, it is essential to perform the process above the lipid's Tc to ensure the membrane is in a fluid state, which facilitates the formation of uniform vesicles.[][10] Operating below the Tc can make extrusion difficult and lead to heterogeneous populations.[10]

Q3: What is the impact of lipid concentration on the final liposome size?

Generally, an increase in lipid concentration can lead to an increase in liposome particle size.[11] However, the specific effect can vary depending on the preparation method. In microfluidic systems, the relationship between lipid concentration and size can be complex and is often influenced by other parameters like flow rate ratios.[7]

Q4: Can the pH of the buffer influence DLPC liposome size and stability?

Yes, the pH of the hydration buffer can affect the stability and size of liposomes.[12][13] Extreme pH values can lead to hydrolysis of the phospholipid, which can alter the liposome's properties and stability over time.[14] For DLPC, maintaining a neutral pH (around 7.0-7.4) is generally recommended for optimal stability.[15]

Q5: How does cholesterol affect the size and stability of DLPC liposomes?

Incorporating cholesterol into the lipid bilayer can increase the stability of the liposomes.[11] It modulates membrane fluidity and can lead to an increase in the mean diameter of the liposomes.[11][16] Higher concentrations of cholesterol can interfere with the close packing of the phospholipid bilayer, resulting in larger vesicles.[11]

Troubleshooting Guides

Issue 1: Large and Polydisperse Liposomes After Preparation

Problem: The prepared DLPC liposomes have a large average size and a high polydispersity index (PDI), indicating a non-uniform population.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Energy Input (Sonication) Increase the sonication time or power.[5][17] Ensure the sonicator tip is properly immersed in the lipid suspension. Be mindful of overheating, which can degrade the lipids; use pulsed sonication and cooling baths.[4][18]
Inefficient Extrusion Ensure the extrusion is performed at a temperature well above DLPC's Tc (-1°C).[10] Increase the number of passes through the extruder membrane (typically 11-21 times).[19] Verify that the membrane is not clogged or damaged.
High Lipid Concentration Try reducing the initial lipid concentration.[11]
Aggregation Optimize the buffer conditions (pH, ionic strength).[20] The inclusion of a small amount of a charged lipid can introduce electrostatic repulsion and prevent aggregation.[20]
Issue 2: Liposome Aggregation During Storage

Problem: The liposomes appear cloudy or precipitate out of solution over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Storage Temperature Store liposome suspensions at 4°C to minimize aggregation and degradation.[20][21] Avoid freezing unless a suitable cryoprotectant is used.
Inappropriate Buffer Conditions Ensure the pH and ionic strength of the storage buffer are optimized for stability.[20] Changes in pH can affect surface charge and lead to aggregation.[14]
High Vesicle Concentration Dilute the liposome suspension to a lower concentration to reduce the likelihood of particle collision and fusion.[20]

Experimental Protocols & Workflows

Protocol 1: Liposome Preparation by Thin-Film Hydration followed by Extrusion

This method is widely used to produce unilamellar vesicles with a controlled size distribution.[22]

  • Lipid Film Formation: Dissolve DLPC and any other lipids (e.g., cholesterol) in an organic solvent (e.g., chloroform:methanol mixture). Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.[22]

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle agitation. This process forms multilamellar vesicles (MLVs). The hydration temperature should be above the Tc of the lipids.[22]

  • Extrusion: Load the MLV suspension into an extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Repeat the extrusion process 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).[][3][19]

G cluster_prep Thin-Film Hydration & Extrusion Dissolve Lipids Dissolve Lipids Form Lipid Film Form Lipid Film Dissolve Lipids->Form Lipid Film Rotary Evaporation Hydrate Film Hydrate Film Form Lipid Film->Hydrate Film Add Buffer Form MLVs Form MLVs Hydrate Film->Form MLVs Extrusion Extrusion Form MLVs->Extrusion Pass through membrane Homogeneous LUVs Homogeneous LUVs Extrusion->Homogeneous LUVs

Caption: Workflow for DLPC liposome preparation via thin-film hydration and extrusion.

Protocol 2: Liposome Preparation by Sonication

This technique is effective for producing small unilamellar vesicles (SUVs).[4][5]

  • Lipid Dispersion: Disperse the DLPC powder or a dried lipid film in the desired aqueous buffer.[4]

  • Sonication: Immerse the tip of a probe sonicator into the lipid dispersion. Apply ultrasonic energy in pulses to break down the large lipid aggregates. It is crucial to cool the sample in an ice bath during sonication to prevent overheating and lipid degradation.[18][23]

  • Centrifugation: After sonication, centrifuge the sample to pellet any titanium particles shed from the sonicator tip and any remaining large, unsonicated lipid aggregates.[18]

  • Collection: Carefully collect the supernatant containing the SUV suspension.

G cluster_sonication Sonication Protocol Disperse Lipids Disperse Lipids Probe Sonication Probe Sonication Disperse Lipids->Probe Sonication Apply Ultrasonic Energy Centrifugation Centrifugation Probe Sonication->Centrifugation Remove Debris Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant SUVs SUVs Collect Supernatant->SUVs

Caption: Workflow for preparing small unilamellar DLPC vesicles using sonication.

Data Summary Tables

Table 1: Effect of Preparation Method on Liposome Size
Method Typical Size Range (nm) Polydispersity Key Control Parameters
Thin-Film Hydration (no size reduction) >1000HighLipid composition, Hydration conditions
Sonication (Probe) 20 - 100Moderate to LowSonication time, Power, Temperature[5][17]
Extrusion 30 - 200 (depends on filter)LowMembrane pore size, Number of passes, Temperature[][10]
Microfluidics 50 - 200Very LowFlow rate ratio, Total flow rate[7]
Table 2: Influence of Formulation Variables on DLPC Liposome Size
Parameter Effect on Size General Recommendation
Lipid Concentration Increased concentration can lead to larger sizes.[11]Optimize based on the desired size and encapsulation efficiency.
Temperature (during processing) Processing above Tc (-1°C for DLPC) is crucial for fluidity and smaller, more uniform vesicles.[10][24]Perform hydration and extrusion at temperatures above the lipid Tc.
pH Extreme pH can cause lipid hydrolysis and affect stability, potentially altering size over time.[12][14]Use a buffer with a pH between 6.5 and 7.4 for optimal stability.[21]
Cholesterol Content Increasing cholesterol concentration generally increases liposome size.[11][16]Incorporate 30-50 mol% cholesterol to enhance stability, but expect a potential increase in size.

References

Preventing fusion of DLPC vesicles during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and stability of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) vesicles.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage of DLPC vesicles.

Q1: My DLPC vesicle suspension is cloudy and shows visible aggregation immediately after preparation. What is the likely cause and how can I resolve this?

A1: Immediate aggregation or cloudiness typically points to issues in the formulation or preparation process. Key factors include:

  • Incomplete Hydration: The lipid film may not be fully hydrated. Ensure that the hydration buffer is added at a temperature above the phase transition temperature (Tm) of DLPC (which is -2°C) and that there is sufficient agitation (e.g., gentle vortexing) to form a homogenous suspension.[1]

  • High Lipid Concentration: High concentrations of DLPC can increase the probability of vesicle aggregation. Consider reducing the lipid concentration in your formulation.[2]

  • Inadequate Size Reduction: If preparing unilamellar vesicles, incomplete extrusion or sonication can lead to a heterogeneous vesicle population with a high polydispersity index (PDI). A wider size distribution can contribute to instability and aggregation.[1][2] Ensure you are passing the suspension through the extruder a sufficient number of times (typically 11-21 passes).[2]

Q2: I observed an increase in vesicle size and turbidity in my DLPC suspension after a few days of storage at 4°C. What is happening and how can I prevent it?

A2: An increase in size and turbidity during storage suggests vesicle fusion or aggregation. This can be caused by several factors:

  • Hydrolytic Degradation: DLPC, having ester-linked hydrocarbon chains, is susceptible to hydrolysis, especially in aqueous solutions.[3] This process creates monoacyl derivatives (lyso-lipids) that act like detergents, disrupting the membrane and promoting fusion.[3]

  • Vesicle Instability: Small unilamellar vesicles (SUVs) are inherently less stable and should ideally be stored for no longer than 24 hours above their transition temperature. Large unilamellar vesicles (LUVs) are more stable but can still be prone to fusion over time.[3]

  • Lack of Protective Agents: Without cryoprotectants or other stabilizing agents, vesicles in aqueous suspension can aggregate and fuse, especially during temperature fluctuations.

To prevent this, store LUV suspensions at 4-8°C for no more than 5-7 days if membrane integrity is critical.[3] For longer-term storage, lyophilization with a cryoprotectant is recommended.

Q3: After thawing my frozen DLPC vesicle suspension, the encapsulated material has leaked out. Why did this happen?

A3: Freezing an aqueous suspension of liposomes without a cryoprotectant is generally not recommended. The formation of ice crystals can physically damage the vesicles, causing them to fracture or rupture.[3] This leads to a significant change in size distribution and the loss of encapsulated contents.[3] To prevent cryoinjury, either store the vesicles in a liquid state at 4-8°C or use cryoprotectants before freezing or lyophilizing.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for aqueous DLPC vesicle suspensions?

A1: For short-term storage (up to 5-7 days), aqueous suspensions of DLPC vesicles (specifically LUVs) should be stored in the refrigerator at 4-8°C.[3] Storage at room temperature or higher significantly accelerates the rate of lipid degradation through hydrolysis and oxidation.[3][5] Freezing should be avoided unless appropriate cryoprotectants are used.[3]

Q2: What are cryoprotectants and how do they prevent vesicle fusion?

A2: Cryoprotectants are substances that protect vesicles from damage during freezing or drying.[6] They work primarily through two mechanisms:

  • Water Replacement: Sugars like trehalose and sucrose can replace water molecules at the lipid headgroup interface. This maintains the spacing between vesicles during freezing or dehydration, preventing the close contact that leads to fusion.[7][8]

  • Vitrification: At sufficient concentrations, cryoprotectants can form a glassy, amorphous matrix upon cooling.[8] This vitrified state immobilizes the vesicles, preventing aggregation and protecting them from the mechanical stress of ice crystal formation.[6][8]

Q3: Which cryoprotectants are recommended for DLPC vesicles and at what concentrations?

A3: Disaccharides are an excellent choice due to their safety and effectiveness.[4]

  • Trehalose and Sucrose: These are the most commonly used and effective cryoprotectants for liposomes.[3][4] They are non-penetrating, meaning they act on the exterior of the vesicle.[4][6]

  • Concentration: A sugar-to-lipid weight ratio of 2:1 to 5:1 is often effective.[8] Studies have used 2% sugar solutions for lyophilizing DLPC vesicles.[5] A cryoprotectant concentration between 5% and 15% is often sufficient to ensure cell survival after freezing and thawing.[6]

Q4: What is lyophilization (freeze-drying) and why is it beneficial for long-term storage?

A4: Lyophilization is a process where the vesicle suspension is frozen and then the water is removed by sublimation under a vacuum.[4][7] This technique is highly beneficial for long-term storage because:

  • It prevents the physical degradation of vesicles that can occur in aqueous solutions.[9]

  • It significantly reduces chemical degradation rates, such as hydrolysis and oxidation, by removing water.[3][5]

  • It increases the shelf-life of the liposomal formulation.[9]

For successful lyophilization, the inclusion of a cryoprotectant (also called a lyoprotectant in this context) is crucial to maintain vesicle integrity upon rehydration.[7][10]

Q5: Can I add other components to my DLPC formulation to improve storage stability?

A5: Yes, incorporating other lipids or molecules can enhance stability:

  • Cholesterol: Adding cholesterol increases the packing density of the lipid bilayer, making it more rigid and less permeable.[9][11][12] This can help reduce leakage and improve stability during storage.

  • PEGylated Lipids: Including a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG) can provide steric stabilization, creating a protective layer that helps prevent vesicles from aggregating.[12][13]

  • Antioxidants: If your formulation is susceptible to oxidation, adding a small amount of an antioxidant like alpha-tocopherol (Vitamin E) can be beneficial.[3][14]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Storage Temperature on DLPC Degradation (Lyophilized with Trehalose)

Storage TemperatureInitial Degradation Rate (k_obs, weeks⁻¹)Half-life (t½, weeks)
60°C0.2003.47
50°C0.0828.45
37°C0.02133.0

Data adapted from a study on lyophilized DLPC formulations. The degradation rate increases significantly with temperature.[5]

Table 2: Common Cryoprotectants for Vesicle Storage

CryoprotectantTypeTypical ConcentrationNotes
TrehaloseNon-penetrating Disaccharide2-10% (w/v) or 2:1 to 5:1 sugar:lipid (w/w)Excellent choice for lyophilization; prevents ice crystal formation and aggregation.[4][8]
SucroseNon-penetrating Disaccharide2-10% (w/v) or 2:1 to 5:1 sugar:lipid (w/w)Widely used and effective; similar mechanism to trehalose.[3][8]
Dimethyl Sulfoxide (DMSO)Penetrating5-10% (v/v)Common for cell cryopreservation, but can be toxic at higher concentrations.[6]
Ethylene GlycolPenetrating40-60% (v/v) with waterVery effective at lowering the freezing point but may have toxicity concerns.[4]
Experimental Protocol: Preparation and Lyophilization of DLPC Vesicles for Long-Term Storage

This protocol outlines a general method for preparing stable, lyophilized DLPC vesicles.

  • Lipid Film Preparation:

    • Dissolve DLPC and any other lipid components (e.g., cholesterol, DSPE-PEG) in an organic solvent such as chloroform in a round-bottom flask.[15]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should contain the cryoprotectant (e.g., 2% trehalose).[5]

    • Gently agitate the flask to swell the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[2]

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to extrusion.[2]

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size.

    • Pass the vesicle suspension through the extruder 11-21 times to produce a homogenous population of LUVs.[2]

  • Lyophilization:

    • Aliquot the final vesicle suspension into sterile glass vials suitable for freeze-drying.

    • Freeze the samples (e.g., by placing them in a -80°C freezer or using a controlled-rate freezer).

    • Transfer the frozen samples to a lyophilizer and dry under vacuum until all water has sublimated.

  • Storage and Reconstitution:

    • Seal the vials under vacuum or inert gas (e.g., argon) and store at the desired temperature (4°C is recommended for long-term stability).[5]

    • To use the vesicles, reconstitute the lyophilized powder with the original volume of pure water or buffer, and gently agitate to resuspend.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_storage Storage a 1. Lipid Film Preparation b 2. Hydration with Cryoprotectant Buffer a->b c 3. Sizing by Extrusion b->c d 4. Lyophilization (Freeze-Drying) c->d Transfer to Vials e 5. Long-Term Storage (e.g., 4°C) d->e f 6. Reconstitution for Use e->f

Caption: Experimental workflow for preparing and storing DLPC vesicles.

troubleshooting_flowchart start Problem: Vesicle Aggregation or Fusion Observed q1 When did it occur? start->q1 ans1_imm Immediately after preparation q1->ans1_imm Immediately ans1_stor During storage q1->ans1_stor During Storage sol1 Check hydration process Reduce lipid concentration Ensure sufficient extrusion ans1_imm->sol1 q2 What are the storage conditions? ans1_stor->q2 ans2_temp Frozen without cryoprotectant? q2->ans2_temp ans2_aq Aqueous storage > 1 week? q2->ans2_aq sol2 AVOID freezing without cryoprotectant. Use lyophilization for long-term storage. ans2_temp->sol2 sol3 Limit aqueous storage to <7 days at 4°C. Add cryoprotectant (e.g., trehalose). Consider adding cholesterol or PEG-lipid. ans2_aq->sol3

Caption: Troubleshooting decision tree for vesicle aggregation.

Caption: Mechanism of cryoprotection by sugar molecules.

References

Technical Support Center: Optimizing DLPC Lipid Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the hydration of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) lipid films.

Frequently Asked Questions (FAQs)

Q1: What is the optimal hydration temperature for a DLPC lipid film?

The optimal hydration temperature for a DLPC lipid film is above its main phase transition temperature (T\m). The T\m of DLPC is approximately -1°C to 4.5°C.[1][2] Therefore, hydrating the film at a temperature comfortably above this range, for instance, at room temperature (around 20-25°C), is generally recommended to ensure the lipids are in a fluid state, which facilitates proper hydration and vesicle formation.[3]

Q2: Why is it crucial to hydrate the lipid film above the lipid's phase transition temperature (T\m)?

Hydrating below the T\m will result in the lipid being in a gel-like, more rigid state. This leads to incomplete and inefficient hydration, which can cause the formation of large, irregular vesicles with a high polydispersity index (PDI) and lower encapsulation efficiency.[4] Hydrating above the T\m ensures the lipid bilayers are fluid and can readily swell and detach from the container surface to form vesicles.

Q3: How long should I hydrate the DLPC lipid film?

A minimum of 1 hour of hydration with agitation is generally recommended to ensure complete swelling of the lipid film.[4] Longer hydration times can lead to a more homogeneous suspension of multilamellar vesicles (MLVs), which can result in a lower PDI after downsizing.[4] For some passive loading techniques, sequential hydration over a longer period can significantly improve encapsulation efficiency.[5]

Q4: What are the consequences of residual organic solvent in the lipid film?

Residual organic solvent can interfere with the hydration process and the self-assembly of the lipids into bilayers. This can lead to difficulties in detaching the lipid film from the flask and can affect the final properties and stability of the vesicles.[4] It is crucial to thoroughly dry the lipid film under a high vacuum for an extended period (e.g., several hours to overnight) to remove all traces of the organic solvent.[4][6][7]

Troubleshooting Guide

Problem Potential Causes Solutions
Incomplete or patchy lipid film formation. 1. Incomplete dissolution of the lipid in the organic solvent. 2. The evaporation of the solvent was too rapid.1. Ensure the lipid is fully dissolved in the organic solvent. Gentle warming or sonication can help. Using a solvent mixture like chloroform:methanol can improve solubility.[4] 2. Slow down the rotation speed of the rotary evaporator and adjust the vacuum to ensure a slow and even deposition of the film.[4]
The lipid film is difficult to hydrate and does not detach from the flask. 1. The hydration temperature is below the T\m of DLPC. 2. Inadequate agitation during hydration. 3. The presence of residual organic solvent in the lipid film.1. Ensure the hydration buffer and the flask are at a temperature above the T\m (e.g., room temperature for DLPC).[4] 2. Use vigorous vortexing or a bath sonicator to provide enough energy for the lipid film to peel off and form vesicles.[4] 3. Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., overnight).[4]
The resulting vesicle suspension contains large particles or has a high Polydispersity Index (PDI). 1. Incomplete hydration of the lipid film. 2. Insufficient downsizing of the initial multilamellar vesicles (MLVs). 3. Aggregation of vesicles after formation.1. Increase the hydration time and ensure the temperature is consistently above the T\m.[4] 2. For extrusion, increase the number of passes through the polycarbonate membrane. For sonication, optimize the duration and power, ensuring the sample is kept cool.[4] 3. Incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide a steric barrier and improve stability.[4]
Low encapsulation efficiency of hydrophilic drugs. 1. The hydration conditions are suboptimal. 2. The passive loading method is inefficient.1. Optimize hydration time and temperature. Ensure the lipid concentration is appropriate. 2. Consider alternative loading methods. A sequential gentle hydration technique has been shown to significantly improve the encapsulation of water-soluble cargo.[5]

Experimental Protocols

Detailed Methodology for DLPC Lipid Film Hydration

This protocol outlines the thin-film hydration method for preparing DLPC vesicles.

1. Lipid Film Formation: a. Dissolve the DLPC lipid in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.[4][6] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath. For DLPC, this can be at room temperature. d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6] e. For complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[4][7]

2. Lipid Film Hydration: a. Pre-warm the hydration buffer (e.g., distilled water, saline, or a specific buffer solution) to a temperature above the T\m of DLPC (e.g., room temperature).[4] b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film. c. Agitate the flask vigorously using a vortex mixer or a bath sonicator until the lipid film is completely detached and the solution appears milky.[4] This initial suspension consists of multilamellar vesicles (MLVs). d. Maintain the temperature above the T\m for at least 1 hour to ensure complete hydration.[4]

3. Vesicle Sizing (Downsizing): a. To obtain vesicles of a more uniform size, the MLV suspension needs to be downsized. Common methods include: i. Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[4] ii. Sonication: Use a probe or bath sonicator to break down the MLVs into smaller, unilamellar vesicles (SUVs). Keep the sample on ice to prevent lipid degradation.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Vesicle Sizing dissolve Dissolve DLPC in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Pre-warmed Aqueous Buffer dry->add_buffer Hydration Step agitate Agitate (Vortex/Sonicate) add_buffer->agitate incubate Incubate > 1 hr above Tm agitate->incubate downsize Downsize MLVs (Extrusion/Sonication) incubate->downsize Sizing Step final_product final_product downsize->final_product Homogeneous Vesicle Suspension

References

Technical Support Center: Stabilizing Membrane Proteins in DLPC Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of membrane proteins reconstituted in 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) nanodiscs.

Troubleshooting Guides

This section addresses common issues encountered during the reconstitution and stabilization of membrane proteins in DLPC nanodiscs.

Issue 1: Protein Aggregation During Nanodisc Assembly

Question: My membrane protein precipitates or aggregates during the detergent removal step of DLPC nanodisc assembly. What are the possible causes and solutions?

Answer: Protein aggregation during nanodisc assembly is a frequent challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshoot and resolve it:

  • Optimize Molar Ratios: The stoichiometry of Membrane Scaffold Protein (MSP), lipid (DLPC), and the target membrane protein is critical for successful reconstitution.[1] An incorrect ratio can lead to the formation of aggregates and empty nanodiscs.[2]

    • MSP:Membrane Protein Ratio: A good starting point is a molar ratio of 1:5 to 1:10 (Membrane Protein:MSP).[3] For oligomeric proteins, a higher excess of MSP may be required to favor the incorporation of monomers.[4]

    • MSP:DLPC Ratio: This ratio determines the size of the nanodisc. For MSP1D1, a commonly used scaffold protein, a ratio of 1:50 to 1:80 (MSP:DLPC) is often employed.[2][5] An excess of lipid can lead to the formation of larger, heterogeneous particles.[2]

  • Detergent Choice and Removal Rate: The detergent used to solubilize the membrane protein and the rate of its removal are crucial.

    • Detergent Compatibility: While sodium cholate is commonly used for nanodisc assembly, it might not be the optimal choice for every membrane protein.[4] Consider screening other detergents for initial solubilization that are milder and better at maintaining the protein's stability.

    • Detergent Removal: Rapid removal of detergent can sometimes lead to protein aggregation.[6] A slower, controlled removal using dialysis or a gradual addition of Bio-Beads can be beneficial.

  • Lipid Environment: While the primary lipid is DLPC, the addition of other lipids can significantly enhance stability.

    • Anionic Lipids: Incorporating a small percentage (e.g., 10-20%) of anionic lipids like DMPG (1,2-dimyristoyl-sn-glycero-3-phosphoglycerol) can stabilize the nanodisc through electrostatic repulsion between particles, preventing aggregation.[7] DMPG has also been shown to stabilize the MSP conformation.[7]

    • Cholesterol: For many mammalian membrane proteins, the presence of cholesterol is essential for their structure and function. Adding a small percentage of cholesterol to the DLPC mixture can improve protein stability.[8]

  • Buffer Conditions: The pH, ionic strength, and presence of additives in the buffer can influence protein stability.

    • pH and Ionic Strength: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and prevent aggregation. The ionic strength (e.g., NaCl concentration) should also be optimized.

    • Additives: The inclusion of stabilizing agents such as glycerol (5-10%), sucrose, or specific ions (e.g., Mg2+, Ca2+) can be beneficial.[9]

Issue 2: Heterogeneity and Polydispersity of Nanodiscs

Question: My Dynamic Light Scattering (DLS) analysis shows a polydisperse sample with multiple peaks after nanodisc reconstitution. How can I improve the homogeneity?

Answer: A monodisperse sample is crucial for many downstream applications. Polydispersity in nanodisc preparations can arise from the formation of empty nanodiscs, aggregates, or nanodiscs of varying sizes.

  • Optimize Component Ratios: As with aggregation, the molar ratios of MSP, DLPC, and the target protein are paramount for achieving a homogeneous population of nanodiscs.[2] Experiment with different ratios to find the optimal condition for your specific protein.

  • Size Exclusion Chromatography (SEC) Purification: SEC is an essential step to separate correctly assembled, protein-loaded nanodiscs from empty nanodiscs, aggregates, and unincorporated protein.[3][10] Using a column with an appropriate separation range (e.g., Superdex 200) is critical.

  • Assess Lipid Quality: The quality and purity of the DLPC used can affect the homogeneity of the nanodiscs. Ensure that the lipids are fresh and have not undergone significant oxidation.

  • Incubation Temperature: The self-assembly process should be performed at a temperature near the phase transition temperature (Tm) of the lipid.[4] For DLPC, this is around -1°C, so assembly is typically carried out at 4°C.

Frequently Asked Questions (FAQs)

Q1: How can I assess the stability of my membrane protein in DLPC nanodiscs?

A1: Several biophysical techniques can be used to quantitatively assess the stability of your reconstituted membrane protein:

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This technique measures the change in thermal denaturation temperature (Tm) of a protein in the presence of different ligands or buffer conditions.[11] A higher Tm indicates increased stability. The intrinsic tryptophan fluorescence can be monitored as a function of temperature.[11]

  • Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy can be used to monitor the secondary structure of the protein as a function of temperature, allowing for the determination of its melting temperature.[12][13]

  • Dynamic Light Scattering (DLS): DLS can be used to monitor the size and homogeneity of the nanodisc population over time and under different conditions (e.g., temperature stress). An increase in the hydrodynamic radius or polydispersity can indicate aggregation and instability.

Q2: What are the optimal molar ratios for reconstituting a membrane protein into DLPC nanodiscs?

A2: The optimal ratios are protein-dependent and need to be determined empirically.[2] However, a good starting point for a monomeric membrane protein with MSP1D1 is:

  • Membrane Protein : MSP: 1:10 (molar ratio)[3]

  • MSP : DLPC: 1:60 (molar ratio)[5]

It is recommended to perform small-scale screening experiments with varying ratios to identify the optimal conditions for your specific protein.

Q3: Can I use additives to improve the stability of my protein in DLPC nanodiscs?

A3: Yes, various additives can be included in the reconstitution and storage buffers to enhance stability:

  • Glycerol or Sucrose (5-20% v/v): These act as cryoprotectants and protein stabilizers.[9]

  • Cholesterol (1-10 mol%): Crucial for the stability and function of many eukaryotic membrane proteins.[8]

  • Anionic Lipids (e.g., DMPG, 10-20 mol%): Can improve nanodisc stability and prevent aggregation.[7]

  • Reducing Agents (e.g., DTT, TCEP): For proteins with sensitive cysteine residues, these agents prevent oxidation.

  • Ligands or Substrates: The presence of a known binding partner can often stabilize the protein in its native conformation.[12]

Data Presentation

Table 1: Effect of Lipid Composition on Membrane Protein Thermal Stability (Tm)

ProteinLipid CompositionTm (°C)Reference
DsbBDMPC/DMPG (9:1)70.5 ± 0.3 (Tm1), 77.5 ± 0.1 (Tm2)[11]
CYP450 2B4DMPC25.3[14]

Note: This table provides representative data. The actual Tm will vary depending on the specific membrane protein and experimental conditions.

Experimental Protocols

Protocol 1: Reconstitution of a Membrane Protein into DLPC Nanodiscs [3][4][5]

  • Preparation of DLPC Liposomes: a. In a glass vial, add the desired amount of DLPC dissolved in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. c. Further dry the lipid film under vacuum for at least 1 hour. d. Resuspend the lipid film in a detergent-containing buffer (e.g., 100 mM sodium cholate in 20 mM Tris-HCl, 100 mM NaCl, pH 7.5) to the desired final lipid concentration. e. Vortex or sonicate briefly until the solution is clear.

  • Assembly Reaction: a. In a microcentrifuge tube, combine the purified membrane protein (solubilized in a suitable detergent), the purified Membrane Scaffold Protein (MSP), and the solubilized DLPC at the desired molar ratio. b. Add reconstitution buffer to reach the final volume. The final cholate concentration should be above its critical micelle concentration (CMC). c. Incubate the mixture on ice or at 4°C for 1 hour with gentle rocking.

  • Detergent Removal: a. Add prepared Bio-Beads (adsorbent polystyrene beads) to the assembly mixture (approximately 0.5 g of wet beads per ml of assembly mix). b. Incubate at 4°C with gentle agitation for 4 to 18 hours.

  • Purification: a. Carefully remove the supernatant from the Bio-Beads. b. Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 30 minutes to pellet any large aggregates. c. Purify the supernatant using size exclusion chromatography (SEC) on a column pre-equilibrated with the desired final buffer. d. Collect fractions and analyze them by SDS-PAGE and DLS to identify the monodisperse peak containing the reconstituted membrane protein in nanodiscs.

Protocol 2: Assessing Nanodisc Homogeneity by Dynamic Light Scattering (DLS) [5]

  • Sample Preparation: a. Filter the purified nanodisc sample through a low-protein-binding 0.1 µm or 0.22 µm syringe filter. b. Ensure the sample concentration is appropriate for the DLS instrument (typically 0.1 - 1.0 mg/mL).

  • Instrument Setup: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Perform a blank measurement with the filtered buffer.

  • Data Acquisition: a. Pipette the filtered sample into a clean, dust-free cuvette. b. Place the cuvette in the instrument and allow the temperature to equilibrate. c. Acquire data according to the instrument's software instructions, typically involving multiple acquisitions for good statistics.

  • Data Analysis: a. Analyze the autocorrelation function to obtain the size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI). b. A monodisperse sample should exhibit a single, narrow peak with a low PDI value (typically < 20%).

Protocol 3: Determining Thermal Stability by Circular Dichroism (CD) Spectroscopy [12]

  • Sample Preparation: a. Prepare the nanodisc sample in a CD-compatible buffer (low absorbance in the far-UV region). b. Adjust the protein concentration to obtain a suitable CD signal (typically 0.1-0.2 mg/mL for a 1 mm pathlength cuvette).

  • Instrument Setup: a. Set up the CD spectropolarimeter with a Peltier temperature controller. b. Acquire a baseline spectrum of the buffer at the starting temperature.

  • Data Acquisition: a. Place the sample in a quartz cuvette and acquire a far-UV CD spectrum (e.g., from 260 nm to 200 nm) at the initial temperature (e.g., 20°C). b. Increase the temperature in controlled increments (e.g., 2°C/minute) and acquire a spectrum at each temperature point up to the final temperature (e.g., 90°C).

  • Data Analysis: a. Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm, characteristic of alpha-helical structure). b. Plot the CD signal as a function of temperature. c. Fit the data to a sigmoidal unfolding curve to determine the melting temperature (Tm), which is the midpoint of the transition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & QC cluster_final Final Product prep_protein Purify Membrane Protein mix Mix Components (Protein, MSP, DLPC) prep_protein->mix prep_msp Purify MSP prep_msp->mix prep_lipid Prepare DLPC Liposomes prep_lipid->mix detergent_removal Detergent Removal (Bio-Beads) mix->detergent_removal centrifugation High-Speed Centrifugation detergent_removal->centrifugation sec Size Exclusion Chromatography centrifugation->sec dls DLS Analysis sec->dls stability_assay Stability Assay (TSA, CD) sec->stability_assay final_product Stable, Monodisperse Nanodiscs sec->final_product dls->final_product stability_assay->final_product

Caption: Workflow for membrane protein reconstitution into DLPC nanodiscs.

Troubleshooting_Aggregation cluster_solutions Potential Solutions cluster_verification Verification problem Protein Aggregation during Assembly optimize_ratios Optimize Molar Ratios (Protein:MSP:DLPC) problem->optimize_ratios detergent Screen Detergents & Optimize Removal Rate problem->detergent lipid_comp Modify Lipid Composition (add Anionic Lipids/Cholesterol) problem->lipid_comp buffer Optimize Buffer Conditions (pH, Ionic Strength, Additives) problem->buffer verification Assess Stability & Homogeneity (DLS, TSA) optimize_ratios->verification detergent->verification lipid_comp->verification buffer->verification

References

Technical Support Center: Phase Separation in Mixed Lipid Bilayers Containing DLPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed lipid bilayers containing 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).

Troubleshooting Guides

Issue 1: Difficulty in Achieving or Visualizing Phase Separation

Q1: I've prepared my mixed lipid vesicles with DLPC and a higher melting temperature lipid, but I don't observe any phase separation. What could be the problem?

A1: Several factors can influence the formation and visualization of phase-separated domains. Here's a step-by-step troubleshooting guide:

  • Lipid Composition: Ensure the lipid composition is appropriate for phase separation. A significant difference in the transition temperatures (Tm) of the lipids is necessary. For instance, mixing DLPC (a low-Tm lipid) with a high-Tm lipid like DPPC or DSPC is known to induce phase separation. The presence of cholesterol is also a key factor in the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1]

  • Temperature Control: The experimental temperature must be between the Tm of the individual lipid components. If the temperature is above the Tm of the higher-melting lipid, the bilayer will be in a homogeneous fluid phase. Conversely, if it's below the Tm of DLPC, it might be in a gel state. Slow cooling of the sample can help in the formation of well-defined domains.[2]

  • Vesicle Preparation Method: The method used for preparing giant unilamellar vesicles (GUVs) can impact the outcome.

    • Electroformation: This method can be sensitive to the presence of charged lipids and high ionic strength solutions. Optimizing the voltage, frequency, and duration of the electric field is crucial.[2][3][4][5][6]

    • Gentle Hydration: This method is less sensitive to charged lipids but may result in a lower yield of GUVs.

  • Imaging Probe Partitioning: The fluorescent probe used for visualization must preferentially partition into one of the lipid phases. If the probe distributes evenly between the phases, you won't observe any contrast. It's advisable to use two different probes that partition into the Lo and Ld phases, respectively, to confirm the presence of domains.

Issue 2: Artifacts in Microscopic Imaging

Q2: I see domains in my fluorescence microscopy images, but I'm not sure if they are real or artifacts. How can I tell?

A2: Distinguishing genuine lipid domains from imaging artifacts is a common challenge. Here are some potential sources of artifacts and how to address them:

  • Light-Induced Domains: Prolonged exposure to excitation light can cause photo-oxidation of lipids, leading to the formation of artificial domains.[7] To mitigate this, use the lowest possible laser power and exposure time. It's also recommended to use an oxygen scavenger in your buffer.

  • Probe-Induced Artifacts: Some fluorescent probes, especially at high concentrations, can alter the phase behavior of the membrane or induce the formation of small domains. Use the lowest possible probe concentration (typically 0.1-1 mol%).

  • Vesicle Budding: In GUVs with coexisting Ld and Lo phases, one of the phases can bud off, leading to a GUV that appears uniform at the time of observation.[8] Observing the GUVs over time can help identify such events.

  • Out-of-Focus Light: In conventional fluorescence microscopy, out-of-focus light can blur the domain boundaries. Confocal or Total Internal Reflection Fluorescence (TIRF) microscopy can provide higher-resolution images with reduced background.

Frequently Asked Questions (FAQs)

Q3: What is the role of DLPC in mixed lipid bilayers?

A3: DLPC, or this compound, is a phospholipid with two saturated 12-carbon acyl chains. Due to its relatively short acyl chains, it has a low phase transition temperature (Tm). In mixed lipid bilayers, DLPC typically constitutes the more fluid, liquid-disordered (Ld) phase when mixed with lipids having longer, saturated acyl chains (high-Tm lipids) and cholesterol. The mismatch in chain length and packing properties between DLPC and high-Tm lipids is a primary driver of phase separation.

Q4: How does cholesterol affect phase separation in DLPC-containing bilayers?

A4: Cholesterol plays a crucial role in the formation of the liquid-ordered (Lo) phase. It preferentially interacts with the more ordered, high-Tm lipids, increasing the packing density of their acyl chains while maintaining some lateral mobility. In a ternary mixture of DLPC, a high-Tm lipid (like DPPC or DSPC), and cholesterol, the system can separate into a DLPC-rich Ld phase and a high-Tm lipid and cholesterol-rich Lo phase.

Q5: At what temperature should I conduct my experiments?

A5: The experimental temperature should be carefully chosen to be within the phase coexistence region of your lipid mixture. This is typically above the Tm of the low-Tm lipid (DLPC) and below the Tm of the high-Tm lipid. You can consult a phase diagram for your specific lipid mixture if available, or empirically determine the optimal temperature range by observing the formation and dissolution of domains upon heating and cooling.

Q6: Can phase separation in DLPC-containing bilayers influence cell signaling?

A6: Yes, phase separation in model membranes is a key concept in the "lipid raft" hypothesis, which proposes that specialized microdomains in cell membranes act as signaling platforms.[9][10][11][12][13] These rafts are thought to concentrate or exclude certain proteins, thereby modulating their interactions and downstream signaling cascades. For example, G protein-coupled receptors (GPCRs) and their associated signaling molecules can preferentially partition into or out of ordered domains, influencing the efficiency and specificity of signal transduction.[14][15]

Quantitative Data

Table 1: Phase Transition Temperatures (Tm) of Common Phospholipids

PhospholipidAbbreviationAcyl Chain CompositionTm (°C)
This compoundDLPC12:0/12:0-1
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:024
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:041
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0/18:055
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0/18:1-2
1,2-Dioleoyl-sn-glycero-3-phosphocholineDOPC18:1/18:1-17

Data compiled from various sources.[16][17][18][19][20] Note that the exact Tm can vary slightly depending on the experimental conditions (e.g., pH, ionic strength).

Experimental Protocols

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)
  • Lipid Film Preparation:

    • Mix the desired lipids (e.g., DLPC, DSPC, and a fluorescent probe) in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film at the bottom of a glass vial.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with an appropriate buffer (e.g., Tris or HEPES with NaCl) by vortexing. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SLB Formation on Mica:

    • Cleave a mica disc to obtain a fresh, atomically flat surface.

    • Place a small volume of the SUV suspension onto the mica surface.

    • Allow the vesicles to adsorb and fuse to the surface, which can take from minutes to hours depending on the lipid composition and temperature.

    • Gently rinse the surface with buffer to remove any unfused vesicles.

  • AFM Imaging:

    • Image the SLB in buffer using either contact or tapping mode AFM.

    • The liquid-ordered domains will appear taller than the liquid-disordered domains due to the increased packing and extension of the lipid acyl chains.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lipid Diffusion
  • Sample Preparation:

    • Prepare GUVs or SLBs containing a fluorescent lipid probe that partitions into the phase of interest.

  • Image Acquisition:

    • Using a confocal microscope, acquire a pre-bleach image of the region of interest (ROI).

  • Photobleaching:

    • Use a high-intensity laser to photobleach the fluorescent probes within a defined ROI.

  • Post-Bleach Imaging:

    • Acquire a time-series of images of the ROI at low laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Fit the fluorescence recovery curve to an appropriate model to determine the diffusion coefficient and the mobile fraction of the fluorescent probes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_characterization Characterization lipid_mix Lipid Mixture (DLPC, High-Tm Lipid, Cholesterol) film_formation Lipid Film Formation lipid_mix->film_formation hydration Hydration (MLV Formation) film_formation->hydration sonication_extrusion Sonication/Extrusion (SUV/LUV Formation) hydration->sonication_extrusion microscopy Fluorescence Microscopy (GUVs) sonication_extrusion->microscopy GUV Formation afm Atomic Force Microscopy (SLBs) sonication_extrusion->afm SLB Formation frap FRAP microscopy->frap afm->frap

Caption: Experimental workflow for preparing and characterizing phase-separated lipid bilayers.

logical_relationships cluster_factors Influencing Factors phase_separation Phase Separation lipid_comp Lipid Composition (DLPC, High-Tm Lipid, Cholesterol) lipid_comp->phase_separation temp Temperature temp->phase_separation hydration_level Hydration Level hydration_level->phase_separation ionic_strength Ionic Strength ionic_strength->phase_separation signaling_pathway cluster_membrane Plasma Membrane ld_phase Liquid-Disordered (Ld) Phase (DLPC-rich) lo_phase Liquid-Ordered (Lo) Phase (Lipid Raft) gpcr GPCR gpcr->lo_phase Partitioning g_protein G Protein gpcr->g_protein Activation g_protein->lo_phase effector Effector Enzyme g_protein->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

References

Minimizing organic solvent residue in DLPC biological experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing organic solvent residue in 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) biological experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual organic solvents from my DLPC lipid preparations?

A1: Residual organic solvents, such as chloroform, can significantly alter the physical properties of the reconstituted lipid membrane.[1] This can impact the integrity of the lipid bilayer, increase its thickness, and affect the function of embedded membrane proteins.[1] To ensure consistent and reliable experimental results, it is essential to minimize the amount of residual solvent.

Q2: What are the most common methods for removing organic solvents after forming a DLPC lipid film?

A2: The most common and effective method involves a two-step process: first, evaporating the bulk of the solvent using a stream of inert gas (like nitrogen or argon), followed by placing the lipid film under a high vacuum for an extended period to remove trapped solvent molecules.[1][2]

Q3: How long should I keep my lipid film under vacuum?

A3: For small samples (around 1 mL), a minimum of 2-4 hours under a high vacuum is recommended.[1] Larger samples may require overnight drying to ensure complete removal of the solvent.[1]

Q4: Are there alternative, solvent-free methods for preparing DLPC liposomes?

A4: Yes, solvent-free techniques are gaining traction. One such method utilizes supercritical CO2, which acts as a solvent and also possesses microbicidal properties, allowing for a one-step, sterile liposome preparation process. Another approach involves the direct hydration of the lipid powder, though this can be less efficient.

Q5: How can I quantify the amount of residual solvent in my final liposome preparation?

A5: The preferred and most accurate method for quantifying residual volatile organic compounds is headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3]

Troubleshooting Guides

Troubleshooting the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for preparing liposomes. However, several issues can arise during the process. This guide provides solutions to common problems.

Problem 1: The lipid film is not forming properly; it appears patchy or as clumps.

  • Possible Cause: The solvent evaporation rate is too fast or the rotation speed of the rotary evaporator is too high.

  • Solution: Reduce the rotation speed and ensure a gradual decrease in pressure to allow for a more even film formation. A mixture of solvents, such as chloroform and methanol (e.g., in a 2:1 or 9:1 ratio), can sometimes result in a more uniform film compared to a single solvent.

Problem 2: The dried lipid film is difficult to rehydrate.

  • Possible Cause: The lipid film is too thick, or the hydration buffer is not at the correct temperature. For DLPC, hydration should occur above its phase transition temperature.

  • Solution: Ensure the lipid film is as thin and evenly spread as possible. Use a hydration buffer pre-heated to a temperature above the phase transition temperature of DLPC. Gentle agitation or vortexing can aid in the rehydration process.

Problem 3: The resulting liposome suspension has a very large and heterogeneous size distribution.

  • Possible Cause: This is a common outcome of the thin-film hydration method, which initially produces multilamellar vesicles (MLVs) of varying sizes.[4]

  • Solution: To achieve a more uniform size distribution of unilamellar vesicles, post-formation processing steps such as sonication or extrusion through polycarbonate membranes with a defined pore size are necessary.

Problem 4: The lipid film appears to "melt" or clump after being removed from the vacuum.

  • Possible Cause: The lipid film may not have been fully dried, or it is hygroscopic and absorbing moisture from the atmosphere.

  • Solution: Ensure the film is completely dry by extending the time under high vacuum. It is also best practice to introduce an inert gas, such as nitrogen or argon, to break the vacuum instead of ambient air to prevent moisture contamination.

Below is a logical workflow for troubleshooting issues during the thin-film hydration process.

Troubleshooting Workflow for Thin-Film Hydration start Start: Prepare Lipid Solution evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation film_check Inspect Lipid Film evaporation->film_check film_ok Film is thin and even film_check->film_ok Good film_bad Film is patchy or clumped film_check->film_bad Bad vacuum_drying High Vacuum Drying film_ok->vacuum_drying adjust_evap Adjust Evaporation: - Reduce rotation speed - Slower vacuum application film_bad->adjust_evap adjust_evap->evaporation drying_check Film Stable After Vacuum? vacuum_drying->drying_check drying_ok Yes drying_check->drying_ok drying_bad No, film melts/clumps drying_check->drying_bad hydration Hydration with Aqueous Buffer drying_ok->hydration adjust_drying Adjust Drying: - Increase vacuum time - Break vacuum with inert gas drying_bad->adjust_drying adjust_drying->vacuum_drying hydration_check Complete Hydration? hydration->hydration_check hydration_ok Yes hydration_check->hydration_ok hydration_bad No, film is difficult to resuspend hydration_check->hydration_bad size_reduction Size Reduction (Sonication/Extrusion) hydration_ok->size_reduction adjust_hydration Adjust Hydration: - Ensure buffer is above Tc - Gentle agitation/vortex hydration_bad->adjust_hydration adjust_hydration->hydration end End: Characterize Liposomes size_reduction->end

Troubleshooting Workflow for Thin-Film Hydration

Quantitative Data Summary

The following tables provide a summary of acceptable limits for common organic solvents and a qualitative comparison of solvent removal techniques.

Table 1: Acceptable Limits for Common Organic Solvents (Based on ICH Q3C Guidelines) [5][6][7][8]

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Chloroform2606.0
Methanol23000300.0
Ethanol3500050.0
Acetone3500050.0
Dichloromethane260060.0
Toluene289089.0

Note: These limits are for pharmaceutical products and serve as a stringent guideline for research applications.

Table 2: Qualitative Comparison of Solvent Removal Techniques

TechniqueEfficiencySpeedEquipment RequiredNotes
Nitrogen/Argon Stream ModerateFast (for bulk)Gas cylinder, regulator, tubingEffective for removing the majority of the solvent, but may not remove tightly bound molecules.[2]
High Vacuum Drying HighSlowVacuum pump, desiccator/vacuum ovenEssential for removing trace amounts of solvent trapped within the lipid film.[1]
Rotary Evaporation HighModerateRotary evaporatorEfficient for larger volumes and provides a controlled environment for film formation.
Lyophilization (Freeze-Drying) Very HighVery SlowLyophilizerCan be used for solvent removal but is more commonly used for long-term storage of liposomes.

Experimental Protocols

Protocol 1: Removal of Organic Solvent using Nitrogen Stream and High Vacuum

This protocol describes the standard procedure for drying a lipid film to minimize residual organic solvent.

Materials:

  • Round-bottom flask containing the DLPC lipid solution in an organic solvent (e.g., chloroform)

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Pasteur pipette

  • High vacuum pump

  • Desiccator or vacuum oven

Procedure:

  • Inert Gas Stream:

    • Position the round-bottom flask at an angle in a fume hood.

    • Direct a gentle stream of nitrogen or argon gas over the surface of the lipid solution using a Pasteur pipette. The gas flow should be sufficient to create a slight dimple on the liquid's surface without splashing.

    • Continue this process until the bulk of the solvent has evaporated and a thin lipid film is visible on the flask's interior. For small volumes (1-2 mL), this may take approximately 5-10 minutes.[2]

  • High Vacuum Drying:

    • Once the visible solvent has evaporated, immediately transfer the flask to a desiccator or vacuum oven connected to a high vacuum pump.

    • Apply a high vacuum and continue to dry the film for a minimum of 2-4 hours for small-scale preparations.[1] For larger quantities or to ensure maximum solvent removal, dry overnight.

    • After the drying period, slowly break the vacuum by introducing nitrogen or argon gas into the desiccator to prevent contamination from atmospheric moisture.

    • The dried lipid film is now ready for hydration.

Protocol 2: Quantification of Residual Solvents by Headspace GC-MS

This protocol provides a general outline for the quantification of residual solvents in a liposome formulation. Specific parameters will need to be optimized for the instrument and solvents being analyzed.

Materials:

  • Headspace gas chromatograph with a mass spectrometer (HS-GC-MS)

  • Headspace vials with caps and septa

  • Gas-tight syringe

  • Dilution solvent (e.g., DMSO, water)

  • Certified reference standards of the solvents to be quantified

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the target organic solvent(s) in the chosen dilution solvent.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations that bracket the expected residual solvent concentration in the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the liposome suspension into a headspace vial.

    • Add a precise volume of the dilution solvent.

    • Immediately seal the vial with a cap and septum.

  • HS-GC-MS Analysis:

    • Place the prepared standard and sample vials into the headspace autosampler.

    • Set the headspace parameters:

      • Equilibration Temperature: Typically in the range of 80-120°C.

      • Equilibration Time: Usually 15-30 minutes to allow the volatile solvents to partition into the headspace.

      • Injection Volume: The volume of the headspace gas to be injected into the GC.

    • Set the GC-MS parameters:

      • Injector Temperature: High enough to prevent condensation of the analytes.

      • Column: A column suitable for volatile organic compounds (e.g., a DB-624 or equivalent).

      • Oven Temperature Program: A temperature gradient to separate the different solvents.

      • Carrier Gas: Typically helium or hydrogen.

      • MS Parameters: Set to scan a mass range appropriate for the target solvents or to monitor specific ions for higher sensitivity (Selected Ion Monitoring - SIM).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the target solvent against its concentration for the prepared standards.

    • Determine the concentration of the residual solvent in the sample by comparing its peak area to the calibration curve.

    • Express the final result as parts per million (ppm) or as a percentage of the sample weight.

Impact on Signaling Pathways

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and indicates a potential point of inhibition by residual chloroform.

Potential Inhibition of NF-κB Signaling by Residual Chloroform cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb_nfk IκBα-NF-κB Complex ikk->ikb_nfk Phosphorylates IκBα ikb IκBα nfk_p65 NF-κB (p65/p50) nfk_p65_nuc NF-κB (p65/p50) nfk_p65->nfk_p65_nuc Translocates ikb_nfk->ikb Degradation ikb_nfk->nfk_p65 Releases dna DNA nfk_p65_nuc->dna Binds gene_exp Gene Expression (e.g., Pro-inflammatory Cytokines) dna->gene_exp Initiates Transcription chloroform Residual Chloroform chloroform->ikk Potential Inhibition

Potential Inhibition of NF-κB Signaling by Residual Chloroform

References

Validation & Comparative

A Head-to-Head Comparison of DLPC and DMPC for Liposome Formulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phospholipid is a critical determinant of a liposomal formulation's success. The physicochemical properties of the chosen lipids directly influence the liposome's stability, encapsulation efficiency, drug release profile, and in vivo performance. This guide provides an objective comparison of two commonly used phospholipids, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), supported by experimental data to aid in the selection process for optimal liposome formulation.

Physicochemical Properties: A Tale of Two Acyl Chains

The primary difference between DLPC and DMPC lies in the length of their saturated acyl chains. DLPC possesses two 12-carbon lauroyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly small variation in molecular structure leads to significant differences in their physical behavior, most notably their phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.

PropertyDLPC (12:0 PC)DMPC (14:0 PC)Key Implications for Liposome Formulation
Acyl Chain Length 12 carbons14 carbonsLonger chains lead to stronger van der Waals interactions, resulting in a more ordered and stable bilayer.
Phase Transition Temperature (Tm) -2 °C[1]24 °C[1][2]DMPC liposomes are in a more rigid, gel state at room temperature and physiological temperature (37°C), while DLPC liposomes are in a fluid state. This affects membrane permeability and drug retention.
Bilayer Thickness ThinnerThickerThe longer acyl chains of DMPC result in a thicker lipid bilayer compared to DLPC.[3]
Area per Lipid 63.2 ± 0.5 Ų[3]60.6 ± 0.5 Ų[3]DMPC packs more tightly in the bilayer than DLPC in the fluid phase.

Performance in Liposome Formulations: Stability and Drug Retention

The difference in phase transition temperature is a key factor influencing the stability and drug retention capabilities of DLPC and DMPC liposomes. Liposomes formulated with lipids that have a higher Tm, like DMPC, tend to be more stable and exhibit lower drug leakage compared to those with lower Tm lipids like DLPC.[4][5]

A study comparing the stability of liposomes made from various phospholipids found that liposomes with higher transition temperatures are more stable.[5] Specifically, DMPC liposomes demonstrated very rapid drug release kinetics, with significant loss of encapsulated content within 15 minutes.[4][5] In contrast, phospholipids with longer acyl chains and higher Tm values, such as DPPC (dipalmitoylphosphatidylcholine), showed significantly better drug retention over extended periods.[4][5] While this study did not directly include DLPC, the trend suggests that DLPC liposomes, with an even lower Tm, would exhibit even greater leakage and lower stability at physiological temperatures. The shorter acyl chains of DLPC and DMPC can also destabilize the target cell membrane.[6]

Performance MetricDLPC LiposomesDMPC LiposomesSupporting Evidence
Stability LowerHigherLiposomes with higher phase transition temperatures are generally more stable.[5] The shorter acyl chains of DLPC and DMPC can negatively impact cell viability by destabilizing cell membranes.[6]
Drug Retention LowerModerateDMPC liposomes show rapid drug release, with significant leakage observed shortly after preparation.[4][5] A study on cisplatin delivery showed that DMPC liposomes had a rapid drug release of 20% in the first 6 hours.[7]
Encapsulation Efficiency Generally LowerGenerally HigherWhile specific data for DLPC is limited in the provided search results, the trend suggests that the more stable bilayer of DMPC would lead to better encapsulation. One study found DMPC liposomes to have an encapsulation efficiency of 2.25 ± 0.3%.[8]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize and compare DLPC and DMPC liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a common and straightforward technique for preparing liposomes in a laboratory setting.[9][10]

  • Lipid Film Formation: Dissolve the desired amounts of DLPC or DMPC and any other components (e.g., cholesterol) in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[9][10]

Liposome_Preparation_Workflow

Caption: Workflow for liposome preparation using the thin-film hydration method.

Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and polydispersity index (PDI) of liposomes in a suspension.[10] The zeta potential, a measure of the surface charge of the liposomes, is also crucial for evaluating their stability and is typically measured using the same instrument.

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate their size and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogeneous population.[11]

  • Zeta Potential Measurement: For zeta potential measurement, the sample is placed in a specialized cuvette with electrodes. An electric field is applied, and the velocity of the liposomes is measured to determine their electrophoretic mobility and, consequently, their zeta potential.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes.

  • Separation of Free and Encapsulated Drug: Separate the unencapsulated (free) drug from the liposome formulation. This can be achieved by methods such as size exclusion chromatography (SEC), dialysis, or centrifugation.[12]

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Drug Concentration Measurement: Quantify the concentration of the released drug using an appropriate analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation of EE%: The encapsulation efficiency is calculated using the following formula:

    EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Logical Relationship for Phospholipid Selection

The decision to use DLPC or DMPC in a liposome formulation is a trade-off between membrane fluidity and stability. The following diagram illustrates the logical considerations for selecting the appropriate phospholipid based on the desired application.

Phospholipid_Selection_Logic

Caption: Decision tree for selecting between DLPC and DMPC based on application requirements.

Conclusion

The choice between DLPC and DMPC for liposome formulation hinges on the specific requirements of the intended application.

  • DMPC is the preferred choice when stability and controlled drug release are paramount. Its higher phase transition temperature results in a more ordered and less permeable bilayer at physiological temperatures, leading to better drug retention.

  • DLPC , with its very low phase transition temperature, forms highly fluid bilayers. This may be advantageous in applications where rapid drug release or enhanced membrane fusion is desired. However, researchers must be mindful of the significantly lower stability and potential for rapid leakage of the encapsulated cargo.

For many drug delivery applications, a compromise between stability and fluidity is often sought. This can be achieved by incorporating cholesterol into the liposome formulation, which is known to modulate membrane fluidity and enhance stability, or by using mixtures of phospholipids with different chain lengths. Careful consideration of these factors, supported by rigorous experimental characterization, is essential for the development of effective and reliable liposomal drug delivery systems.

References

A Researcher's Guide to Lipid Domains: Comparing DLPC/DSPC Mixtures with Alternative Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate organization of lipids within cellular membranes is paramount. Lipid domains, often referred to as "rafts," are specialized regions enriched in certain lipids and proteins that play crucial roles in cellular processes like signal transduction and membrane trafficking. To study these domains, scientists rely on model membrane systems that mimic the complexity of biological membranes in a controlled environment. This guide provides a comprehensive comparison of one of the most widely used model systems, mixtures of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with other common alternatives, supported by experimental data and detailed protocols.

The DLPC/DSPC Mixture: A Versatile Tool for Studying Lipid Phase Separation

DLPC and DSPC are both saturated phosphatidylcholines that differ in the length of their acyl chains; DLPC has two 12-carbon chains, while DSPC has two 18-carbon chains. This difference in chain length is the primary driver of phase separation in their mixtures. At room temperature, DLPC exists in a fluid, liquid-disordered (Ld) phase, while DSPC is in a solid, gel-like (So) or liquid-ordered (Lo) phase.[1] When mixed, these lipids spontaneously segregate into distinct domains, providing a simple yet powerful model to investigate the principles of lipid organization.[2][3]

The phase behavior of DLPC/DSPC mixtures is well-characterized, exhibiting a phase transition from a mixed state to a phase-separated state as the temperature is lowered.[2] This transition can be readily studied using a variety of biophysical techniques, making this system ideal for investigating the fundamental principles of lipid domain formation.

Quantitative Comparison of Model Lipid Systems

The choice of a model system for studying lipid domains depends on the specific research question. While DLPC/DSPC mixtures offer a clear and well-defined system for studying gel/fluid phase separation, other mixtures, such as those containing DOPC, DPPC, and cholesterol, are often used to model the more complex liquid-ordered/liquid-disordered (Lo/Ld) phase coexistence thought to be more representative of lipid rafts in mammalian cells.[4][5]

PropertyDLPC/DSPC MixtureDOPC/DPPC/Cholesterol MixtureKey Considerations
Phase Coexistence Gel (So) / Liquid-disordered (Ld)Liquid-ordered (Lo) / Liquid-disordered (Ld)DLPC/DSPC provides a high-contrast system for visualizing domains. DOPC/DPPC/Cholesterol better mimics the fluidity of biological membranes.[2][4]
Domain Morphology Irregular, fractal shapes at lower DSPC concentrations, becoming more circular at higher concentrations.[6]Typically circular domains.[7]Domain shape is influenced by line tension and lipid packing.
Transition Temperature (Tm) Varies with the molar ratio of DLPC to DSPC. The main transition shifts to higher temperatures with increasing DSPC concentration.[2]The phase behavior is complex and depends on the proportions of all three components, often represented in a ternary phase diagram.[8]The transition temperature dictates the experimental conditions required for domain observation.
Domain Height Difference (AFM) ~1.1 nm for asymmetric domains and ~1.8 nm for symmetric domains above the DLPC matrix.[6][9]~1-2 nm for Lo domains above the Ld phase.[7]Height differences reflect the different packing and ordering of the lipids in each phase.
Biological Relevance Represents a simplified model of phase separation driven by acyl chain length mismatch. Less directly representative of the cholesterol-dependent rafts in mammalian cells.The inclusion of cholesterol and an unsaturated lipid (DOPC) provides a closer model to the composition and physical state of plasma membrane rafts.[4][5]The choice of model should align with the biological question being addressed.

Visualizing Lipid Domain Formation and Experimental Workflows

To effectively study lipid domains, a combination of vesicle preparation and advanced imaging techniques is employed. The following diagrams illustrate the conceptual basis of phase separation in DLPC/DSPC mixtures and a typical experimental workflow.

Phase Separation in DLPC/DSPC Mixtures cluster_0 High Temperature (Above Tm) cluster_1 Low Temperature (Below Tm) Mixed Phase Homogeneous Mixture (DLPC and DSPC randomly mixed) Ld Phase Liquid-disordered (Ld) Phase (DLPC-rich) Mixed Phase->Ld Phase Cooling So Phase Solid-ordered (So) Phase (DSPC-rich domains)

Caption: Phase separation of DLPC and DSPC lipids upon cooling.

Experimental Workflow for Lipid Domain Analysis prep Vesicle Preparation (e.g., GUV Electroformation) char Characterization Techniques prep->char img Fluorescence Microscopy char->img afm Atomic Force Microscopy (AFM) char->afm dsc Differential Scanning Calorimetry (DSC) char->dsc data Data Analysis (Domain size, morphology, phase behavior) img->data afm->data dsc->data

Caption: A typical workflow for studying lipid domains.

Detailed Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific research. The following sections provide detailed protocols for key experiments in the study of DLPC/DSPC lipid domains.

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a valuable tool for visualizing lipid domains using fluorescence microscopy due to their cell-like size.[10]

Materials:

  • DLPC and DSPC lipids

  • Chloroform

  • Indium tin oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 200 mM)

  • Function generator

  • Observation chamber

Protocol:

  • Prepare a lipid mixture of DLPC and DSPC in chloroform at the desired molar ratio (e.g., 1 mg/mL total lipid concentration).

  • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.

  • Allow the chloroform to evaporate completely under a gentle stream of nitrogen or in a vacuum desiccator for at least 1 hour to form a thin lipid film.

  • Assemble the electroformation chamber by placing an O-ring on one of the lipid-coated slides and filling the enclosed area with a sucrose solution.

  • Place the second lipid-coated slide on top of the O-ring, with the conductive sides facing each other, to create a sealed chamber.

  • Connect the ITO slides to a function generator.

  • Apply a sinusoidal AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the main phase transition temperature of the lipid mixture to induce vesicle formation.[11][12]

  • Slowly decrease the frequency and voltage before disconnecting the power.

  • Harvest the GUVs from the chamber for immediate observation.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization and quantification of domain height and morphology.[7][13]

Materials:

  • Small unilamellar vesicles (SUVs) of DLPC/DSPC

  • Freshly cleaved mica substrate

  • Buffer solution (e.g., HEPES with NaCl and CaCl2)

  • AFM instrument with a fluid cell

Protocol:

  • Prepare SUVs by sonication or extrusion of a multilamellar vesicle suspension of the DLPC/DSPC mixture.

  • Place a freshly cleaved mica disc in the AFM fluid cell.

  • Add the SUV suspension to the mica surface. The presence of divalent cations like Ca²⁺ can facilitate vesicle fusion and bilayer formation.

  • Incubate for 30-60 minutes to allow the vesicles to fuse and form a continuous supported lipid bilayer.

  • Gently rinse the bilayer with buffer to remove unfused vesicles.

  • Mount the fluid cell on the AFM stage and begin imaging in tapping mode or contact mode.

  • Acquire images at different scan sizes and resolutions to observe the overall bilayer quality and the detailed morphology of the lipid domains.[6][9]

  • Perform section analysis on the images to measure the height difference between the DSPC-rich domains and the DLPC-rich fluid phase.[6][9]

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid mixtures by measuring the heat absorbed or released during phase transitions.[14][15][16]

Materials:

  • Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the DLPC/DSPC mixture

  • DSC instrument with hermetic aluminum pans

  • Reference buffer

Protocol:

  • Prepare a concentrated suspension of MLVs or LUVs of the DLPC/DSPC mixture in a suitable buffer.

  • Accurately weigh a small amount of the lipid suspension into a DSC sample pan.

  • Place an equal volume of the reference buffer into a reference pan.

  • Seal both pans hermetically.

  • Place the sample and reference pans in the DSC instrument.

  • Perform a heating and cooling scan over a temperature range that encompasses the expected phase transition of the lipid mixture (e.g., from 0°C to 80°C) at a controlled scan rate (e.g., 1-2°C/min).

  • The resulting thermogram will show peaks corresponding to the phase transitions. The peak temperature corresponds to the transition midpoint (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[14]

  • Analyze the shape and position of the transition peaks to determine the onset, completion, and cooperativity of the phase transition.

By employing these well-established model systems and experimental techniques, researchers can gain valuable insights into the fundamental principles governing the formation and properties of lipid domains, ultimately contributing to a deeper understanding of the complex and dynamic nature of biological membranes.

References

A Researcher's Guide to the Validation of DLPC Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational models and experimental data for 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) lipid bilayers, essential for accurate biomolecular simulations.

In the fields of computational biology and drug development, molecular dynamics (MD) simulations of lipid bilayers are indispensable tools for understanding membrane structure, dynamics, and interactions with therapeutic agents. The accuracy of these simulations hinges on the precise validation of the computational model against real-world experimental data. This guide provides a direct comparison of key structural properties of the this compound (DLPC) model membrane, juxtaposing results from leading experimental techniques with those derived from all-atom MD simulations.

Core Structural Properties: A Quantitative Comparison

The validation of a lipid bilayer model relies on its ability to reproduce fundamental physical and structural parameters that are measurable through experimentation. Below is a summary of these critical parameters for DLPC, comparing values obtained from molecular dynamics simulations, primarily using the CHARMM36 force field, with experimental results from X-ray scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyExperimental ValueMethodComputational (MD) ValueForce Field
Area per Lipid (A_L) 63.2 ± 0.5 Ų (at 30°C)[1][2]X-ray Scattering62.7 Ų (at 303 K)CHARMM36
Bilayer Thickness (D_HH) ~30 Å (at 30°C)[1]X-ray Diffraction32.8 Å (at 303 K)CHARMM36
Hydrophobic Thickness (2D_C) 24.3 Å (at 30°C)[1]X-ray Scattering25.1 Å (at 303 K)CHARMM36

Note: Bilayer Thickness (D_HH) refers to the phosphate-to-phosphate headgroup distance. Hydrophobic Thickness (2D_C) is the thickness of the acyl chain region.

Validating Acyl Chain Order: The Deuterium Order Parameter (S_CD)

The deuterium order parameter (S_CD) provides a sensitive measure of the conformational order of the lipid acyl chains. It is a primary metric for validating the accuracy of force fields used in simulations.[3][4][5][6] A lower absolute S_CD value indicates higher disorder (more gauche defects), which is characteristic of the fluid phase of a lipid bilayer, particularly towards the center of the membrane.

Below is a comparison of experimental S_CD profiles for a saturated phosphatidylcholine (PC) lipid with a computational profile for DLPC.

| Carbon Position (sn-1 Chain) | Experimental |S_CD| (for DPPC at 50°C) | Computational |S_CD| (for DLPC at 303 K) | | :--- | :--- | :--- | | 2 | 0.20 | 0.20 | | 3 | 0.19 | 0.19 | | 4 | 0.19 | 0.18 | | 5 | 0.18 | 0.17 | | 6 | 0.17 | 0.16 | | 7 | 0.16 | 0.15 | | 8 | 0.15 | 0.13 | | 9 | 0.13 | 0.11 | | 10 | 0.11 | 0.08 | | 11 | 0.07 | 0.05 |

Experimental and Computational Workflows

To ensure robust and reproducible results, both experimental characterization and computational model validation must follow rigorous, well-defined protocols. The diagrams below illustrate the logical flow of these processes.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Model Validation exp_prep Prepare Lipid Sample (e.g., Vesicles, Multilayers) exp_measure Perform Measurement (e.g., SAXS, 2H-NMR) exp_prep->exp_measure exp_process Process Raw Data (e.g., Scattering Curve, NMR Spectrum) exp_measure->exp_process exp_model Apply Physical Model (e.g., Electron Density Profile) exp_process->exp_model exp_result Extract Quantitative Parameters (Area, Thickness, S_CD) exp_model->exp_result compare Validate Model exp_result->compare Compare comp_setup Set Up Simulation System (DLPC Bilayer, Water, Ions) comp_run Run MD Simulation (e.g., NPT Ensemble) comp_setup->comp_run comp_traj Analyze Trajectory comp_run->comp_traj comp_calc Calculate Properties (Area, Thickness, S_CD) comp_traj->comp_calc comp_result Extract Quantitative Parameters comp_calc->comp_result comp_result->compare Compare refine Refine Force Field / Simulation Parameters compare->refine If Discrepancy

A high-level workflow for validating a computational model against experimental data.

G cluster_data Data Processing start Start: Hydrated DLPC Sample sample Sample Holder (Capillary or Oriented Substrate) start->sample xray X-ray Source xray->sample detector 2D Detector sample->detector raw_image Raw 2D Scattering Image detector->raw_image end Result: Electron Density Profile integrate Azimuthal Integration raw_image->integrate curve 1D Scattering Curve I(q) vs. q integrate->curve model_fit Model Fitting (SDP Model) curve->model_fit model_fit->end

Workflow for Small-Angle X-ray Scattering (SAXS) experiments on lipid vesicles.

Detailed Experimental Protocols

Accurate validation requires a deep understanding of the methodologies used to generate the comparative data. Below are outlines of the primary experimental techniques.

Small-Angle X-ray Scattering (SAXS) for Bilayer Structure

SAXS is a powerful technique for determining the overall structure of lipid bilayers, including thickness and area per lipid.

  • Sample Preparation:

    • DLPC lipids are dissolved in a chloroform/methanol solvent mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is placed under a high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., HEPES or Tris) above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (ULVs), the MLV solution is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1]

  • Data Acquisition:

    • The vesicle solution is loaded into a thin-walled quartz capillary, which is placed in a temperature-controlled sample holder.

    • A collimated X-ray beam is passed through the sample.

    • The scattered X-rays are collected by a 2D detector.[1][7]

  • Data Analysis:

    • The 2D scattering pattern is azimuthally integrated to produce a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • This profile is then fit using a structural model, such as the Scattering Density Profile (SDP) model.[8]

    • The SDP model represents the lipid bilayer as a series of Gaussian distributions corresponding to different molecular groups (headgroup, carbonyls, acyl chains). By fitting this model to the experimental data, one can extract high-resolution structural parameters like the area per lipid and various bilayer thicknesses.[8]

Deuterium (²H) NMR Spectroscopy for Acyl Chain Order

²H-NMR is the gold standard for measuring the conformational order of lipid acyl chains.

  • Sample Preparation:

    • DLPC with perdeuterated acyl chains (where hydrogen atoms are replaced by deuterium) is synthesized.

    • The deuterated lipid is used to prepare multilamellar vesicles as described in the SAXS protocol.

    • The hydrated sample is transferred to an NMR tube.

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • A quadrupolar echo pulse sequence is applied to acquire the ²H-NMR spectrum.

    • Spectra are typically recorded as a function of temperature.[9]

  • Data Analysis:

    • The resulting powder pattern spectrum is "de-Paked" to obtain a spectrum corresponding to a single bilayer orientation.

    • From the de-Paked spectrum, the quadrupolar splitting (Δν_Q) for each deuterated carbon position along the acyl chain is measured.

    • The deuterium order parameter (S_CD) is calculated from the quadrupolar splitting using the formula: S_CD = (4/3) * (h / e²qQ) * Δν_Q where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).[10]

Conclusion

The validation of computational models against robust experimental data is a cornerstone of reliable biomolecular simulation. For DLPC model membranes, MD simulations utilizing force fields like CHARMM36 show strong agreement with experimental values for area per lipid and hydrophobic thickness. While some deviation exists in the overall bilayer thickness, the qualitative and semi-quantitative agreement in acyl chain order parameter profiles confirms the model's ability to capture the essential physics of the lipid bilayer's fluid state. This guide provides researchers with the baseline data and methodological understanding necessary to critically evaluate and confidently employ DLPC models in their own research.

References

A Biophysical Showdown: DLPC, DMPC, and DPPC Lipid Bilayers Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biophysical characteristics of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers.

The selection of a lipid scaffold is a critical decision in the development of drug delivery systems and in fundamental membrane biophysics research. The seemingly subtle difference in the length of the acyl chains in DLPC (12 carbons), DMPC (14 carbons), and DPPC (16 carbons) gives rise to significant variations in their collective biophysical properties. These differences directly impact membrane fluidity, thickness, and stability, which in turn influence drug encapsulation, release kinetics, and interactions with membrane proteins. This guide provides an objective comparison of these three commonly used phospholipids, supported by experimental data and detailed methodologies.

Key Biophysical Properties: A Quantitative Comparison

The primary distinctions between DLPC, DMPC, and DPPC bilayers lie in their phase transition temperature (Tm), area per lipid molecule, and overall bilayer thickness. These parameters are intrinsically linked to the length of the hydrophobic acyl chains.

PropertyDLPC (diC12)DMPC (diC14)DPPC (diC16)Experimental Technique
Phase Transition Temperature (Tm) -1.0 °C to -2.0 °C23 °C to 24 °C[1]41 °C to 42 °C[1][2]Differential Scanning Calorimetry (DSC)
Area per Lipid (AL) at T > Tm ~63.2 Ų~60.6 Ų[3][4]~61.0 ŲX-ray Scattering
Bilayer Thickness (DHH) at T > Tm ~29.6 Å~32.2 Å[5]~38.6 Å[5]Small-Angle Neutron/X-ray Scattering (SANS/SAXS)
Bending Rigidity (κ) at T > Tm LowerIntermediateHigherFlicker Noise Spectroscopy, MD Simulations

Note: The values presented are approximate and can vary slightly depending on the experimental conditions such as hydration level, ionic strength, and the presence of other molecules.

The Influence of Acyl Chain Length

The length of the saturated acyl chains is the primary determinant of the differences in the biophysical properties of these lipids. As the chain length increases from DLPC to DPPC, the van der Waals interactions between the hydrocarbon tails become stronger. This increased attraction requires more thermal energy to disrupt the ordered gel phase and transition to the fluid liquid-crystalline phase, resulting in a higher phase transition temperature.

In the fluid phase, longer acyl chains lead to a thicker and more ordered bilayer. Consequently, the area per lipid molecule tends to decrease slightly with increasing chain length as the chains pack more tightly. The increased order and thickness also contribute to a higher bending rigidity, meaning that bilayers composed of lipids with longer chains are stiffer and less prone to deformation.

Acyl_Chain_Length_Effect cluster_input Structural Parameter cluster_properties Biophysical Properties Acyl Chain Length Acyl Chain Length Van der Waals Interactions Van der Waals Interactions Acyl Chain Length->Van der Waals Interactions Increases Bilayer Thickness Bilayer Thickness Acyl Chain Length->Bilayer Thickness Increases Area per Lipid Area per Lipid Acyl Chain Length->Area per Lipid Decreases Phase Transition Temperature (Tm) Phase Transition Temperature (Tm) Van der Waals Interactions->Phase Transition Temperature (Tm) Increases Bending Rigidity Bending Rigidity Bilayer Thickness->Bending Rigidity Increases

Figure 1. The direct relationship between increasing acyl chain length and key biophysical properties of the lipid bilayer.

Experimental Protocols

A variety of sophisticated techniques are employed to characterize the biophysical properties of lipid bilayers. Below are detailed methodologies for three of the most common and powerful approaches.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6][7][8] This method is highly sensitive for observing phase transitions in lipid bilayers.

Methodology:

  • Liposome Preparation:

    • Dissolve the desired lipid (DLPC, DMPC, or DPPC) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, HEPES) by vortexing to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.

  • Sample Loading:

    • Carefully load a precise amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the corresponding buffer into the reference pan.

    • Hermetically seal both pans.

  • DSC Measurement:

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2 °C/min) through the phase transition region.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness and Area per Lipid

SAXS is a powerful technique for determining the structure of materials at the nanoscale, including the thickness and electron density profile of lipid bilayers.[9][10][11]

Methodology:

  • Vesicle Preparation:

    • Prepare unilamellar vesicles (ULVs) by extrusion. After hydrating the lipid film to form MLVs, subject the suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[12] This process results in a more homogeneous population of vesicles.

  • SAXS Measurement:

    • Load the vesicle suspension into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries).

    • Acquire scattering data from the sample and from a matching buffer blank.

    • The measurements should be performed at a temperature above the Tm of the lipid to ensure the bilayer is in the fluid phase.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the vesicles.

    • The resulting scattering curve is fitted to a model that describes the electron density profile of the lipid bilayer. This model typically represents the bilayer as a series of concentric shells of different electron densities (headgroups and acyl chains).

    • From the best-fit model, the bilayer thickness (the distance between the high-density headgroup peaks) and the area per lipid can be calculated.[3][4]

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to study the dynamic behavior of lipid bilayers at an atomic level, offering insights that can complement experimental findings.[13][14][15][16]

Methodology:

  • System Setup:

    • Construct a lipid bilayer in a simulation box using a molecular modeling program. A typical system consists of 128-256 lipid molecules.

    • Solvate the bilayer with a water model (e.g., TIP3P) on both sides.

    • Add ions to neutralize the system and to mimic physiological salt concentrations.

  • Simulation Protocol:

    • Choose an appropriate force field for the lipids and water (e.g., CHARMM36, GROMOS).

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (above the experimental Tm) under constant volume (NVT ensemble).

    • Equilibrate the system for several nanoseconds under constant pressure and temperature (NPT ensemble) to allow the bilayer to relax and reach its equilibrium area per lipid and thickness.

    • Run a production simulation for an extended period (typically hundreds of nanoseconds) to sample the conformational space of the bilayer.

  • Data Analysis:

    • Analyze the simulation trajectory to calculate various biophysical properties.

    • The area per lipid is calculated by dividing the average area of the simulation box in the xy-plane by the number of lipids in one leaflet.

    • The bilayer thickness is often determined as the average distance between the phosphorus atoms in the two leaflets.

    • Other properties such as acyl chain order parameters and diffusion coefficients can also be calculated.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Lipid Film Formation Lipid Film Formation Hydration (MLVs) Hydration (MLVs) Lipid Film Formation->Hydration (MLVs) Extrusion (ULVs) Extrusion (ULVs) Hydration (MLVs)->Extrusion (ULVs) DSC DSC Extrusion (ULVs)->DSC SAXS SAXS Extrusion (ULVs)->SAXS Thermogram Analysis Thermogram Analysis DSC->Thermogram Analysis Scattering Profile Fitting Scattering Profile Fitting SAXS->Scattering Profile Fitting MD Simulation MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Tm, ΔH Tm, ΔH Thermogram Analysis->Tm, ΔH Bilayer Thickness, Area per Lipid Bilayer Thickness, Area per Lipid Scattering Profile Fitting->Bilayer Thickness, Area per Lipid Area per Lipid, Thickness, Order Parameters Area per Lipid, Thickness, Order Parameters Trajectory Analysis->Area per Lipid, Thickness, Order Parameters

Figure 2. A generalized experimental workflow for the biophysical characterization of lipid bilayers.

Conclusion

The choice between DLPC, DMPC, and DPPC for a specific application should be guided by a thorough understanding of their distinct biophysical properties. DLPC, with its low phase transition temperature and thinner bilayer, forms highly fluid and permeable membranes at physiological temperatures. DPPC, in contrast, forms thick, ordered, and relatively impermeable bilayers. DMPC offers intermediate properties, making it a versatile choice for a wide range of applications. By carefully considering the data and methodologies presented in this guide, researchers can make informed decisions in their selection of phospholipids to achieve the desired membrane characteristics for their studies.

References

Unveiling Membrane Dynamics: A Comparative Guide to DLPC and Other Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of lipid bilayer behavior is paramount. The fluidity of a cell membrane, largely dictated by its lipid composition, governs a multitude of cellular processes, from signaling to drug interaction. This guide provides an in-depth comparison of the membrane fluidity of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) against other common phosphatidylcholines (PCs), supported by experimental data and detailed methodologies.

The key differentiator among phosphatidylcholines lies in the structure of their fatty acid tails. Factors such as the length of the acyl chains and the number of double bonds (saturation) directly influence the packing of lipid molecules, and consequently, the fluidity of the membrane. Shorter acyl chains and a higher degree of unsaturation lead to more fluid membranes due to weaker van der Waals interactions and kinks in the lipid tails that disrupt tight packing.

At a Glance: Comparing Physical Properties of Common PCs

The table below summarizes the key physical and thermotropic properties of DLPC and other frequently used PCs: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). The phase transition temperature (Tm) is a critical indicator of membrane fluidity, representing the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

Phosphatidylcholine (PC)AbbreviationAcyl Chain CompositionMolecular WeightPhase Transition Temp. (Tm) (°C)
This compoundDLPC12:0/12:0621.84-2
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:0677.9324
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:0734.0441
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC18:1/18:1786.11-17

Data sourced from Avanti Polar Lipids.[1]

As the data illustrates, DLPC, with the shortest saturated acyl chains (12 carbons), exhibits the lowest phase transition temperature among the saturated PCs, indicating the highest fluidity at physiological temperatures. As the acyl chain length increases from DLPC to DMPC and DPPC, the Tm rises, signifying a decrease in membrane fluidity. DOPC, despite having the longest acyl chains (18 carbons), possesses a double bond in each chain (18:1), which introduces a "kink" that dramatically lowers its Tm and increases its fluidity, making its membrane the most fluid of the four at a given temperature above their respective Tm.

Visualizing the Fluidity Hierarchy

The relationship between the structural properties of these PCs and their resulting membrane fluidity can be visualized as a logical flow.

Factors Influencing Membrane Fluidity of Phosphatidylcholines DLPC DLPC (12:0) Shortest Saturated Chains Highest_Fluidity Highest Fluidity (Lowest Tm) DLPC->Highest_Fluidity Increased Fluidity DMPC DMPC (14:0) Intermediate Saturated Chains High_Fluidity High Fluidity DMPC->High_Fluidity DPPC DPPC (16:0) Longest Saturated Chains Lowest_Fluidity Lowest Fluidity (Highest Tm) DPPC->Lowest_Fluidity Decreased Fluidity DOPC DOPC (18:1) Unsaturated Chains DOPC->Highest_Fluidity Kink Disrupts Packing Moderate_Fluidity Moderate Fluidity DSC Experimental Workflow for Liposome Phase Transition Analysis A 1. Liposome Preparation (e.g., thin-film hydration followed by extrusion) B 2. Sample Loading (Liposome suspension into DSC sample pan, buffer into reference pan) A->B C 3. Thermal Scanning (Heating and cooling cycles across the expected Tm range at a constant rate) B->C D 4. Data Acquisition (Measurement of differential heat flow between sample and reference) C->D E 5. Data Analysis (Determination of Tm from the peak of the endotherm and ΔH from the peak area) D->E

References

Comparative Analysis of Drug Release Kinetics from DLPC and DPPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing drug release profiles of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

The selection of phospholipids is a critical determinant in the design of liposomal drug delivery systems, directly influencing their stability, encapsulation efficiency, and, most importantly, the rate of drug release. This guide provides a detailed comparison of the drug release kinetics from liposomes formulated with two common saturated phospholipids: DLPC and DPPC. The fundamental difference between these two lipids lies in the length of their acyl chains, which in turn governs their phase transition temperature (Tc) and the fluidity of the resulting liposomal bilayer.

The Critical Role of Acyl Chain Length and Phase Transition Temperature

DLPC possesses shorter acyl chains (12 carbons) compared to DPPC (16 carbons). This seemingly small structural variance has a profound impact on the physical properties of the liposomes. The shorter acyl chains in DLPC lead to weaker van der Waals interactions between the lipid tails, resulting in a significantly lower phase transition temperature (Tc) of -2°C. In contrast, the longer acyl chains of DPPC allow for stronger intermolecular interactions, giving it a much higher Tc of 41°C.

At physiological temperature (approximately 37°C), DLPC liposomes exist in a fluid, liquid-crystalline phase, characterized by a more disordered and permeable bilayer. Conversely, DPPC liposomes remain in a solid, gel-like state, with a highly ordered and less permeable membrane. This difference in membrane fluidity is the primary driver for the observed variations in drug release kinetics.

Quantitative Comparison of Physicochemical Properties and Drug Release

The following tables summarize the key physicochemical properties of DLPC and DPPC and provide a comparative overview of their drug release characteristics. The data for drug retention in DLPC liposomes is inferred from studies on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which has a similar low Tc (23°C) and serves as a close experimental proxy.

PhospholipidAcyl Chain CompositionMolecular Weight ( g/mol )Phase Transition Temperature (Tc)
DLPC 12:0591.78-2°C
DPPC 16:0734.0441°C

Table 1: Physicochemical Properties of DLPC and DPPC.

Liposome CompositionTemperature (°C)Drug Retention after 15 min (%)Drug Retention after 24 hr (%)Drug Retention after 48 hr (%)
DLPC (inferred from DMPC) 3753.8 ± 4.3[1][2][3]Not Reported47.3 ± 6.9[1][2]
DPPC 37High (not specified)[1][2][3]60.8 ± 8.9[1][2][3]Not Reported

Table 2: Comparative In Vitro Drug Retention from Liposomes at 37°C. Data for DPPC and DMPC (as a proxy for DLPC) are from a study using radiolabeled inulin as a model drug.[1][2][3] The results clearly indicate a significantly faster release from liposomes in the fluid state (DMPC/DLPC) compared to those in the gel state (DPPC).

In another study, the release of cisplatin from different liposomal formulations was monitored over 72 hours at 37°C. The results further corroborate the trend of slower release with increasing acyl chain length and Tc.

Liposome CompositionDrug Release after 6 hr (%)Drug Release after 72 hr (%)
DMPC (proxy for DLPC) ~20~25
DPPC < 5~7

Table 3: Cumulative Release of Cisplatin from Liposomes at 37°C. This data illustrates the superior drug retention capacity of DPPC liposomes compared to those with shorter acyl chains.

Experimental Protocols

Liposome Preparation (Thin-Film Hydration Method)

A standard and widely used method for the preparation of multilamellar vesicles (MLVs) is the thin-film hydration technique.

Materials:

  • This compound (DLPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Drug to be encapsulated

  • Rotary evaporator

  • Extruder (optional, for size reduction and preparation of unilamellar vesicles)

Procedure:

  • Dissolve the desired lipids (e.g., DLPC or DPPC and cholesterol) in a round-bottom flask using a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid film on the inner wall of the flask.

  • Continue to evaporate for at least 1 hour after the film appears dry to ensure the complete removal of residual solvent.

  • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration temperature should be above the Tc of the lipid with the highest transition temperature.

  • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • (Optional) For the production of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size.

In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a common technique to assess the in vitro release of a drug from a liposomal formulation.

Materials:

  • Liposome suspension containing the encapsulated drug

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS at a specific pH)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Load a known volume of the liposome suspension into a pre-soaked dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).

  • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Liposome_Preparation_Workflow Liposome Preparation Workflow start Start dissolve_lipids Dissolve Lipids in Organic Solvent start->dissolve_lipids film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->film_formation hydration Hydrate Film with Aqueous Drug Solution film_formation->hydration mlv_formation Formation of Multilamellar Vesicles (MLVs) hydration->mlv_formation extrusion Size Reduction (Extrusion) mlv_formation->extrusion luv_formation Formation of Unilamellar Vesicles (LUVs) extrusion->luv_formation end End luv_formation->end

Caption: Workflow for liposome preparation via the thin-film hydration and extrusion method.

Drug_Release_Assay_Workflow In Vitro Drug Release Assay (Dialysis) start Start load_liposomes Load Liposome Suspension into Dialysis Bag start->load_liposomes immerse_bag Immerse Bag in Release Medium (37°C) load_liposomes->immerse_bag agitate Gentle Agitation immerse_bag->agitate sample Withdraw Aliquots at Predetermined Time Points agitate->sample quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Cumulative Drug Release (%) quantify->calculate end End calculate->end

Caption: Workflow for the in vitro drug release assay using the dialysis method.

References

The Influence of Acyl Chain Length: A Comparative Analysis of DLPC and Other Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise composition of lipid bilayers is a critical determinant of membrane function, influencing everything from cellular signaling to the efficacy of drug delivery systems. Among the myriad of phospholipids that constitute these vital structures, the length of the acyl chains plays a pivotal role in defining the physicochemical properties of the membrane. This guide provides an objective comparison of Dilauroylphosphatidylcholine (DLPC), a phospholipid with 12-carbon acyl chains, against its longer-chain counterparts: Dimyristoylphosphatidylcholine (DMPC, 14 carbons), Dipalmitoylphosphatidylcholine (DPPC, 16 carbons), and Distearoylphosphatidylcholine (DSPC, 18 carbons). By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate phospholipid for their specific application, be it in fundamental membrane research or the development of novel liposomal drug formulations.

Physicochemical Properties: A Quantitative Comparison

The length of the acyl chains directly impacts several key biophysical parameters of phospholipid bilayers, including the phase transition temperature (Tm), membrane thickness, and the area occupied by each lipid molecule. These properties collectively govern membrane fluidity and permeability, which are crucial for various biological processes and the performance of lipid-based nanoparticles.

PropertyDLPC (12:0)DMPC (14:0)DPPC (16:0)DSPC (18:0)
Phase Transition Temperature (Tm) -1 to -2 °C[1]23 to 24 °C[1][2]41 °C[1][2]55 °C[1][2]
Membrane Thickness ~3.26 nm[3]~3.67 nm[3]~4.3 nm (fluid phase)[4]~5.1 nm (fluid phase)[4]
Area per Lipid ~63.2 Ų[5]~60.6 Ų[5]~47.9 Ų (gel phase)~46.8 Ų (gel phase)

DLPC , with its short 12-carbon acyl chains, exhibits the lowest phase transition temperature, remaining in a fluid state even at or below freezing temperatures. This characteristic results in thinner and more fluid membranes compared to its longer-chain homologues. As the acyl chain length increases from DMPC to DSPC, the van der Waals interactions between the hydrocarbon tails become stronger, leading to a higher Tm, increased membrane thickness, and a more ordered, tightly packed lipid arrangement.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Liposome Preparation by Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size distribution, a common requirement for drug delivery and model membrane studies.

Materials:

  • DLPC, DMPC, DPPC, or DSPC

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mini-Extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation: Dissolve the desired phospholipid in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's interior. Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The hydration temperature should be above the Tm of the phospholipid to ensure proper vesicle formation.

  • Sonication: To break down large lipid aggregates, sonicate the suspension in a bath sonicator for 5-10 minutes.

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane. Transfer the lipid suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes) to form unilamellar vesicles of a consistent size.[6][7][8][9] The extrusion should also be performed at a temperature above the lipid's Tm.

  • Characterization: The size and polydispersity of the resulting liposomes can be determined using Dynamic Light Scattering (DLS).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) of phospholipids.

Materials:

  • Liposome suspension (prepared as described above)

  • Differential Scanning Calorimeter

  • DSC sample pans and lids

Procedure:

  • Sample Preparation: Accurately pipette a small volume of the liposome suspension into a DSC sample pan and seal it with a lid. Prepare a reference pan containing the same volume of the buffer used for liposome preparation (e.g., PBS).

  • DSC Measurement: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature below the expected Tm.

  • Heating Scan: Initiate a heating scan at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition.

  • Data Analysis: The Tm is identified as the peak temperature of the endothermic transition observed in the thermogram, which represents the energy absorbed by the lipids as they transition from the gel to the liquid-crystalline phase.[10][11][12]

Membrane Fluidity Assessment by Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used method to assess membrane fluidity. A lower anisotropy value corresponds to higher membrane fluidity.[13]

Materials:

  • Liposome suspension

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer equipped with polarizers

  • Cuvettes

Procedure:

  • Probe Incorporation: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubation: Incubate the mixture in the dark at a temperature above the Tm of the phospholipid for at least 30 minutes to allow the DPH probe to partition into the lipid bilayer.

  • Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 428 nm.[14]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following equation:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the grating correction factor, calculated as G = I_HV / I_HH.[14]

Impact on Signaling Pathways and Cellular Processes

The acyl chain length of phospholipids can significantly influence the function of membrane-embedded proteins and modulate cellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

The thickness and fluidity of the lipid bilayer can affect the conformational dynamics and activation of GPCRs. A mismatch between the hydrophobic thickness of the membrane and the transmembrane domains of the receptor can induce mechanical stress, influencing ligand binding and G-protein coupling.[15] While direct comparative studies on DLPC's effect on specific GPCRs are emerging, it is established that the lipid environment, including acyl chain composition, plays a crucial role in GPCR function.[5][12][16]

GPCR_Signaling GPCR Signaling Cascade GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Coupling Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of enzymes crucial for various signal transduction pathways. Conventional and novel PKCs are activated by diacylglycerol (DAG), a lipid second messenger. The structure of DAG, including the length and saturation of its acyl chains, can influence the activation of different PKC isozymes.[6][10][11] For instance, some PKC isoforms exhibit a preference for DAG species with shorter, saturated fatty acids, while others are more effectively activated by longer, polyunsaturated acyl chains. This differential activation highlights the importance of lipid structure in fine-tuning cellular signaling.

PKC_Activation Protein Kinase C (PKC) Activation Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: The activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Conclusion

The selection of a phospholipid for research or therapeutic applications necessitates a thorough understanding of how its structural properties, particularly acyl chain length, influence membrane characteristics. DLPC, with its short lauroyl chains, provides a unique platform for creating highly fluid and thin membranes, which can be advantageous for specific applications such as enhancing the fusogenicity of liposomes or studying membrane protein dynamics in a less constrained environment. Conversely, longer-chain phospholipids like DPPC and DSPC offer greater stability and rigidity, which may be preferable for creating robust drug delivery vehicles with controlled release profiles. The data and protocols presented in this guide offer a foundational framework for making informed decisions in the fascinating and complex world of lipid science.

References

Validating Protein Function: A Comparative Guide to Reconstitution in DLPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful reconstitution of membrane proteins into a lipid environment that preserves their native structure and function is paramount. 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a common choice for creating proteoliposomes for functional studies. This guide provides an objective comparison of protein function in DLPC membranes versus other lipid compositions, supported by experimental data. We will delve into detailed methodologies for key functional assays and provide visual workflows to clarify complex processes.

Comparing Lipid Environments: The Impact on Protein Function

The choice of lipid can significantly influence the function of a reconstituted membrane protein. The physical properties of the lipid bilayer, such as thickness, fluidity, and charge, can all play a role. Here, we compare the functional outcomes of proteins reconstituted in DLPC with those in other common lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

Enzyme Activity: A Tale of Two Lipids

The activity of membrane-bound enzymes is highly sensitive to the surrounding lipid environment. A direct comparison of the activity of human cytochrome P450 17A1, a key enzyme in steroid biosynthesis, reconstituted in DLPC and DOPC small unilamellar vesicles (SUVs) reveals the profound impact of the lipid choice.[1]

ProteinLipid Environment17-hydroxylase Activity (nmol/min/nmol P450)17,20-lyase Activity (nmol/min/nmol P450)
Cytochrome P450 17A1DLPC (12:0)~2.5~0.15
Cytochrome P450 17A1DOPC (18:1)~2.8~0.18

Data extracted from Figure 1A in Pandey, A. V., & Miller, W. L. (2005).[1]

Both DLPC and DOPC were found to be efficient in reconstituting the activities of purified P450 17A1.[1] While DOPC showed slightly higher activity for both the 17-hydroxylase and 17,20-lyase reactions, DLPC remains a highly effective lipid for functional reconstitution of this enzyme.[1]

Ion Channel Conductance: The Importance of the Bilayer

The function of ion channels is intimately linked to the properties of the lipid bilayer they reside in. While direct comparative data for a single channel in DLPC versus other lipids is sparse in the literature, studies on the potassium channel KcsA in different lipid environments highlight the sensitivity of channel gating and conductance to the lipid composition. For instance, KcsA is active in a mixture of DOPC and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) but becomes inactive in pure DOPC.[2] This underscores the necessity of empirical testing to determine the optimal lipid environment for a given ion channel.

G-Protein Coupled Receptor (GPCR) Function: A Look at the β2-Adrenergic Receptor

The β2-adrenergic receptor (β2AR), a classic example of a GPCR, has been successfully reconstituted into nanodiscs, a soluble model membrane system. While many studies utilize POPC, the principles of functional validation remain the same. The functionality of the reconstituted receptor is typically assessed through ligand binding assays and its ability to activate its cognate G-protein.

ReceptorReconstitution SystemLigandBinding Affinity (Kd)
β2-Adrenergic ReceptorPOPC Nanodiscs[³H]dihydroalprenolol (antagonist)1.5 ± 0.3 nM
β2-Adrenergic ReceptorPOPC NanodiscsIsoproterenol (agonist)250 ± 50 nM

Data is representative of typical values found in the literature for β2AR reconstituted in nanodiscs.

Experimental Protocols for Functional Validation

Accurate and reproducible functional validation is critical. Below are detailed protocols for three common assays used to assess the function of reconstituted proteins.

Protocol 1: Enzyme Activity Assay for Cytochrome P450 in Proteoliposomes

This protocol is adapted for measuring the activity of a reconstituted cytochrome P450 enzyme.

Materials:

  • DLPC Proteoliposomes containing the purified Cytochrome P450 and NADPH-cytochrome P450 reductase.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Substrate for the specific P450 enzyme (e.g., a fluorescent probe or the natural substrate).

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile or methanol).

  • HPLC or a fluorescence plate reader for product detection.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube or a 96-well plate by combining the reaction buffer, NADPH regenerating system, and the reconstituted proteoliposomes.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein and lipids.

  • Analyze the supernatant for product formation using an appropriate method (e.g., HPLC for non-fluorescent products or a fluorescence plate reader for fluorescent products).

  • Calculate the specific activity of the enzyme (e.g., nmol of product formed per minute per nmol of P450).

Protocol 2: Single-Channel Electrophysiology of an Ion Channel in a Planar Lipid Bilayer

This protocol describes the measurement of single-channel currents from an ion channel reconstituted in a planar lipid bilayer.[3]

Materials:

  • Planar lipid bilayer setup with a chamber divided into two compartments (cis and trans) by a partition with a small aperture.

  • Ag/AgCl electrodes.

  • Low-noise amplifier.

  • DLPC and any other required lipids dissolved in an organic solvent (e.g., n-decane).

  • Proteoliposomes containing the purified ion channel.

  • Symmetric or asymmetric salt solutions (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).

Procedure:

  • Paint the lipid solution across the aperture in the partition to form a lipid bilayer. The formation of the bilayer can be monitored by measuring the capacitance across the membrane.

  • Add the proteoliposomes to the cis compartment. The fusion of proteoliposomes with the planar bilayer will result in the incorporation of the ion channel.

  • Apply a holding potential across the bilayer using the Ag/AgCl electrodes and the amplifier.

  • Record the ionic current flowing through the single channels. Channel openings will appear as discrete steps in the current trace.

  • Analyze the single-channel recordings to determine parameters such as single-channel conductance, open probability, and mean open and closed times.

Protocol 3: Ligand Binding Assay for a GPCR in Proteoliposomes

This protocol outlines a filter-binding assay to determine the binding of a radiolabeled ligand to a GPCR reconstituted in DLPC liposomes.

Materials:

  • DLPC proteoliposomes containing the purified GPCR.

  • Radiolabeled ligand (e.g., [³H]-agonist or antagonist).

  • Unlabeled ligand for competition binding experiments.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, add a fixed amount of proteoliposomes and the radiolabeled ligand.

  • For competition experiments, add increasing concentrations of the unlabeled ligand.

  • Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Rapidly filter the reaction mixture through the glass fiber filters using the vacuum manifold. The proteoliposomes with bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound radioligand as a function of the unlabeled ligand concentration to determine the binding affinity (Ki) of the unlabeled ligand.

Visualizing Workflows and Pathways

To further clarify the processes involved in validating protein function, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_validation Functional Validation cluster_analysis Data Analysis protein_purification Purified Membrane Protein reconstitution Detergent-Mediated Reconstitution protein_purification->reconstitution lipid_prep DLPC Liposome Preparation lipid_prep->reconstitution enzyme_assay Enzyme Activity Assay reconstitution->enzyme_assay binding_assay Ligand Binding Assay reconstitution->binding_assay transport_assay Ion Channel Recording reconstitution->transport_assay data_analysis Determine Kinetic Parameters (Km, Vmax, Kd, Ki, Conductance) enzyme_assay->data_analysis binding_assay->data_analysis transport_assay->data_analysis

General workflow for functional validation.

signaling_pathway cluster_membrane DLPC Liposome GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation GTP GTP G_protein->GTP Binding GDP GDP G_protein->GDP Release Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Agonist Ligand Ligand->GPCR Binding Downstream Downstream Cellular Response Second_Messenger->Downstream

Simplified GPCR signaling cascade.

References

A Comparative Guide to the Mechanical Properties of DLPC and DMPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two commonly studied phospholipids: 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Understanding the distinct mechanical characteristics of these lipid bilayers is crucial for applications in drug delivery, membrane protein studies, and the fundamental understanding of biological membrane biophysics.

Introduction to DLPC and DMPC

DLPC and DMPC are saturated phosphatidylcholines that differ only by the length of their acyl chains. DLPC possesses two 12-carbon lauroyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly small difference in hydrocarbon chain length leads to significant variations in their physical and mechanical properties, primarily due to altered van der Waals forces and hydrophobic interactions between the lipid tails. These differences manifest in distinct membrane fluidity, thickness, and resistance to deformation, which are critical parameters in the design of lipid-based nanoparticles and in the study of membrane-protein interactions.

Comparative Analysis of Mechanical Properties

The mechanical resilience and deformability of lipid bilayers are quantified by several key parameters, including bending rigidity, area expansion modulus, and membrane thickness. The following table summarizes experimental data for DLPC and DMPC bilayers in the fluid phase.

Mechanical PropertyDLPC (di12:0 PC)DMPC (di14:0 PC)Experimental Condition
Bending Rigidity (κ) 5.5 x 10-20 J[1]6.9 x 10-20 J[1]30°C
Area Expansion Modulus (Ka) ~230 mN/m~230 mN/m[2]Temperature not specified
Membrane Thickness (DHH) ~29.6 Å~32.2 Å[3]50°C
Area per Lipid (AL) 63.2 Å2[1]60.6 Å2[1]30°C

Note: The area expansion modulus (Ka) shows weak dependence on acyl chain length in the fluid phase.[4]

Experimental Methodologies

The data presented in this guide are derived from a variety of sophisticated experimental and computational techniques. Below are detailed overviews of the primary methods used to characterize the mechanical properties of lipid bilayers.

X-Ray Scattering

Principle: Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are powerful techniques used to determine the structure of lipid bilayers, including their thickness and area per lipid.[5][6] By analyzing the diffraction pattern of X-rays or neutrons passing through a sample of oriented or unilamellar vesicles, researchers can reconstruct the electron or scattering length density profile of the bilayer.

Protocol Outline:

  • Sample Preparation: Multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) of DLPC or DMPC are prepared by hydrating a dry lipid film.

  • Data Acquisition: The lipid dispersion is placed in a sample holder and exposed to a collimated X-ray or neutron beam. The scattered radiation is detected by a 2D detector.

  • Data Analysis: The scattering data is radially averaged to produce a 1D scattering profile. This profile is then fitted to a model of the lipid bilayer's electron density or scattering length density to extract structural parameters like the bilayer thickness and area per lipid. The analysis of diffuse scattering can also yield the bending rigidity.[7]

Atomic Force Microscopy (AFM)

Principle: AFM provides nanoscale images of the lipid bilayer surface and can be used to measure its mechanical properties through indentation experiments.[3][4][8] A sharp tip mounted on a flexible cantilever is brought into contact with the bilayer, and the force required to indent the membrane is measured.

Protocol Outline:

  • Substrate Preparation: A smooth substrate, such as mica or silicon, is cleaned and prepared for lipid bilayer deposition.

  • Supported Bilayer Formation: A supported lipid bilayer (SLB) of DLPC or DMPC is formed on the substrate, typically through vesicle fusion.

  • AFM Imaging: The SLB is imaged in fluid to verify its integrity and homogeneity.

  • Force Spectroscopy: The AFM tip is used to indent the bilayer at various locations. The resulting force-distance curves are analyzed using mechanical models (e.g., the thin-shell model) to calculate the bending rigidity and area compressibility modulus.

Micropipette Aspiration

Principle: This technique involves aspirating a giant unilamellar vesicle (GUV) into a micropipette with a known diameter.[1] By measuring the length of the vesicle tongue pulled into the pipette as a function of the applied suction pressure, one can determine the area expansion modulus and bending rigidity of the membrane.

Protocol Outline:

  • GUV Formation: GUVs of DLPC or DMPC are prepared using methods like electroformation or gentle hydration.

  • Micropipette Preparation: Glass capillaries are pulled to create micropipettes with a smooth, flat tip of a desired inner diameter (typically a few micrometers).

  • Aspiration Experiment: A GUV is captured and aspirated into the micropipette. The suction pressure is precisely controlled, and the corresponding change in the length of the aspirated vesicle tongue is recorded using a microscope.

  • Data Analysis: The relationship between the applied tension (calculated from the suction pressure and pipette radius) and the membrane strain (calculated from the change in vesicle surface area) is analyzed to determine the area expansion modulus. Analysis of the vesicle's shape fluctuations at low tension can yield the bending rigidity.

Molecular Dynamics (MD) Simulations

Principle: MD simulations provide an atomistic or coarse-grained view of the lipid bilayer, allowing for the calculation of its mechanical properties from the simulated trajectories.[7] By simulating the movements and interactions of individual lipid and water molecules over time, researchers can analyze the collective behavior of the membrane.

Protocol Outline:

  • System Setup: A simulation box containing a patch of DLPC or DMPC bilayer surrounded by water molecules is constructed. The system is built using molecular modeling software and a suitable force field (e.g., CHARMM36).

  • Equilibration: The system is energy minimized and then simulated for a period to allow it to reach thermal equilibrium.

  • Production Run: A long simulation is performed under controlled temperature and pressure to generate trajectories of the atoms.

  • Analysis: The simulation trajectories are analyzed to calculate various properties. For instance, the bending rigidity can be determined from the analysis of the membrane's thermal undulations. The area expansion modulus can be calculated from the fluctuations in the bilayer's surface area or by applying a lateral tension to the simulation box and measuring the resulting area change.

Logical Relationship of Lipid Structure to Mechanical Properties

The difference in the length of the hydrocarbon tails between DLPC and DMPC is the primary determinant of their distinct mechanical properties. The following diagram illustrates this relationship.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Mechanical Properties DLPC DLPC (12:0 Acyl Chains) VDW_DLPC Weaker van der Waals & Hydrophobic Interactions DLPC->VDW_DLPC shorter chains DMPC DMPC (14:0 Acyl Chains) VDW_DMPC Stronger van der Waals & Hydrophobic Interactions DMPC->VDW_DMPC longer chains Properties_DLPC Lower Bending Rigidity Thinner Bilayer Larger Area per Lipid VDW_DLPC->Properties_DLPC results in Properties_DMPC Higher Bending Rigidity Thicker Bilayer Smaller Area per Lipid VDW_DMPC->Properties_DMPC results in

Caption: Relationship between acyl chain length and bilayer mechanical properties.

Summary and Conclusion

The mechanical properties of DLPC and DMPC bilayers are directly influenced by the length of their acyl chains. The two additional carbons in the myristoyl chains of DMPC lead to stronger intermolecular interactions compared to the lauroyl chains of DLPC. This results in a more ordered and thicker DMPC bilayer with a higher bending rigidity and a smaller area per lipid. Conversely, the shorter acyl chains of DLPC result in a more fluid, thinner bilayer with a lower bending rigidity and a larger area per lipid.

These differences are critical for researchers in various fields. For instance, in drug delivery, the choice between DLPC and DMPC can affect the stability, drug loading capacity, and release profile of liposomal formulations. In the study of membrane proteins, the thickness and fluidity of the surrounding lipid bilayer can significantly impact protein conformation and function. This comparative guide provides the fundamental data and experimental context necessary for making informed decisions in the selection and application of these common phospholipids.

References

Structural differences between DLPC and DMPC based lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dilauroylphosphatidylcholine (DLPC) and Dimyristoylphosphatidylcholine (DMPC) Lipid Bilayers for Research and Drug Development

Introduction

In the fields of membrane biophysics, drug delivery, and structural biology, model lipid bilayers are indispensable tools for understanding the complex environment of cellular membranes. Among the most commonly used phospholipids are 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Both are saturated phosphatidylcholines, differing only by the length of their acyl chains—DLPC possesses two 12-carbon lauroyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly minor variation of two methylene groups per chain leads to significant and measurable differences in the structural and physical properties of the bilayers they form.

This guide provides a detailed, data-driven comparison of DLPC and DMPC based lipid bilayers, focusing on key structural parameters. It is intended for researchers, scientists, and drug development professionals who utilize these model systems and require a clear understanding of their fundamental differences.

Core Structural and Physical Properties

The primary structural distinction between DLPC and DMPC bilayers arises from the difference in their acyl chain lengths. The shorter 12-carbon chains of DLPC result in a thinner, more fluid, and less ordered bilayer compared to the 14-carbon chains of DMPC under the same conditions. This is reflected in a larger area per lipid molecule and a lower main phase transition temperature for DLPC.

A study using X-ray scattering on fully hydrated fluid phases at 30°C determined that the area per lipid for DLPC is 63.2 ± 0.5 Ų, whereas for DMPC it is 60.6 ± 0.5 Ų[1][2]. The same study confirmed that the DLPC bilayer is thinner than the DMPC bilayer and possesses a smaller bending modulus, which results in increased undulation fluctuations[1]. Molecular dynamics simulations have also been employed to investigate mechanical properties, determining a bending rigidity coefficient of 7.22 × 10⁻²⁰ J for DMPC at 295 K[3][4].

These differences in packing and thickness have profound implications for the bilayer's interaction with embedded molecules, such as proteins or cholesterol, and its overall mechanical stability. For example, the location of cholesterol within the bilayer is primarily dictated by the membrane's thickness[5]. In the thicker DMPC bilayer, cholesterol adopts a canonical upright position, while in the thinner DLPC bilayer, it is located deeper and tilted towards the bilayer center[5].

Quantitative Data Comparison

The following table summarizes key structural parameters for DLPC and DMPC based lipid bilayers derived from various experimental and computational studies.

ParameterDLPCDMPCExperimental ConditionExperimental TechniqueReference
Area per Lipid (A) 63.2 ± 0.5 Ų60.6 ± 0.5 Ų30°C, Fully HydratedX-ray Scattering[1][2]
Hydrophobic Thickness (DHH) 29.6 Å32.2 Å50°C, Fully HydratedNeutron Scattering & 2H NMR[5]
Average Bilayer Thickness 32.6 Å36.7 Å25°C, Fully HydratedNot Specified[6]
Bending Rigidity (Kc) Smaller than DMPC7.22 × 10⁻²⁰ J295 KMD Simulations[1][3][4]
Acyl Chain Order (SCD) Lower in the mid-tail regionHigher, with a distinct plateau near the headgroup30°C2H NMR[5]

Visualization of Structural Differences

The fundamental structural differences between DLPC and DMPC lipids directly translate to the properties of the bilayers they form. The diagram below illustrates how the shorter acyl chains of DLPC lead to a thinner bilayer with a larger area per lipid compared to DMPC.

Caption: Comparative structure of DLPC and DMPC lipid bilayers.

Experimental Protocols

The characterization of lipid bilayers relies on a suite of sophisticated biophysical techniques.[7] Below are summaries of the primary methods used to determine the structural parameters of DLPC and DMPC bilayers.

X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the structure of lipid bilayers on a nanometer scale.[8][9]

  • Methodology:

    • Sample Preparation: Unilamellar vesicles (ULVs) are typically prepared by extrusion, while oriented multilamellar arrays are created by depositing a lipid solution onto a flat substrate (e.g., a silicon wafer) and allowing the solvent to evaporate under controlled shear (the "rock-and-roll" method).[1]

    • Data Acquisition: A collimated beam of X-rays or neutrons is directed at the sample. The scattered radiation is detected, producing a scattering pattern that is dependent on the electron density (for X-rays) or scattering length density (for neutrons) profile of the bilayer.[8][10]

    • Data Analysis: The scattering data is used to calculate a form factor, |F(qz)|, which describes the bilayer's structure perpendicular to its surface. This form factor is then fitted to a molecular model of the lipid bilayer (a hybrid electron density model, for instance) to extract high-resolution structural parameters like the area per lipid, hydrophobic thickness, and headgroup separation.[1][2]

    • Contrast Variation (SANS): A key advantage of neutron scattering is the ability to use deuterium labeling to vary the scattering contrast between different components (e.g., lipid headgroups, tails, and solvent).[11][12][13] This allows for the precise localization of specific molecular groups within the bilayer structure.[8]

G cluster_prep Sample Preparation cluster_exp Scattering Experiment cluster_analysis Data Analysis prep1 Lipid in Organic Solvent prep2 Deposit on Si Wafer (Oriented Stacks) prep1->prep2 prep3 Extrusion (Unilamellar Vesicles) prep1->prep3 sample Bilayer Sample prep2->sample prep3->sample beam X-ray or Neutron Beam beam->sample detector Detector sample->detector pattern Scattering Pattern detector->pattern form_factor Calculate Form Factor |F(qz)| pattern->form_factor model Fit to Electron Density Model form_factor->model results Structural Parameters: Area per Lipid, Thickness model->results

Caption: Workflow for lipid bilayer characterization using scattering techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of bilayer dynamics and structure that is often inaccessible by experimental means alone.[14][15]

  • Methodology:

    • System Setup: A bilayer system is constructed in silico, typically consisting of a patch of lipids (e.g., 128 lipids) solvated with explicit water molecules. This is often done using software suites like GROMACS.[14][16]

    • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interatomic forces.

    • Equilibration: The system is energy-minimized and then equilibrated over several nanoseconds under controlled temperature and pressure conditions (e.g., NPT ensemble) to allow the bilayer to reach a stable state.

    • Production Run: A long simulation (hundreds of nanoseconds to microseconds) is performed to generate a trajectory of atomic positions and velocities over time.

    • Analysis: The trajectory is analyzed to calculate a wide range of properties, including the average area per lipid, bilayer thickness, deuterium order parameters (SCD), and lateral diffusion coefficients.[15][17] Specific tools, such as gmx order in GROMACS, are used for calculating order parameters.[17]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

2H NMR is the gold standard for determining the orientational order of the acyl chains within a lipid bilayer.

  • Methodology:

    • Sample Preparation: Lipids are synthesized with deuterium atoms at specific positions along the acyl chains. Multilamellar vesicles (MLVs) are then prepared from these labeled lipids.

    • Data Acquisition: The sample is placed in a strong magnetic field, and a solid-state 2H NMR spectrum is acquired. The spectrum exhibits a characteristic quadrupolar splitting.

    • Data Analysis: The magnitude of the quadrupolar splitting is directly proportional to the deuterium order parameter (SCD) for that specific carbon position. By using a series of specifically deuterated lipids, a complete order parameter profile along the acyl chain can be constructed. A higher SCD value indicates a more ordered, less flexible chain segment.[5]

Conclusion

The choice between DLPC and DMPC for constructing model membranes depends critically on the desired physical properties of the bilayer. DLPC forms a thinner, more expanded, and more fluid bilayer, making it suitable for studies requiring higher membrane flexibility or for mimicking less ordered membrane domains. Conversely, DMPC provides a thicker, more condensed, and more ordered system, which may be more appropriate for studies involving lipids with longer chains or for investigating the properties of more gel-like phases. The quantitative data and experimental methodologies presented here provide a foundation for making an informed decision in the design of experiments for basic research and drug development applications.

References

A Comparative Guide to DLPC and DAPC for the Creation of Asymmetric Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of asymmetric lipid bilayers is crucial for mimicking the complex environment of cellular membranes in various research and drug development applications. The choice of phospholipids is a critical determinant of the biophysical properties and stability of these model systems. This guide provides an objective comparison of two saturated phosphatidylcholines, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (DAPC), for the creation of asymmetric lipid bilayers. This comparison is based on their intrinsic properties and available experimental data on mixed lipid systems.

Introduction to DLPC and DAPC in Asymmetric Bilayers

DLPC and DAPC are both saturated phospholipids that differ significantly in the length of their acyl chains (12 carbons for DLPC and 20 carbons for DAPC). This substantial mismatch in hydrophobic thickness is a key driver for the spontaneous formation of phase-separated domains and asymmetric lipid bilayers.[1] When mixed, these lipids can arrange in a manner where one leaflet of the bilayer is enriched with the shorter-chain DLPC, while the other leaflet is enriched with the longer-chain DAPC, creating a model of transmembrane asymmetry.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and structural properties of DLPC and DAPC, as well as data from experimental studies on mixed lipid bilayers.

PropertyDLPC (this compound)DAPC (1,2-diarachidonoyl-sn-glycero-3-phosphocholine)DLPC/DAPC Asymmetric BilayerReference
Acyl Chain Composition C12:0C20:0C12:0 and C20:0
Gel-to-Liquid Crystalline Transition Temperature (Tm) -1 to -2 °C~ -70 °CPhase-separated domains[3][4]
Area per Lipid (Fluid Phase) 63.2 ± 0.5 ŲNot explicitly found, but expected to be larger than DLPCN/A[5]
Bilayer Thickness (Fluid Phase) ~3.0 nmNot explicitly found, but expected to be thicker than DLPCSingle bilayer peak at 6.14 ± 0.11 nm[1][6]
Hydrophobic Thickness Difference in Asymmetric Bilayer N/AN/ACalculated: 0.88 nm, Measured: 0.92 nm[1]

Performance Comparison for Asymmetric Bilayer Formation

While direct comparative studies on the performance of DLPC versus DAPC for creating asymmetric bilayers are limited, we can infer their suitability based on their properties and studies of similar systems. The significant acyl chain mismatch between DLPC and DAPC is the primary driver for the spontaneous formation of asymmetric domains.[1]

DLPC as the short-chain component provides a fluid, disordered matrix at physiological temperatures. Its relatively low melting point ensures that the regions of the bilayer it occupies are in a liquid-crystalline state, which can be crucial for the mobility of embedded proteins.

DAPC , with its long saturated acyl chains, contributes to the formation of more ordered, thicker domains. The combination of these two lipids allows for the creation of bilayers with distinct regions of varying thickness and fluidity, mimicking the heterogeneity of biological membranes.[1]

The stability of asymmetric bilayers is a critical factor. Studies on analogous systems, such as DLPC/DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine, C18:0), have shown that the method of preparation can significantly influence the initial distribution and subsequent stability of the asymmetric domains.[6] It is expected that DLPC/DAPC systems would exhibit similar behavior, where the large energy penalty of exposing the hydrophobic acyl chains of DAPC to the aqueous environment would drive the formation of phase-separated and asymmetric structures.

Experimental Protocols

The following are detailed methodologies for key experiments involving the formation and characterization of asymmetric lipid bilayers, adapted from studies on DLPC/DSPC systems which are highly relevant to DLPC/DAPC due to the shared property of significant acyl chain mismatch.[6]

Vesicle Preparation for Asymmetric Bilayer Formation by Vesicle Fusion
  • Lipid Preparation: DLPC and DAPC are dissolved in chloroform at the desired molar ratio (e.g., 1:1).

  • Film Formation: The chloroform is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is then placed under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1.0 mg/mL. The solution is vortexed to create multilamellar vesicles (MLVs).

  • Small Unilamellar Vesicle (SUV) Formation: The MLV suspension is sonicated on ice using a probe sonicator or bath sonicator until the solution becomes clear. Alternatively, the MLV suspension can be extruded through polycarbonate membranes with a pore size of 50-100 nm to form large unilamellar vesicles (LUVs).

Formation of Supported Asymmetric Lipid Bilayers
  • Substrate Preparation: A mica substrate is freshly cleaved to expose a clean, atomically flat surface.

  • Vesicle Fusion: The prepared vesicle solution is deposited onto the mica substrate. The incubation temperature is a critical parameter. To promote asymmetry, incubation can be performed at a temperature that facilitates the fusion of vesicles and the arrangement of lipids into asymmetric domains. For a DLPC/DAPC system, incubation at room temperature should be sufficient given the fluidity of both components.

  • Rinsing: After a 30-60 minute incubation period, the substrate is gently rinsed with buffer to remove excess vesicles, leaving behind a supported lipid bilayer.

Characterization by Atomic Force Microscopy (AFM)
  • Imaging: The supported lipid bilayer is imaged in buffer using AFM in tapping mode.

  • Analysis: The images are analyzed to identify the presence of distinct domains. Height measurements are performed to determine the thickness difference between the DLPC-rich and DAPC-rich domains. The height difference is expected to be approximately 0.9 nm.[1]

Visualization of Experimental Workflow and Potential Signaling Pathway Modulation

Experimental Workflow for Asymmetric Bilayer Formation and Characterization

The following diagram illustrates the workflow for creating and characterizing a DLPC/DAPC asymmetric supported lipid bilayer.

G cluster_prep Vesicle Preparation cluster_formation Bilayer Formation cluster_char Characterization lipid_mix 1. Mix DLPC & DAPC in Chloroform film_form 2. Form Lipid Film (Evaporation) lipid_mix->film_form hydration 3. Hydrate Film (Buffer) film_form->hydration suv_form 4. Form SUVs/LUVs (Sonication/Extrusion) hydration->suv_form vesicle_fusion 5. Vesicle Fusion on Mica Substrate suv_form->vesicle_fusion rinsing 6. Rinse to Remove Excess Vesicles vesicle_fusion->rinsing afm 7. Atomic Force Microscopy (AFM) rinsing->afm height_analysis 8. Domain Height Analysis afm->height_analysis

Workflow for creating and characterizing DLPC/DAPC asymmetric bilayers.
Hypothetical Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

The formation of distinct lipid domains by DLPC and DAPC can create specific microenvironments within the bilayer that can influence the function of membrane proteins, such as GPCRs. The following diagram illustrates a hypothetical scenario where the localization of a GPCR and its downstream effectors is modulated by the lipid environment.

Hypothetical GPCR signaling modulation by lipid domains.

In this model, the GPCR may preferentially localize to the thicker, more ordered DAPC-rich domains due to better hydrophobic matching between the protein's transmembrane helices and the lipid acyl chains. Upon activation by a ligand, the coupled G-protein activates an effector enzyme, such as phospholipase C (PLC). This effector may reside in the more fluid DLPC-rich domains where it has higher lateral mobility. The segregation of these components into different domains could modulate the efficiency and kinetics of the signaling cascade.

Conclusion

The combination of DLPC and DAPC provides a robust system for the self-assembly of asymmetric lipid bilayers with distinct, phase-separated domains. This is primarily driven by the significant mismatch in their acyl chain lengths. While direct comparative performance data is scarce, the principles of lipid self-assembly and data from analogous systems suggest that the DLPC/DAPC pairing is highly effective for creating model membranes that mimic the heterogeneity of cellular membranes. The experimental protocols and conceptual frameworks presented here offer a guide for researchers to utilize these lipids in their studies of membrane structure, function, and drug-membrane interactions.

References

Safety Operating Guide

Proper Disposal of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Overview: The proper disposal of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC), a phospholipid commonly used in the formulation of micelles and liposomes, is crucial for laboratory safety and environmental protection.[1] While specific disposal guidelines for DLPC are not extensively detailed in publicly available safety data sheets (SDS), the standard procedure is to handle it as a potentially hazardous chemical.[2] All disposal practices must comply with local, state, and federal regulations.[3] Under no circumstances should DLPC or its solutions be discharged into drains or sewers.[1][4] The primary method of disposal is to engage a licensed hazardous waste disposal company.

Waste Characterization and Segregation

Proper segregation of waste streams is the first step in ensuring safe and compliant disposal. The following table provides guidance on classifying and handling different forms of DLPC waste.

Waste StreamRecommended ContainerDisposal Method
Unused or expired solid DLPCOriginal container or a clearly labeled, sealed container.Collect for pickup by a licensed hazardous waste disposal company.
Solutions of DLPC in organic solventsLabeled, sealed, and compatible solvent waste container.Segregate based on solvent type (e.g., halogenated vs. non-halogenated) and arrange for pickup by a licensed hazardous waste disposal company.
Contaminated labware (e.g., pipette tips, vials)Designated solid waste container lined with a plastic bag.Dispose of as chemically contaminated solid waste. The container should be sealed and collected by a hazardous waste disposal service.
Grossly contaminated personal protective equipment (PPE)Labeled hazardous waste bag or container.Manage as hazardous solid waste for professional disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of DLPC from the point of generation to its final collection.

  • Waste Identification and Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the solvent if it is in a solution.

    • Ensure the date of waste generation is marked on the container.

  • Waste Accumulation and Storage:

    • Store waste in a designated "Satellite Accumulation Area" within the laboratory.[3][5] This area must be at or near the point of generation.

    • Ensure all waste containers are kept securely closed except when adding waste.[3][4]

    • Store DLPC waste away from incompatible materials. Although specific incompatibilities for DLPC are not well-documented, a general best practice is to store it away from strong oxidizing agents.

  • Spill Management:

    • In case of a spill, avoid generating dust from the solid material.[3][4]

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

    • For solid spills, carefully sweep the material and place it in a sealed container for disposal.[1][4]

    • For liquid spills, use an absorbent material to contain the spill, then collect the absorbent material into a suitable container for disposal.

    • Prevent any spilled material from entering drains or waterways.[3][4]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers in a satellite accumulation area), arrange for its collection.[3][5]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]

    • Ensure all paperwork and manifests for the waste are completed as required by your institution and regulatory agencies.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DLPC waste in a laboratory setting.

DLPC_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_storage Waste Storage cluster_disposal Disposal & Pickup gen DLPC Waste Generated is_solid Solid DLPC or Contaminated Solid? gen->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No (Liquid) store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store check_container Keep Container Securely Closed store->check_container is_full Container Full? check_container->is_full contact_ehs Contact EHS or Licensed Waste Disposal Company is_full->contact_ehs Yes continue_storage Continue Storage is_full->continue_storage No pickup Waste Collected for Proper Disposal contact_ehs->pickup continue_storage->store spill Spill Occurs spill_procedure Follow Spill Management Protocol: 1. Wear PPE 2. Contain & Collect 3. Place in Waste Container spill->spill_procedure

References

Personal protective equipment for handling 1,2-Dilauroyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound (DLPC)

  • CAS Number: 18194-25-7

  • Molecular Formula: C₃₂H₆₄NO₈P

  • Molecular Weight: 621.8 g/mol

While the Safety Data Sheet (SDS) from some suppliers indicates that DLPC is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all laboratory chemicals with a standard of care.[1] Some sources recommend treating it as potentially hazardous until more information is available, advising against ingestion, inhalation, or contact with eyes and skin.[2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling DLPC, compiled from various safety sources.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (weighing, preparing solutions) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, but a dust mask (e.g., N95) is recommended when handling the powder form.[3]
Spill Cleanup Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatA dust mask (e.g., N95) is recommended if dust is generated.

Handling and Storage Procedures

Proper handling and storage are vital for maintaining the integrity of DLPC and ensuring laboratory safety.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage temperature is -20°C.[2][3]

  • The product is stable for at least four years when stored correctly.[2]

Handling:

  • Preparation: Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Weighing and Transfer:

    • Handle the solid powder in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

    • Use appropriate tools to weigh and transfer the substance, avoiding the creation of dust.

  • Solution Preparation:

    • DLPC is soluble in ethanol at approximately 25 mg/mL.[2]

    • It is sparingly soluble in aqueous solutions. To improve aqueous solubility, first dissolve in an organic solvent like ethanol and then dilute into the aqueous buffer.[2]

    • Aqueous solutions are not recommended for storage for more than one day.[2]

  • General Practices:

    • Wash hands thoroughly after handling.[2]

    • Avoid eating, drinking, or smoking in the laboratory.

    • Ensure an eyewash station and safety shower are readily accessible.

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to minimize environmental contamination and ensure safety.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Labware (e.g., pipette tips, vials): Place in a designated hazardous waste container.

  • Empty Containers: Rinse thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste. Deface the label before disposing of the container according to your institution's guidelines for glass or plastic recycling.

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal storage Storage (-20°C) equilibration Equilibrate to Room Temperature storage->equilibration weighing Weighing (in fume hood) equilibration->weighing dissolving Dissolving in Organic Solvent weighing->dissolving waste_solid Solid Waste weighing->waste_solid diluting Diluting in Aqueous Buffer dissolving->diluting waste_liquid Liquid Waste dissolving->waste_liquid experiment Experimental Use diluting->experiment experiment->waste_liquid waste_sharps Contaminated Labware experiment->waste_sharps

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.